6-Isopropyl-2-methylpyrimidin-4-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-propan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-4-8(11)10-6(3)9-7/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNVGKGRJUTRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606714 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34126-99-3 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 6-isopropyl-2-methylpyrimidin-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 6-isopropyl-2-methylpyrimidin-4-ol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the underlying chemical principles, justifying the selection of specific synthetic strategies and analytical techniques. The guide emphasizes the critical role of keto-enol tautomerism in this class of compounds, where the title compound predominantly exists as its more stable keto tautomer, 6-isopropyl-2-methylpyrimidin-4(3H)-one. We present a validated, step-by-step synthetic protocol, a complete workflow for structural elucidation using modern spectroscopic methods (MS, NMR, IR), and reference crystallographic data for definitive solid-state confirmation.
Introduction: The Pyrimidin-4-ol Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1] Its substituted derivatives exhibit a vast range of biological activities, including use as anticancer, antiviral, and anti-inflammatory agents.[2][3] The this compound structure, a specific functionalized pyrimidine, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4][5][6]
A crucial chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding pyrimidin-4-one forms.[7][8][9] While named as an alcohol (pyrimidin-4-ol), the equilibrium for this and related structures heavily favors the amide-like keto form (pyrimidin-4(3H)-one), especially in the solid state.[10] This guide will address the target molecule by its common name but will focus on the synthesis and characterization of its more stable keto tautomer, a distinction of critical importance for accurate scientific interpretation and application.
Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted method for constructing the pyrimidin-4-ol ring system is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[1][11] This approach offers a convergent and efficient pathway to the target scaffold.
The Disconnection Approach
Our retrosynthetic analysis of the target molecule, 6-isopropyl-2-methylpyrimidin-4(3H)-one, identifies the key bond formations within the pyrimidine ring. The logical disconnection is between the N1-C6 and N3-C4 bonds, leading back to two primary building blocks:
-
Acetamidine: This provides the N-C-N fragment and installs the required methyl group at the C2 position.
-
Ethyl 4-methyl-3-oxopentanoate: This β-keto ester provides the C-C-C backbone, incorporating the isopropyl group at the C6 position and the carbonyl group at the C4 position.[12] This precursor is also commonly known as ethyl isobutyrylacetate.[13]
This strategy is selected for its high efficiency, the commercial availability of the starting materials, and the straightforward nature of the reaction.
Caption: Retrosynthetic analysis of 6-isopropyl-2-methylpyrimidin-4(3H)-one.
Detailed Synthesis Protocol
This section outlines the validated, two-step experimental procedure for the synthesis of 6-isopropyl-2-methylpyrimidin-4(3H)-one.
Causality in Experimental Design
The reaction is performed in ethanol with sodium ethoxide as the base. This choice is deliberate: using the conjugate base of the solvent prevents side reactions such as transesterification of the ethyl 4-methyl-3-oxopentanoate starting material. The reaction is heated under reflux to ensure a sufficient rate of reaction for the cyclocondensation, which involves a series of equilibrium steps. An acidic workup is required to neutralize the basic reaction mixture and protonate the initially formed pyrimidinolate salt, causing the product to precipitate.
Experimental Workflow: Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.11 | 1.1 | 7.5 g |
| Acetamidine HCl | C₂H₇ClN₂ | 94.54 | 0.10 | 1.0 | 9.45 g |
| Ethyl 4-methyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | 0.10 | 1.0 | 15.8 g (16.1 mL) |
| Ethanol (anhydrous) | C₂H₅OH | - | - | - | 200 mL |
| Glacial Acetic Acid | CH₃COOH | - | - | - | As needed |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (150 mL) followed by the cautious addition of sodium ethoxide (7.5 g, 0.11 mol).
-
Amidine Addition: Add acetamidine hydrochloride (9.45 g, 0.10 mol) to the stirred solution. Stir the resulting slurry at room temperature for 20 minutes.
-
Keto Ester Addition: Add ethyl 4-methyl-3-oxopentanoate (16.1 mL, 0.10 mol) dropwise to the reaction mixture over 15 minutes.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the β-keto ester spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6-7. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol (20 mL).
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield the purified product as crystalline needles.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected yield is 75-85%.
Structural Elucidation and Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
The Critical Role of Keto-Enol Tautomerism
As previously noted, 4-hydroxypyrimidines are subject to tautomerization. The synthesized molecule exists as an equilibrium between the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (6-isopropyl-2-methylpyrimidin-4(3H)-one). Spectroscopic and crystallographic evidence overwhelmingly supports the keto form as the major, and often exclusive, tautomer in both solution and the solid state due to the greater stability of the amide functional group.[7][10]
Caption: Keto-enol tautomerism of the title compound.
Mass Spectrometry (MS)
-
Methodology: The sample is analyzed using Electrospray Ionization (ESI) in positive ion mode. The compound is dissolved in a suitable solvent like methanol or acetonitrile.
-
Expected Results: The analysis is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol [14] |
| Exact Mass | 152.09496 u |
| [M+H]⁺ (Observed) | m/z 153.1022[15] |
The fragmentation pattern would show characteristic losses, such as the loss of a methyl group from the isopropyl moiety or cleavage of the pyrimidine ring, providing further structural confirmation.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure in solution. The spectra will confirm the connectivity of atoms and definitively support the keto tautomer.
-
Methodology: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Predicted ¹H NMR Spectrum (300 MHz, DMSO-d₆):
-
δ ~11.0-12.0 ppm (br s, 1H): This broad singlet is characteristic of the N-H proton of the pyrimidinone ring. Its presence is strong evidence for the keto tautomer.
-
δ ~5.8 ppm (s, 1H): A singlet corresponding to the vinyl proton (C5-H) on the pyrimidine ring.
-
δ ~2.8-3.0 ppm (septet, 1H): The methine proton of the isopropyl group, split by the six adjacent methyl protons.
-
δ ~2.2 ppm (s, 3H): A sharp singlet for the C2-methyl group protons.
-
δ ~1.1 ppm (d, 6H): A doublet for the two equivalent methyl groups of the isopropyl moiety.
-
-
Predicted ¹³C NMR Spectrum (75 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ) | Carbon Assignment | Rationale |
| ~165 ppm | C4 (Carbonyl) | Characteristic chemical shift for an amide/vinylogous amide carbonyl carbon. |
| ~163 ppm | C2 | Carbon flanked by two nitrogen atoms. |
| ~160 ppm | C6 | Vinyl carbon attached to the isopropyl group. |
| ~100 ppm | C5 | Vinyl carbon (C-H). |
| ~33 ppm | Isopropyl CH | Methine carbon of the isopropyl group. |
| ~24 ppm | C2-Methyl | Methyl group attached to the C2 position. |
| ~21 ppm | Isopropyl CH₃ | Equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
-
Methodology: The IR spectrum is obtained using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet with the solid sample.
-
Expected Absorption Bands: The IR spectrum provides crucial information about the functional groups present and further confirms the keto tautomer.
-
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3200-2800 (broad) | N-H stretch | Confirms the presence of the N-H group in the pyrimidinone ring.[17] |
| 2960-2870 | C-H stretch (aliphatic) | Corresponds to the isopropyl and methyl groups. |
| ~1670 (strong) | C=O stretch (Amide) | A strong, sharp peak characteristic of the carbonyl group. Its presence is definitive proof of the keto tautomer.[3][17] |
| 1600-1550 | C=N / C=C stretches | Aromatic and vinyl C=N and C=C bond vibrations within the ring.[3] |
X-ray Crystallography
For ultimate, unambiguous confirmation of the solid-state structure, single-crystal X-ray diffraction is the gold standard.
-
Methodology: Suitable single crystals are grown, typically by slow evaporation from a solvent like methanol.[10]
-
Published Results: A published crystal structure for the related compound 2-isopropyl-6-methylpyrimidin-4(3H)-one confirms that the molecule exists exclusively in the keto form in the solid state.[10] The structure reveals a planar pyrimidinone ring and shows that molecules form centrosymmetric dimers in the crystal lattice through N-H···O hydrogen bonds.[10]
-
Key Crystallographic Data (from literature for C₈H₁₂N₂O): [10]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8627 (2) |
| b (Å) | 22.6320 (8) |
| c (Å) | 7.4228 (3) |
| β (°) | 96.495 (2) |
| V (ų) | 811.66 (5) |
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Sodium ethoxide is highly reactive and corrosive; handle with care.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible materials.[4][6]
Conclusion
This guide has detailed a reliable and well-reasoned approach to the . By employing a classic cyclocondensation reaction, the target compound can be produced in high yield. The critical takeaway for any researcher working with this or similar 4-hydroxypyrimidines is the predominance of the keto tautomer, 6-isopropyl-2-methylpyrimidin-4(3H)-one. This understanding, confirmed through a suite of spectroscopic techniques (MS, NMR, IR) and supported by crystallographic data, is essential for accurate structural representation, mechanistic studies, and further synthetic transformations. The protocols and data presented herein serve as a robust foundation for the successful synthesis and confident characterization of this valuable chemical intermediate.
References
- Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(45), 12097–12103. [Link]
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- PubMed. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil.
- Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021–7032. [Link]
- ResearchGate. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. [Link]
- Ovid Technologies. (2002). Tautomeric Transformations and Reactivity of Polyfunctional Hydroxypyrimidines. Ovid. [Link]
- Al-Ayed, A. S. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(13), 5005. [Link]
- Organic Syntheses. (n.d.). Isobutyric acid, α-benzoyl-, ethyl ester. Organic Syntheses Procedure. [Link]
- mzCloud. (2014). 2 Isopropyl 6 methyl 4 pyrimidinol.
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- National Institutes of Health. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC PubMed Central. [Link]
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- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- MassBank. (2019). MSBNK-Athens_Univ-AU287006.
- Bates College. (n.d.). Cyclic [beta]-keto esters synthesis and reactions.
- National Institutes of Health. (2011). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. [Link]
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
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- Quick Company. (n.d.). Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2....
- ResearchGate. (2018).
- ResearchGate. (n.d.). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate.
- PubMed. (2014). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors.
- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.
- ResearchGate. (n.d.). General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization.
- ResearchGate. (n.d.). The two methyl protons in the isopropyl group become anisochronous due....
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
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An In-depth Technical Guide to the Physicochemical Properties of 6-isopropyl-2-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-isopropyl-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. Understanding the fundamental physicochemical properties of this compound is paramount for its application in areas such as lead optimization, formulation development, and toxicological assessment. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, grounded in experimental data and established scientific principles. We will delve into its structural identity, tautomeric nature, solubility, acidity, and stability, offering both validated data and detailed experimental protocols to empower researchers in their scientific endeavors. The compound is also recognized as a primary metabolite of the organophosphate insecticide diazinon, making its characterization relevant for environmental and toxicological studies.[1][2]
Section 1: Chemical Identity and Tautomerism
Finalizing the precise chemical identity of this compound is the initial step in its characterization. This includes its molecular formula, weight, and structural representation. A crucial aspect of this molecule's chemistry is its existence in tautomeric forms, which significantly influences its physical and biological properties.
Core Compound Identification
The fundamental details of this compound are summarized in the table below.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | ChemScene[3] |
| Synonyms | 4-Hydroxy-6-(iso-propyl)-2-methylpyrimidine, 2-methyl-6-propan-2-yl-1H-pyrimidin-4-one, IMHP | ChemScene[3], PubChem[1] |
| CAS Number | 34126-99-3 (enol form), 2814-20-2 (keto form) | ChemScene[3], Sigma-Aldrich |
| Molecular Formula | C₈H₁₂N₂O | ChemScene[3] |
| Molecular Weight | 152.19 g/mol | ChemScene[3] |
| Chemical Structure | See Figure 1 | - |
Keto-Enol Tautomerism: A Decisive Factor
Substituted pyrimidin-4-ols, including the title compound, can exist in equilibrium between the hydroxyl (enol) form and the keto (pyrimidinone) form. This phenomenon, known as keto-enol tautomerism, is critical as the dominant tautomer dictates properties like hydrogen bonding capability, polarity, and crystal packing.
A definitive single-crystal X-ray diffraction study has demonstrated that this compound crystallizes in the keto form, specifically as 2-isopropyl-6-methylpyrimidin-4(3H)-one.[4][5] The study revealed that the enol form undergoes tautomerization to the more stable keto form during the crystallization process.[4][5] In the solid state, these keto tautomers form centrosymmetric dimers through intermolecular N—H⋯O hydrogen bonds.[4][5]
Caption: Keto-enol tautomerism of the title compound.
Section 2: Physicochemical Properties and Experimental Determination
A quantitative understanding of the physicochemical properties of this compound is essential for its practical application in research and development. This section details key parameters and provides established protocols for their experimental determination.
Physical State and Melting Point
Under standard conditions, this compound is a beige, crystalline solid.[6] Its melting point has been experimentally determined and is a key indicator of its purity and lattice energy.
| Parameter | Value | Source(s) |
| Appearance | Beige needles/crystalline solid | Guidechem[6] |
| Melting Point | 172-175 °C | Sigma-Aldrich |
| Boiling Point | 274.67°C (estimated) | chemsrc.com |
Solubility
Solubility is a critical determinant of a compound's bioavailability and its suitability for in vitro assays. While qualitative descriptions suggest slight solubility in DMSO and methanol, quantitative data is crucial for drug development.
Predicted Lipophilicity (LogP): 1.61402 (computationally derived)[3]
This protocol determines the equilibrium solubility of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 1.5 mL glass vial.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) to the vial.
-
Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separation: After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.
-
Filtration: Carefully remove the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.
-
Quantification: Prepare a calibration curve with known concentrations of the compound. Analyze the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS to determine the concentration.[7][8][9]
-
Reporting: The determined concentration is the thermodynamic solubility of the compound in the tested solvent.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different physiological pH values. A predicted pKa value for this compound is available.
| Parameter | Value | Source(s) |
| pKa (predicted) | 9.74 ± 0.50 | Guidechem[6] |
This is a highly accurate method for determining the pKa of a compound.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Steps:
-
Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent. For poorly soluble compounds, a co-solvent system (e.g., water-methanol) can be used, with subsequent extrapolation to aqueous pKa.[4][10]
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[3]
-
Setup: Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved CO₂.[1]
-
Titration: Incrementally add a standardized titrant (0.1 M HCl for a basic pKa, or 0.1 M NaOH for an acidic pKa) to the sample solution.[1][3]
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.[11]
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide invaluable information for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. The chemical shifts and coupling patterns provide a detailed map of the proton and carbon environments within the molecule. While specific assignments require experimental data, general expectations for the keto tautomer include signals for the isopropyl group, the methyl group, and the pyrimidinone ring protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (152.19 g/mol ). The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic cleavages of the pyrimidine ring.[12][13]
Section 4: Synthesis and Stability
Synthesis
A common method for the synthesis of this compound involves the cyclization of an amidine with a β-keto ester.
Reaction Scheme: Isobutamidine + Ethyl Acetoacetate → this compound
Protocol Outline:
-
Amidine Formation: Isobutamidine can be prepared from isobutyronitrile via the Pinner reaction (reaction with an alcohol and HCl) followed by ammonolysis.[6]
-
Cyclization: The prepared isobutamidine is then reacted with ethyl acetoacetate in the presence of a base, such as sodium hydroxide or sodium ethoxide, in an alcoholic solvent.[6]
-
Workup and Purification: The reaction mixture is typically neutralized, and the product is isolated by filtration or extraction. Purification can be achieved by recrystallization, for example from methanol.[4][5]
Stability
Assessing the chemical stability of a compound is a critical step in its development, ensuring its integrity during storage and use. Stability studies are typically conducted under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[14][15][16]
This study evaluates the intrinsic stability of the molecule by subjecting it to stress conditions.
Caption: Workflow for a Forced Degradation Study.
Detailed Steps:
-
Sample Preparation: Prepare solutions of this compound in various media for stress testing.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at a controlled temperature.
-
Oxidation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Expose a solid sample and a solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the compound to light conditions as specified in ICH guideline Q1B.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: Characterize any significant degradation products using techniques like LC-MS/MS to elucidate degradation pathways.[17]
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. A thorough understanding of its chemical identity, pronounced keto-enol tautomerism, solubility, acidity, and stability profile is fundamental for its effective use in research and drug development. The experimental protocols outlined herein offer a robust framework for the empirical determination of these critical parameters, enabling scientists to generate reliable and reproducible data. As a key metabolite of diazinon and a molecule with potential for further medicinal chemistry exploration, a comprehensive characterization of this compound is of considerable scientific value.
References
- Huo, Y., et al. (2013). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 1-10.
- Hemamalini, M., & Fun, H. K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2459. [Link]
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Spectroscopic Unveiling of 6-isopropyl-2-methylpyrimidin-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-isopropyl-2-methylpyrimidin-4-ol, a significant heterocyclic compound often encountered as a metabolite of the insecticide diazinon.[1] This document is structured to offer an in-depth understanding of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. By delving into the principles behind the data acquisition and interpretation, this guide serves as a vital resource for researchers engaged in the identification, characterization, and quality control of pyrimidine derivatives in various scientific and industrial settings. While experimental mass spectrometry data forms the core of that section, the NMR and IR spectral data presented herein are predicted based on established spectroscopic principles and data from analogous structures, providing a robust framework for analysis in the absence of published experimental spectra.
Introduction: The Significance of this compound
This compound, also known by its industrial designation G 27550, is a pyrimidine derivative of considerable interest in environmental science and toxicology as the primary hydrolysis product of the widely used organophosphate insecticide, diazinon.[2][3][4] Its chemical structure, featuring a substituted pyrimidine core, makes it a valuable subject for spectroscopic analysis, which is crucial for its detection and quantification in various matrices.
The structural elucidation of such molecules is paramount in drug development and metabolite identification. Spectroscopic techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor, each providing a unique piece of the structural puzzle. This guide is designed to walk researchers through the theoretical and practical aspects of the spectroscopic analysis of this compound, fostering a deeper understanding of its molecular architecture.
It is important to note the tautomeric nature of this compound. While named as a pyrimidin-4-ol, it can exist in equilibrium with its keto form, 2-isopropyl-6-methylpyrimidin-4(3H)-one.[5][6] This tautomerism can influence its spectroscopic properties, a factor that will be considered in the subsequent analyses.
Mass Spectrometry: Elucidating the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing its molecular weight and elemental composition.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A common and effective method for the analysis of polar small molecules like this compound is Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from other components (e.g., 5% B to 95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
Data Interpretation
Molecular Ion: The molecular formula of this compound is C₈H₁₂N₂O, with a monoisotopic mass of 152.0950 g/mol . In positive ion mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent molecular ion peak [M+H]⁺ at m/z 153.1028 .[7]
Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides valuable structural information through collision-induced dissociation (CID). The fragmentation of this compound is characterized by the loss of neutral molecules and the formation of stable fragment ions.
Table 1: Key Mass Spectrometry Data for this compound [7][8]
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Monoisotopic Mass | 152.0950 u |
| [M+H]⁺ (m/z) | 153.1028 |
| Major Fragment Ions (m/z) | 138.079, 110.071, 95.050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.
Disclaimer: The following NMR data is predicted based on the known structure of this compound and established chemical shift correlations. Experimental data is not currently available in the public domain.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (Typical):
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: 10-12 ppm
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more
-
Spectral width: 200-220 ppm
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Isopropyl -CH(CH₃)₂ | 2.8 - 3.2 | Septet | 1H |
| Isopropyl -CH(CH ₃)₂ | 1.2 - 1.4 | Doublet | 6H |
| Pyrimidine -CH ₃ | 2.2 - 2.4 | Singlet | 3H |
| Pyrimidine C₅-H | 5.8 - 6.0 | Singlet | 1H |
| Pyrimidine N-H / O-H | 10.0 - 12.0 | Broad Singlet | 1H |
Rationale for Predictions:
-
Isopropyl Group: The methine proton (-CH) is expected to be a septet due to coupling with the six equivalent methyl protons. The methyl protons (-CH₃) will appear as a doublet due to coupling with the single methine proton.[9][10]
-
Methyl Group: The methyl group on the pyrimidine ring is attached to an sp²-hybridized carbon and is expected to be a singlet in the range of 2.2-2.4 ppm.
-
Pyrimidine Ring Proton: The proton at the C5 position is a vinylic proton and is expected to appear as a singlet in the downfield region.
-
Exchangeable Proton: The N-H or O-H proton (depending on the tautomeric form) is expected to be a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -C H(CH₃)₂ | 35 - 40 |
| Isopropyl -CH(C H₃)₂ | 20 - 25 |
| Pyrimidine -C H₃ | 20 - 25 |
| Pyrimidine C ₅ | 100 - 105 |
| Pyrimidine C ₂ | 160 - 165 |
| Pyrimidine C ₄ | 165 - 170 |
| Pyrimidine C ₆ | 155 - 160 |
Rationale for Predictions:
-
Aliphatic Carbons: The carbons of the isopropyl and methyl groups are expected in the upfield region of the spectrum.[11]
-
Pyrimidine Ring Carbons: The sp²-hybridized carbons of the pyrimidine ring are expected to appear in the downfield region (100-170 ppm). The carbons attached to nitrogen and oxygen atoms (C2, C4, and C6) will be the most deshielded.[12][13]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Disclaimer: The following IR data is predicted based on the known structure of this compound and characteristic group frequencies. Experimental data is not currently available in the public domain.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
ATR-FTIR is a convenient method for obtaining IR spectra of solid samples.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Acquisition Parameters (Typical):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H / N-H Stretch | 3200 - 3400 | Broad, Strong |
| C-H Stretch (sp³ - isopropyl, methyl) | 2850 - 3000 | Medium-Strong |
| C=O Stretch (keto tautomer) | 1650 - 1680 | Strong |
| C=N and C=C Stretch (pyrimidine ring) | 1550 - 1650 | Medium-Strong |
| C-H Bend (isopropyl, methyl) | 1370 - 1470 | Medium |
| C-O Stretch (enol tautomer) | 1200 - 1300 | Medium-Strong |
Rationale for Predictions:
-
O-H/N-H Stretch: The presence of the hydroxyl or amine group (depending on the tautomer) will result in a broad, strong absorption in the high-frequency region of the spectrum.[14]
-
C-H Stretch: The sp³ C-H stretching vibrations of the isopropyl and methyl groups will appear just below 3000 cm⁻¹.[14]
-
Carbonyl Stretch: If the keto tautomer is present, a strong absorption band corresponding to the C=O stretch is expected around 1670 cm⁻¹.[15]
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.[16][17]
-
Bending Vibrations: The C-H bending vibrations of the alkyl groups will be present in the fingerprint region.
-
C-O Stretch: For the enol tautomer, a C-O stretching band is expected in the 1200-1300 cm⁻¹ range.
Conclusion
This technical guide has provided a detailed spectroscopic analysis of this compound, integrating experimental mass spectrometry data with predicted ¹H NMR, ¹³C NMR, and IR spectral information. The protocols and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this important pyrimidine derivative. The interplay of these spectroscopic techniques provides a powerful and comprehensive approach to structural elucidation, which is fundamental to advancing research in fields ranging from environmental monitoring to pharmaceutical development.
References
- FT-IR data of pyrimidine derivatives compounds. (n.d.). ResearchGate.
- Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Diazinon. U.S. Department of Health and Human Services.
- Lawrence, J. F., & Iverson, F. (1975). Analysis of the diazinon metabolites G 27550 and GS 31144 by gas-liquid chromatography with nitrogen-specific detection after derivatization.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Center for Biotechnology Information.
- The molecular structure of pyrimidine (a), its corresponding 13C and... (n.d.). ResearchGate.
- 2 Isopropyl 6 methyl 4 pyrimidinol. (n.d.). mzCloud.
- Table of Characteristic IR Absorptions. (n.d.).
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2007). ResearchGate.
- Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. (2011). ResearchGate.
- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). CORE.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- H-NMR Familiar Groups that are Easy to Recognize. (n.d.).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- Jan, M. R., Shah, J., & Khattak, B. (1973). Toxic metabolites of diazinon in sheep. Journal of Agricultural and Food Chemistry, 21(1), 121–124.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- General synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their fragmentation under positive electrospray ionization. (2010). ResearchGate.
- Highly selective sample preparation and gas chromatographic-mass spectrometric analysis of chlorpyrifos, diazinon and their major metabolites in sludge and sludge-fertilized agricultural soils. (2007). ResearchGate.
- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.
- Infrared Spectroscopy. (n.d.). Michigan State University.
- ANALYTICAL METHODS - Toxicological Profile for Diazinon. (n.d.). National Center for Biotechnology Information.
- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). ResearchGate.
- 2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). PubChem.
- Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. (2007). ResearchGate.
- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). National Center for Biotechnology Information.
- Pyrimidine, 4-methyl-. (n.d.). NIST WebBook.
- 2-Isopropyl-6-methyl-pyrimidin-4-ol; LC-ESI-QTOF; MS2; CE: Ramp 20-30 eV; R=35000; [M+H]+. (2019, May 31). MassBank.
- 4-HYDROXY-2-ISOPROPYL-6-METHYLPYRIMIDINE - Optional[MS (GC)]. (n.d.). SpectraBase.
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Tautomeric Landscape of 2-Isopropyl-6-methylpyrimidin-4-ol: A Comprehensive Technical Guide
Abstract: This technical guide provides an in-depth analysis of the tautomeric behavior of 2-isopropyl-6-methylpyrimidin-4-ol, a key heterocyclic scaffold relevant in medicinal and agricultural chemistry. Integrating crystallographic data, spectroscopic analysis, and computational chemistry principles, this document serves as a crucial resource for researchers, scientists, and drug development professionals. We will explore the fundamental aspects of its keto-enol tautomerism, the influence of substituents and solvent effects, and provide validated experimental protocols for the characterization and quantification of its tautomeric forms.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Prototropic tautomerism, the dynamic equilibrium between structural isomers through proton migration, is a phenomenon of profound importance in heterocyclic chemistry. For pyrimidine derivatives, which form the backbone of nucleobases and numerous pharmaceutical agents, the specific tautomeric form present can dictate molecular recognition, receptor binding, and overall biological activity. The tautomerism of 4-hydroxypyrimidines, which exist in equilibrium with their pyrimidin-4(1H)-one and pyrimidin-4(3H)-one isomers, is a classic and highly relevant example. The position of this equilibrium is sensitive to a variety of factors including the electronic nature of substituents, solvent polarity, temperature, and pH.
This guide focuses specifically on 2-isopropyl-6-methylpyrimidin-4-ol, an intermediate in the synthesis of organophosphate insecticides like Diazinon.[1] A thorough understanding of its tautomeric landscape is essential for predicting its reactivity, stability, and potential biological interactions.
Synthesis and Structural Elucidation
The synthesis of 2-isopropyl-6-methylpyrimidin-4-ol is typically achieved via the cyclocondensation of isopropylamidine with a β-ketoester, such as methyl acetoacetate, in an alkaline medium.[2][3] This reaction builds the core pyrimidine ring.
Caption: Synthesis of 2-isopropyl-6-methylpyrimidin-4-ol.
While the molecule is often named as a pyrimidin-4-ol, this represents only one of its potential tautomeric forms. The equilibrium between the aromatic hydroxy (enol) form and the non-aromatic keto forms is a central aspect of its chemistry.
The Tautomeric Equilibrium: Keto vs. Enol
The tautomerism of 2-isopropyl-6-methylpyrimidin-4-ol primarily involves an equilibrium between the hydroxy form (enol) and two possible keto forms, where the proton resides on either the N1 or N3 nitrogen atom.
Caption: Tautomeric equilibria of 2-isopropyl-6-methylpyrimidin-4-ol.
Solid-State Structure: Definitive Evidence for the Keto Form
In the solid state, the tautomeric equilibrium is frozen, allowing for unambiguous structural determination via X-ray crystallography. A study on the molecular structure of the title compound revealed that although it was crystallized from a solution of the enol form (2-isopropyl-4-hydroxy-6-methylpyrimidine), it exists exclusively as the 2-isopropyl-6-methylpyrimidin-4(3H)-one tautomer in the crystal lattice.[4]
This finding is significant as it demonstrates the inherent stability of the keto form. In the crystal, adjacent molecules form centrosymmetric dimers through pairs of intermolecular N—H⋯O hydrogen bonds, a common motif for pyrimidinones which further stabilizes the keto structure.[4] This preference for the keto form in the solid state is a recurring theme in 4-hydroxypyrimidine chemistry.
Solution-Phase Equilibrium: The Role of Substituents and Solvents
In solution, the situation is more dynamic, with both keto and enol forms potentially coexisting. The exact ratio is dictated by thermodynamic factors.
-
Substituent Effects: The isopropyl group at C2 and the methyl group at C6 are both electron-donating via induction. Electron-donating groups tend to destabilize the aromatic enol form and favor the keto tautomers.[5] This electronic influence aligns with the observation of the keto form in the solid state and suggests a strong preference for the keto tautomer in solution as well.
-
Solvent Effects: The polarity of the solvent plays a crucial role in tautomeric equilibria.[6]
-
Polar, protic solvents (e.g., DMSO, methanol, water) can form hydrogen bonds with both the N-H and C=O groups of the keto tautomer, and the -OH group of the enol tautomer. Generally, the keto form, being more polar, is significantly stabilized in polar solvents.[7]
-
Nonpolar, aprotic solvents (e.g., chloroform, cyclohexane) are less able to stabilize the polar keto form through hydrogen bonding, which may shift the equilibrium slightly more towards the less polar, but aromatic, enol form. However, for most 4-hydroxypyrimidines, the keto form remains predominant even in less polar solvents.[8]
-
Based on these principles, it is anticipated that 2-isopropyl-6-methylpyrimidin-4-ol exists overwhelmingly as the 4(3H)-one tautomer in polar solvents like DMSO-d₆, with a potentially minor but detectable population of the enol form in less polar solvents like CDCl₃.
Experimental Methodologies for Tautomer Analysis
A multi-faceted spectroscopic approach is required to fully characterize the tautomeric equilibrium in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying tautomeric equilibria that are slow on the NMR timescale, as distinct signals can be observed for each tautomer.[9]
Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts for the key nuclei will differ significantly between the keto and enol forms. The following table provides estimated chemical shifts based on data from related pyrimidine structures.
| Tautomer | Nucleus | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Rationale for Chemical Shift |
| Keto (4(3H)-one) | C5-H | ~5.9 - 6.2 | ~105 - 110 | Vinylic proton in a non-aromatic, conjugated system. |
| N3-H | ~11.0 - 13.0 (broad) | - | Acidic amide-like proton, often broad due to exchange. Shift is highly solvent dependent.[10] | |
| C4 | - | ~160 - 165 | Carbonyl carbon (C=O). | |
| C5 | ~105 - 110 | - | Sp² carbon adjacent to a carbonyl group. | |
| C6 | - | ~160 - 165 | Sp² carbon adjacent to a nitrogen. | |
| Enol (4-Hydroxy) | C5-H | ~6.5 - 7.0 | ~110 - 115 | Aromatic proton. |
| O-H | ~9.0 - 11.0 (broad) | - | Phenolic proton, broad due to exchange. | |
| C4 | - | ~165 - 170 | Aromatic carbon bearing an -OH group. | |
| C5 | ~110 - 115 | - | Aromatic CH carbon. | |
| C6 | - | ~160 - 165 | Aromatic carbon adjacent to nitrogen. |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria as the keto and enol forms possess different chromophores and thus exhibit distinct absorption maxima (λ_max).[11]
-
Keto Tautomer: Typically exhibits a π → π* transition at a shorter wavelength.
-
Enol Tautomer: The extended aromatic conjugation results in a bathochromic shift (shift to longer wavelength) of the π → π* transition compared to the keto form.
By recording spectra in a range of solvents with varying polarities, shifts in the λ_max and changes in the molar absorptivity can provide qualitative and sometimes quantitative information about the position of the tautomeric equilibrium.[12]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer.
-
Keto Tautomer: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the C=O stretching vibration. A broad band corresponding to N-H stretching is also expected around 3100-3300 cm⁻¹ .
-
Enol Tautomer: The C=O stretch will be absent. A broad absorption band for the O-H stretch is expected around 3200-3600 cm⁻¹ , and characteristic C=C and C=N aromatic ring stretching vibrations will be observed in the 1500-1650 cm⁻¹ region.
Experimental Protocol: Quantitative Analysis by ¹H NMR
This protocol outlines a self-validating system for determining the tautomeric ratio of 2-isopropyl-6-methylpyrimidin-4-ol in solution.
Caption: Workflow for qNMR determination of tautomer ratio.
Causality Behind Experimental Choices:
-
Choice of Signals: The C5-H proton is ideal for quantification as it is a singlet and its chemical shift is expected to be significantly different for the keto and enol forms, minimizing peak overlap.
-
Quantitative NMR (qNMR) Parameters: A long relaxation delay (d1) is critical to ensure that all protons have fully relaxed before the next pulse. Using a value of at least five times the longest spin-lattice relaxation time (T₁) of the protons being integrated is essential for accurate integration and, therefore, a trustworthy result.[13]
-
Solvent Selection: Performing the experiment in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) provides insight into how the equilibrium shifts and validates the stability of the respective tautomers under different environmental conditions.
Computational Insights into Tautomer Stability
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer in the gas phase and in solution (using a continuum solvation model like PCM or SMD), the equilibrium constant can be estimated theoretically.
Computational Workflow:
-
Geometry Optimization: The molecular structure of each tautomer (4-hydroxy, 4(3H)-one, 4(1H)-one) is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculation: A higher level of theory or a larger basis set can be used to refine the electronic energy.
-
Solvation Modeling: The calculations are repeated using a solvation model to account for the effect of the solvent.
Computational studies on related 4-hydroxypyrimidines consistently show that the keto forms are thermodynamically more stable than the enol form, often by several kcal/mol, which aligns with experimental observations.
Conclusion
The tautomerism of 2-isopropyl-6-methylpyrimidin-4-ol is a clear example of the predominance of the keto form in pyrimidine systems. Crystallographic evidence confirms its existence as 2-isopropyl-6-methylpyrimidin-4(3H)-one in the solid state. In solution, while a dynamic equilibrium exists, a combination of electronic effects from the alkyl substituents and solvent stabilization strongly favors the same keto tautomer. The methodologies presented herein, from spectroscopic analysis to computational modeling, provide a robust framework for the comprehensive study of this and related heterocyclic systems. For drug development professionals and researchers, a precise understanding of this tautomeric landscape is not merely academic; it is a fundamental prerequisite for rational molecular design and the prediction of chemical and biological behavior.
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The Ascendant Core: A Technical Guide to Pyrimidin-4-ol Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine ring, a fundamental heterocycle in the chemistry of life, has long been a privileged scaffold in medicinal chemistry. Its presence in the nucleobases of DNA and RNA has inspired generations of scientists to explore its vast chemical space for therapeutic interventions. Among the myriad of pyrimidine analogs, the pyrimidin-4-ol core and its predominant tautomeric form, pyrimidin-4-one, have emerged as a particularly fruitful area of research, leading to the development of blockbuster drugs and a plethora of promising clinical candidates. This in-depth guide provides a comprehensive overview of the synthesis, characterization, and profound biological activities of pyrimidin-4-ol derivatives, offering field-proven insights for researchers and drug development professionals.
I. The Architectural Foundation: Synthesis of the Pyrimidin-4-one Core
The construction of the pyrimidin-4-one scaffold is a cornerstone of medicinal chemistry, with a variety of robust and versatile synthetic strategies available. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Principal Cyclocondensation: A Workhorse of Pyrimidine Synthesis
The most prevalent and widely utilized method for constructing the pyrimidin-4-one ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or thiourea.[1] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at various positions of the pyrimidine ring.
Experimental Protocol: Synthesis of 2-Substituted-6-methylpyrimidin-4-ol [2]
A series of novel 2-amino-substituted 6-methylpyrimidin-4-ols can be synthesized through accessible and efficient methods.
-
Step 1: Synthesis of Sodium Salts of 2-Amino-substituted pyrimidin-4-ols. The initial pyrimidin-4-ol derivatives are prepared and converted to their sodium salts.
-
Step 2: O-Substitution. The sodium salts are then reacted with various electrophiles to introduce substituents at the oxygen atom.
This method allows for the creation of a diverse library of compounds for biological screening.
B. Fused Pyrimidin-4-one Systems: The Gateway to Kinase Inhibitors
Many clinically successful pyrimidin-4-one derivatives are part of fused heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in several Janus kinase (JAK) inhibitors. The synthesis of these more complex scaffolds often involves multi-step sequences.
Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives [3]
A versatile method for the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. This can be achieved through both conventional heating and microwave-assisted synthesis.[3]
-
Step 1: Preparation of the Ortho-amino Pyrazole Ester. The starting pyrazole derivative is functionalized with an amino group and an ester at adjacent positions.
-
Step 2: Cyclization with Nitriles. The ortho-amino pyrazole ester is then reacted with an appropriate nitrile under either conventional reflux conditions or microwave irradiation to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one. Microwave-assisted synthesis often leads to higher yields and shorter reaction times.[3]
Caption: General synthetic scheme for pyrazolo[3,4-d]pyrimidin-4(5H)-ones.
II. Unveiling the Molecular Identity: Spectroscopic and Structural Characterization
The unambiguous characterization of pyrimidin-4-ol derivatives is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography, is employed to elucidate their precise molecular architecture.
A. The Power of NMR: A Window into Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of pyrimidin-4-ol derivatives. The chemical shifts and coupling constants of the protons and carbons in the pyrimidine ring provide a detailed fingerprint of the molecule.
¹H and ¹³C NMR Data for Representative Pyrimidin-4-one Derivatives:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | 2.44 (s, 3H, CH₃), 7.74 (s, 1H, pyrazole CH), 8.39 (d, 1H, aro. CH), 8.74 (d, 1H, aro. CH), 8.95 (s, 1H, aro. CH), 12.3 (s, 1H, NH) | 20.88, 108.28, 120.58, 124.46, 128.31, 137.6, 142.07, 142.86, 142.95, 146.22, 154.58, 160.93 | [3] |
| 1-(2,4-dinitrophenyl)-6-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one | 7.52-7.64 (m, 5H, aro. CH), 7.73 (s, 1H, pyrazole CH), 8.38 (d, 1H, aro. CH), 8.75 (d, 1H, aro. CH), 8.96 (s, 1H, aro. CH) | Not provided | [3] |
| Baricitinib Impurity (BCL) | See reference for detailed assignments | See reference for detailed assignments | [4] |
| Momelotinib | 9.47 (s, 1H), 9.32 (t, 1H), 8.54 (d, 1H), 8.27 (d, 2H), 8.03 (d, 2H), 7.67 (d, 2H), 7.40 (d, 1H), 6.94 (d, 2H), 4.35 (d, 2H), 3.74-3.77 (m, 4H), 3.04-3.07 (m, 4H) | 166.1, 162.4, 160.3, 159.2, 146.2, 139.9, 134.5, 132.8, 127.8, 126.9, 120.3, 117.5, 115.6, 107.6, 66.1, 49.2, 27.7 | [5] |
B. The Tautomeric Question: Pyrimidin-4-ol vs. Pyrimidin-4-one
Pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4-one form. Extensive studies have shown that the keto form (pyrimidin-4-one) is generally the more stable tautomer in both the solid state and in solution.[2][6] This preference is attributed to the greater resonance stabilization of the amide-like functionality in the pyrimidin-4-one ring. The position of this equilibrium can be influenced by the solvent environment, with polar solvents further favoring the more polar keto tautomer.[7][8] This tautomerism is a critical consideration in drug design, as the hydrogen bonding capabilities and overall shape of the molecule differ between the two forms, which can significantly impact binding to a biological target.
Caption: Tautomeric equilibrium of pyrimidin-4-ol and pyrimidin-4-one.
III. The Biological Arena: A Spectrum of Pharmacological Activities
Pyrimidin-4-ol derivatives have demonstrated a remarkable breadth of biological activities, making them a highly attractive scaffold for the development of new therapeutic agents.
A. The War on Cancer: Kinase Inhibition and Beyond
A significant focus of research on pyrimidin-4-ol derivatives has been in the field of oncology, particularly as inhibitors of protein kinases.[9] The structural similarity of the pyrimidine core to the adenine ring of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases.
1. Janus Kinase (JAK) Inhibitors: A Paradigm of Success
The development of JAK inhibitors represents a major breakthrough in the treatment of autoimmune diseases and certain cancers. Several FDA-approved JAK inhibitors, including Baricitinib, Tofacitinib, and Upadacitinib, feature a pyrrolo[2,3-d]pyrimidine core, a close relative of the pyrimidin-4-ol scaffold.[10]
Structure-Activity Relationship (SAR) of Pyrimidine-Based JAK Inhibitors:
-
Hinge-Binding Motif: The pyrrolo[2,3-d]pyrimidine core is crucial for binding to the hinge region of the kinase domain.[10]
-
Substitutions at the 4-position: The 4-amino group is a key feature, often substituted with a piperidine or other cyclic amine to enhance potency and selectivity.
-
Substitutions at the 5 and 6-positions: These positions are often explored to modulate selectivity and pharmacokinetic properties.
2. Epidermal Growth Factor Receptor (EGFR) Inhibitors:
Fused pyrimidine systems have also shown significant promise as EGFR inhibitors.[11] Substitutions at the 4 and 5-positions of the pyrrolo[3,2-d]pyrimidine core have been shown to enhance inhibitory activity.[11]
B. Combating Microbial Threats: Antibacterial and Antifungal Activity
The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics and antifungals. Pyrimidin-4-ol derivatives have emerged as a promising scaffold in this area.[12][13]
SAR of Antimicrobial Pyrimidin-4-one Derivatives:
-
The nature of the substituents at various positions on the pyrimidine ring significantly influences the antimicrobial activity.[12]
-
For example, in a series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, a 4-nitrophenyl group at the 6-position showed high activity against P. aeruginosa and A. niger.[10]
C. Quelling the Fire: Anti-inflammatory Properties
The anti-inflammatory potential of pyrimidin-4-ol derivatives has also been extensively investigated.[14] Their mechanism of action often involves the inhibition of key inflammatory mediators.
IV. Clinical Translation: From Bench to Bedside
The therapeutic potential of pyrimidine-based compounds is underscored by the number of drugs that have received FDA approval. While many of these are not strictly pyrimidin-4-ol derivatives, their success provides a strong rationale for the continued exploration of this chemical space.
FDA-Approved Drugs with a Pyrimidine Core:
| Drug Name | Therapeutic Area | Core Structure |
| Baricitinib | Rheumatoid Arthritis | Pyrrolo[2,3-d]pyrimidine |
| Tofacitinib | Rheumatoid Arthritis | Pyrrolo[2,3-d]pyrimidine |
| Upadacitinib | Rheumatoid Arthritis | Pyrrolo[2,3-d]pyrimidine |
| Filgotinib | Rheumatoid Arthritis | Triazolopyridine |
| Momelotinib | Myelofibrosis | Pyrimidine |
| Pacritinib | Myelofibrosis | Pyrimidine |
The synthesis of these complex molecules often involves multi-step, convergent approaches. For instance, the synthesis of Baricitinib involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a substituted azetidine derivative.[3] Similarly, the synthesis of Tofacitinib involves the coupling of a pyrrolo[2,3-d]pyrimidine with a chiral piperidine fragment.[15][16]
V. Future Directions and Concluding Remarks
The pyrimidin-4-ol scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. The versatility of its synthesis and the wide array of biological activities associated with its derivatives ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective kinase inhibitors with improved safety profiles, as well as the exploration of novel biological targets for this privileged scaffold. The insights provided in this guide are intended to empower researchers to navigate this exciting field and contribute to the development of the next generation of pyrimidin-4-ol-based medicines.
VI. References
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Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar. Retrieved from [Link]
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When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? ResearchGate. Retrieved from [Link]
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discovery and history of substituted pyrimidinols
An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidinols
Authored by Gemini, Senior Application Scientist
Abstract
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, fundamental to the very structure of life in the form of nucleobases and integral to the development of modern therapeutics.[1][2] This guide provides a comprehensive exploration of the discovery and history of a specific, vital subclass: substituted pyrimidinols (hydroxypyrimidines). We will trace their origins from the foundational syntheses of the 19th century to their contemporary role as privileged scaffolds in drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but a deeper understanding of the chemical logic and experimental causality that have driven the evolution of their synthesis and application.
The Dawn of Pyrimidine Chemistry: Foundational Discoveries
The story of pyrimidines does not begin with the parent heterocycle, but with its substituted derivatives. While pyrimidine derivatives like alloxan were known in the early 19th century, the first laboratory synthesis of a pyrimidine compound was reported in 1879 by Grimaux, who prepared barbituric acid by condensing urea and malonic acid in the presence of phosphorus oxychloride.[3] This seminal work laid the groundwork for future exploration.
The systematic investigation of the pyrimidine class, however, was truly initiated by Arthur Pinner in 1884.[3] Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and was the first to propose the name "pyrimidin" in 1885.[3] His work established the fundamental principle of constructing the six-membered ring by combining a three-carbon unit with an N-C-N fragment, a strategy that remains central to pyrimidine synthesis today.[3][4]
Pillars of Synthesis: Classical Routes to the Pyrimidinol Core
The majority of pyrimidinol syntheses rely on the cyclization of a β-dicarbonyl compound (or its equivalent) with a molecule containing an N-C-N moiety, such as an amidine, urea, or guanidine.[3][4] These classical methods are not merely historical footnotes; they are robust, versatile, and form the basis for many modern synthetic protocols.
The Pinner Pyrimidine Synthesis
The Pinner synthesis is a cornerstone method involving the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (like a β-keto ester or β-diketone) with an amidine.[5][6] This reaction is highly versatile for producing 2-substituted pyrimidines.
-
Causality of Experimental Design: The choice of catalyst (acid or base) depends on the specific substrates and desired outcome. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the initial attack by the amidine nitrogen.[5] Conversely, a strong base can deprotonate the amidine, increasing its nucleophilicity. The reaction is typically heated to overcome the activation energy required for the dehydration and ring-closing steps.
Experimental Protocol: General Pinner Synthesis of a 4-Pyrimidinol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amidine hydrochloride (1.0 eq.) and the β-keto ester (1.0 eq.) in a suitable solvent such as ethanol.
-
Rationale: Ethanol is a common solvent as it effectively dissolves both reactants and is relatively inert under the reaction conditions.
-
-
Base Addition: To the solution, add a solution of sodium ethoxide in ethanol (1.1 eq.).
-
Rationale: Sodium ethoxide acts as a base to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile for the reaction. An excess is used to drive the reaction to completion.
-
-
Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the thermal energy necessary for the condensation and subsequent cyclization/dehydration steps to form the aromatic pyrimidine ring.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue to dissolve any inorganic salts.
-
Precipitation: Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) to a pH of ~6.[7]
-
Rationale: The pyrimidinol product is often in its salt form (phenoxide) under basic conditions. Neutralization protonates the hydroxyl group, significantly decreasing its water solubility and causing it to precipitate.
-
-
Purification: Collect the solid precipitate by filtration, wash with cold water and ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[7][8]
}
Pinner Synthesis Workflow
Condensation with Urea and Guanidine Derivatives
A widely employed and economical method for synthesizing 2-amino-4-hydroxypyrimidines or 2,4-dihydroxypyrimidines involves the condensation of β-dicarbonyl compounds with guanidine or urea, respectively.[3][4][9]
-
Guanidine Condensation: The reaction of guanidine with an acetoacetic ester under basic conditions is a classic route to 2-amino-4-hydroxy-6-methylpyrimidine, an important industrial intermediate.[9]
-
Urea Condensation: Similarly, using urea in place of guanidine yields a 2-pyrimidinone (a tautomer of 2-hydroxypyrimidine). This reaction is fundamental to the synthesis of uracil and its derivatives.[3]
Historically, these reactions were often low-yielding. However, modern process optimization has led to significant improvements. For instance, it was discovered that reacting diketene (a precursor to acetoacetic esters) with guanidine in strongly acidic media, rather than the traditional basic conditions, could dramatically increase the yield of 2-amino-4-hydroxy-6-alkyl pyrimidines.[9] This demonstrates a key principle in process chemistry: challenging long-held assumptions about reaction conditions can lead to major breakthroughs.
The Pyrimidinol Scaffold in Modern Drug Discovery
The pyrimidine ring's ability to form multiple hydrogen bonds and its bioisosteric relationship with other aromatic systems have made it a "privileged scaffold" in medicinal chemistry.[10] This means it is a molecular framework that is recurrently found in active pharmaceutical ingredients (APIs). Substituted pyrimidinols, in particular, are featured in a vast array of therapeutic agents, leveraging the chemical versatility of the hydroxyl and other substituent positions.[10][11][12]
The pyrimidine core's prevalence in nature as a component of nucleobases means that pyrimidine-based drugs can readily interact with biological targets like enzymes and genetic material.[11] This inherent biocompatibility, combined with synthetic accessibility, has led to an explosion in the number of FDA-approved drugs containing this scaffold.[11][13]
}
Pyrimidinol Drug Discovery Pathway
Therapeutic Applications
The functionalization of the pyrimidinol core has yielded drugs across numerous therapeutic areas.[1][14]
-
Anticancer Agents: Many kinase inhibitors utilize the pyrimidine scaffold to target ATP-binding sites in enzymes like EGFR and CDK.[10][15] The nitrogen atoms act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP.
-
Antiviral Drugs: The pyrimidine structure is central to nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT), which target viral replication.[3][11]
-
Antibacterial & Antifungal Agents: Drugs like Trimethoprim inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[16] Fluorinated pyrimidines such as Flucytosine are important antifungal agents.[1]
-
Anti-inflammatory Agents: Substituted pyrimidines have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), a key target in inflammatory diseases like arthritis.[17]
Table 1: Representative Drugs Featuring a Substituted Pyrimidinol or Related Scaffold
| Drug Name | Core Structure | Therapeutic Application |
| Zidovudine | Thymidine analogue | Antiviral (HIV)[3] |
| 5-Fluorouracil | Uracil analogue | Anticancer[18] |
| Rosuvastatin | Pyrimidinol derivative | Cardiovascular (Statin)[18] |
| Imatinib | 2-Aminopyrimidine | Anticancer (Kinase Inhibitor) |
| Trimethoprim | 2,4-Diaminopyrimidine | Antibacterial[16] |
| Flucytosine | Fluorinated pyrimidine | Antifungal[1] |
Conclusion
The journey of substituted pyrimidinols from their initial synthesis in the late 19th century to their current status as indispensable tools in drug development is a testament to the power of fundamental organic chemistry. The classical syntheses pioneered by chemists like Pinner remain remarkably relevant, providing the foundational logic for creating vast libraries of compounds. For today's researchers, a deep understanding of this history—the "why" behind the reactions—is not merely academic. It provides the intellectual framework needed to innovate, to rationally design the next generation of pyrimidinol-based therapeutics, and to continue the legacy of turning simple heterocyclic rings into life-saving medicines.
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The Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities and Therapeutic Potential of Pyrimidine Derivatives
Abstract
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry and drug discovery. Its presence in the essential building blocks of life, DNA and RNA, underscores its inherent biocompatibility and potential for molecular interaction.[1][2][3] This guide provides a comprehensive technical overview of the vast biological activities exhibited by pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for activity evaluation, and showcase quantitative data to illustrate the therapeutic potential of this remarkable scaffold across a spectrum of diseases, including cancer, infectious diseases, inflammation, and cardiovascular disorders.
Introduction: The Enduring Significance of the Pyrimidine Core
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a privileged structure in drug design.[4][5] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3][4][5] The versatility of the pyrimidine ring allows for extensive functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets. This structural adaptability has led to the development of numerous FDA-approved drugs incorporating the pyrimidine motif, highlighting its continued importance in therapeutic innovation.[3][6]
The rationale for the widespread success of pyrimidine-based drugs lies in their ability to mimic endogenous molecules and interact with various biological targets, such as enzymes and receptors.[3][6] This guide will explore the key biological activities of pyrimidine scaffolds, providing a detailed examination of their mechanisms and the experimental methodologies used to validate their therapeutic potential.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrimidine derivatives have emerged as a significant class of anticancer agents, targeting various aspects of cancer cell proliferation, survival, and metastasis.[1][2][7] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of fundamental cellular processes.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, differentiation, and survival.[8] Many pyrimidine-based compounds are designed as ATP-competitive inhibitors, mimicking the adenine ring of ATP to bind to the kinase active site.[9]
One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed or mutated in various cancers.[10][11] Pyrimidine-containing molecules can effectively block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[12][11]
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Caption: EGFR signaling cascade and its inhibition by pyrimidine-based drugs.
Quantitative Data: Anticancer Potency of Pyrimidine Derivatives
The anticancer efficacy of pyrimidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 7 | HT29 (Colon) | 13.87 | [13] |
| Pyrido[2,3-d]pyrimidine | Compound 10 | HT29 (Colon) | 7.48 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 46 | EGFR kinase | 0.00376 | [8] |
| Pyrrolo[2,3-d]pyrimidine | Compound 48 | EGFR kinase | 0.00363 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 (Lung) | 148 | [14] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 68.75 | [14] |
| Indazol-pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [15] |
| Indazol-pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [15] |
| Indolyl-pyrimidine | Compound 4g | MCF-7 (Breast) | 5.1 | [16] |
| Thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast) | 0.33 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1][2][18][19] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[1][18] The amount of formazan produced is directly proportional to the number of viable cells.[1] The choice of the MTT assay is justified by its high sensitivity, reliability, and suitability for high-throughput screening.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising scaffold for the development of new anti-infective drugs.[5]
Mechanism of Action
The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, some pyrimidine analogs can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and amino acids in bacteria. Inhibition of DHFR leads to the depletion of essential metabolites, ultimately halting bacterial growth.
Quantitative Data: Antimicrobial Potency of Pyrimidine Derivatives
The antimicrobial activity of compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µM/ml) | Reference |
| Pyrimidin-2-ol/thiol/amine | Compound 12 | S. aureus | 0.87 | [1] |
| Pyrimidin-2-ol/thiol/amine | Compound 5 | B. subtilis | 0.96 | [1] |
| Pyrimidin-2-ol/thiol/amine | Compound 10 | P. aeruginosa | 0.77 | [1] |
| 7H-pyrrolo[2,3-d]pyrimidin-4-amine | Bromo derivative | S. aureus | 8 mg/L | [21] |
| 1,2,4-triazolo[1,5-a]pyrimidine | Compound 9n | E. coli | 16-102 | [22] |
| 1,2,4-triazolo[1,5-a]pyrimidine | Compound 9o | S. aureus | 16-102 | [22] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[3][23][24][25][26] Its advantages include the ability to test multiple antibiotics simultaneously in a quantitative manner, high accuracy, and the potential for automation.[23][25]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyrimidine test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[22]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[27]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[22]
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[28]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[3][27]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have shown significant promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[4]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Many pyrimidine compounds exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This can be achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[4] Additionally, some pyrimidine derivatives can modulate inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[16][29] NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes.[30]
Signaling Pathway: NF-κB Inhibition by Pyrimidine Derivatives
Caption: The NF-κB signaling pathway and its inhibition by pyrimidine derivatives.
Quantitative Data: Anti-inflammatory Potency of Pyrimidine Derivatives
The anti-inflammatory activity of pyrimidine derivatives is often evaluated by their ability to inhibit enzymes like COX-1 and COX-2, with IC50 values indicating their potency.
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |
| Pyrimidine | Compound 2a (vs. Celecoxib) | COX-2 | 3.5 (0.65) | [10] |
| Pyrimidine | Compound 7a | NO production | 76.6 | [7] |
| Pyrimidine | Compound 9d | NO production | 88.7 | [7] |
| Pyrimidine | Compound L1 | COX-2 | - | [2] |
| Pyrimidine | Compound L2 | COX-2 | - | [2] |
| Pyrimidine Acrylamide | Compound 9 | LOX | 1.1 | [31] |
| Pyrimidine Acrylamide | Compound 5 | LOX | 10.7 | [31] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[8][11][13][28][29][32][33][34] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a reproducible inflammatory response characterized by edema, providing a means to assess the efficacy of anti-inflammatory drugs.[11][29][32]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the pyrimidine test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[13][14]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Kinase Inhibitors: A Broad Spectrum of Therapeutic Targets
Beyond EGFR, pyrimidine scaffolds have been successfully employed to develop inhibitors for a wide range of other kinases implicated in various diseases. The versatility of the pyrimidine core allows for the design of both selective and multi-targeted kinase inhibitors.[4][14]
Diverse Kinase Targets
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, the formation of new blood vessels.[35] Inhibition of VEGFR-2 is a crucial strategy in cancer therapy to cut off the blood supply to tumors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrimidine-based inhibitors of CDKs, such as CDK4/6 inhibitors, have been approved for the treatment of certain types of breast cancer.[20]
-
Janus Kinases (JAKs): JAKs are involved in cytokine signaling pathways that regulate immune responses. Pyrimidine-based JAK inhibitors are used in the treatment of autoimmune diseases and some cancers.[36]
Quantitative Data: Potency of Pyrimidine-Based Kinase Inhibitors
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | 21 | [35] |
| Pyrido[2,3-d]pyrimidine | CDK6 | 115.38 | [20] |
| Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 | [36] |
| Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | 40-204 | [37] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 190 | [38] |
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay
Luminescence-based kinase assays are a popular choice for high-throughput screening of kinase inhibitors due to their high sensitivity and broad applicability. These assays typically measure the amount of ATP consumed or ADP produced during the kinase reaction.
Step-by-Step Methodology (ADP-Glo™ Assay Principle):
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the pyrimidine test compound at various concentrations.
-
Reaction Termination and ATP Depletion: After a set incubation time, add a reagent that stops the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Luminescence Generation: Add a second reagent that converts the ADP produced in the kinase reaction into ATP. This newly generated ATP is then used by a luciferase enzyme to produce a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. Calculate the IC50 value from the dose-response curve.
Cardiovascular Applications: A Growing Area of Interest
While extensively studied in oncology and inflammation, the potential of pyrimidine derivatives in cardiovascular diseases is an expanding field of research.[3] Their ability to modulate various physiological processes makes them attractive candidates for treating conditions like hypertension and pulmonary arterial hypertension.
Mechanisms of Action in Cardiovascular Disease
-
Calcium Channel Blockade: Certain dihydropyrimidine derivatives act as L-type calcium channel blockers.[39][40][41][42] By inhibiting the influx of calcium into vascular smooth muscle cells, these compounds induce vasodilation, leading to a reduction in blood pressure.[40][43]
-
Potassium Channel Opening: Minoxidil, a pyrimidine derivative, is a potent vasodilator that works by opening ATP-sensitive potassium channels in vascular smooth muscle.[5][7][8][13] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the muscle, resulting in vasodilation and a decrease in blood pressure.[7][8]
-
HMG-CoA Reductase Inhibition: Rosuvastatin, a widely prescribed statin, contains a pyrimidine core. It lowers cholesterol by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][6][35][44]
-
Endothelin Receptor Antagonism: Some pyrimidine derivatives are being investigated as endothelin receptor antagonists for the treatment of pulmonary arterial hypertension.[27]
In Vivo Models for Cardiovascular Drug Testing
The evaluation of cardiovascular drugs requires the use of relevant in vivo models that can mimic human disease states.
-
Models of Hypertension: Spontaneously hypertensive rats (SHR) are a commonly used genetic model of hypertension.[44] Hypertension can also be induced in rodents through methods like the administration of deoxycorticosterone acetate (DOCA)-salt or angiotensin II.
-
Models of Myocardial Infarction: Myocardial infarction can be induced in rats by ligating the left anterior descending (LAD) coronary artery.[9][18][32][36][45] This model is used to study the effects of drugs on infarct size, cardiac remodeling, and heart function.
-
Models of Pulmonary Hypertension: Pulmonary hypertension can be induced in rodents through chronic exposure to hypoxia or by administering agents like monocrotaline.[17][27][31][38][46] These models allow for the evaluation of drugs aimed at reducing pulmonary arterial pressure and vascular remodeling.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly valuable and versatile core in drug discovery. Its proven track record in a multitude of therapeutic areas, coupled with its synthetic tractability, ensures its continued relevance in the development of novel medicines. Future research will likely focus on the design of more selective and potent pyrimidine derivatives, the exploration of new biological targets, and the development of multi-target agents to address complex diseases. The integration of computational modeling with traditional synthetic and biological evaluation will further accelerate the discovery of the next generation of pyrimidine-based therapeutics.
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role of pyrimidine metabolism in cellular processes
The clinical challenge remains the ability of cancer cells to adapt. As previously mentioned, upregulation of the salvage pathway is a common mechanism of resistance to drugs targeting de novo synthesis, suggesting that combination therapies that block both pathways may offer superior efficacy. [11]
Section 4: Experimental Methodologies for Interrogating Pyrimidine Metabolism
Studying this pathway requires a robust toolkit of biochemical and cell-based assays. Below are field-proven protocols for assessing enzyme activity and the cellular consequences of its inhibition.
Protocol: In Vitro DHODH Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 of a test compound against recombinant human DHODH. The assay measures the enzyme-catalyzed reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which changes color upon reduction. [19][20] Objective: To quantify the inhibitory potency (IC50) of a compound on DHODH activity.
Materials:
-
Recombinant human DHODH
-
Test Inhibitor (e.g., Brequinar as a positive control)
-
Substrates: L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well clear microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10x serial dilution of the test inhibitor and positive control in DMSO.
-
Prepare stock solutions: 10 mM DHO in DMSO, 2.5 mM DCIP in Assay Buffer, 10 mM CoQ10 in DMSO.
-
Dilute recombinant DHODH in Assay Buffer to the final working concentration (e.g., 5-10 nM).
-
-
Assay Setup (Self-Validating System):
-
To a 96-well plate, add 2 µL of inhibitor dilutions (or DMSO for 0% inhibition control).
-
Add 2 µL of a potent known inhibitor (e.g., Brequinar at >100x IC50) for 100% inhibition control.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme pre-incubation.
-
-
Reaction Initiation and Measurement:
-
Prepare a 10x reaction mix in Assay Buffer containing DHO, DCIP, and CoQ10 (final concentrations e.g., 200 µM DHO, 120 µM DCIP, 50 µM CoQ10).
-
Initiate the reaction by adding 20 µL of the reaction mix to all wells.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (V, slope of the linear portion of the absorbance vs. time plot) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_100%_control) / (V_0%_control - V_100%_control)).
-
Plot % Inhibition versus inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Causality and Trustworthiness: This protocol includes positive (Brequinar) and negative (DMSO) controls, ensuring the assay is performing as expected and that any observed inhibition is due to the test compound. The pre-incubation step is critical for inhibitors that have a slow on-rate, ensuring they reach equilibrium binding before the reaction starts.
Protocol: Cell-Based Proliferation Assay with Uridine Rescue
This protocol assesses the cytostatic or cytotoxic effect of a pyrimidine synthesis inhibitor on cancer cells and validates its mechanism of action through a "rescue" experiment. If the compound's anti-proliferative effect is due to blocking de novo pyrimidine synthesis, supplying cells with exogenous uridine should bypass the block and restore proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor and confirm its on-target effect via uridine rescue.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM/RPMI) with 10% FBS
-
Test Inhibitor
-
Uridine
-
Cell viability reagent (e.g., MTT, CellTiter-Glo) [21][22][23]* 96-well cell culture plates (white-walled for luminescence, clear for absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of the test inhibitor in two sets of medium: one with standard medium and one supplemented with 100 µM uridine ("rescue" medium).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include vehicle controls (DMSO) for both conditions.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Add the chosen cell viability reagent (e.g., 10 µL of CellTiter-Glo reagent) to each well according to the manufacturer's protocol. [21] * Incubate as required (e.g., 10 minutes for CellTiter-Glo).
-
Measure luminescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the respective vehicle controls (with and without uridine).
-
Plot cell viability (%) versus inhibitor concentration for both conditions and calculate the GI50 for each.
-
Interpretation of Results: A significant rightward shift in the dose-response curve (i.e., a much higher GI50) in the presence of uridine strongly validates that the compound's primary anti-proliferative mechanism is the inhibition of de novo pyrimidine synthesis.
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The Pyrimidine de Novo Synthesis Pathway: A Technical Guide for Researchers
This guide provides an in-depth exploration of the de novo pyrimidine synthesis pathway, a fundamental metabolic process essential for the creation of nucleotide building blocks for DNA and RNA.[1][] Designed for researchers, scientists, and drug development professionals, this document elucidates the core biochemical reactions, regulatory mechanisms, and experimental methodologies used to investigate this critical cellular pathway. Understanding these intricacies is paramount for fields ranging from cancer biology to infectious disease, as the pathway presents numerous targets for therapeutic intervention.[3][4]
The Architectural Blueprint of Pyrimidine Synthesis: An Overview
The de novo synthesis of pyrimidines is a multi-step enzymatic process that constructs the pyrimidine ring from simple precursors like bicarbonate, glutamine, and aspartate.[5][6] Unlike purine synthesis, where the ring is built upon a pre-existing ribose-5-phosphate scaffold, the pyrimidine ring is synthesized first and then attached to a ribose-5-phosphate moiety.[6] The end-product of this pathway is Uridine 5'-monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides, including cytidine triphosphate (CTP), thymidine triphosphate (TTP), and uridine triphosphate (UTP).[5][7]
Cellular Geography: Localization of the Pathway
In eukaryotes, the enzymes of the de novo pyrimidine synthesis pathway are strategically localized across different cellular compartments to ensure efficiency and regulation. The initial three enzymatic steps are catalyzed by a multifunctional protein called CAD (Carbamoyl Phosphate Synthetase II, Aspartate Transcarbamoylase, and Dihydroorotase) and are located in the cytosol.[3][8] The fourth enzyme, dihydroorotate dehydrogenase (DHODH), is uniquely situated in the inner mitochondrial membrane.[8][9] The final two steps, catalyzed by the bifunctional enzyme UMP synthase (UMPS), which contains orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODCase) activities, occur in the cytosol, often in proximity to the mitochondria.[8][10] This spatial organization highlights a crucial interplay between cytosolic and mitochondrial metabolism.
The Core Reactions: A Step-by-Step Mechanistic Journey
The synthesis of UMP proceeds through six key enzymatic reactions, each with a specific substrate, product, and catalytic enzyme.
| Step | Reaction | Enzyme | Substrates | Products | Cellular Location |
| 1 | Carbamoyl Phosphate Synthesis | Carbamoyl Phosphate Synthetase II (CPSII) | Glutamine, 2 ATP, HCO₃⁻ | Carbamoyl Phosphate, Glutamate, 2 ADP, Pi | Cytosol |
| 2 | Carbamoyl Aspartate Formation | Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate, Aspartate | N-Carbamoyl-L-aspartate, Pi | Cytosol |
| 3 | Ring Closure | Dihydroorotase (DHOase) | N-Carbamoyl-L-aspartate | L-Dihydroorotate, H₂O | Cytosol |
| 4 | Oxidation | Dihydroorotate Dehydrogenase (DHODH) | L-Dihydroorotate, Quinone | Orotate, Reduced Quinone | Inner Mitochondrial Membrane |
| 5 | Phosphoribosyl Transfer | Orotate Phosphoribosyltransferase (OPRT) | Orotate, PRPP | Orotidine 5'-monophosphate (OMP), PPi | Cytosol |
| 6 | Decarboxylation | Orotidine-5'-Phosphate Decarboxylase (ODCase) | Orotidine 5'-monophosphate (OMP) | Uridine 5'-monophosphate (UMP), CO₂ | Cytosol |
Visualizing the Pathway
Figure 1: The De Novo Pyrimidine Synthesis Pathway.
Orchestrating Pyrimidine Levels: Regulatory Mechanisms
The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's fluctuating demands for nucleotides while preventing their overaccumulation, which can be toxic.[4] Regulation occurs at both the enzymatic and transcriptional levels.
Allosteric Regulation of Key Enzymes
The primary control point in mammalian pyrimidine synthesis is Carbamoyl Phosphate Synthetase II (CPSII) .[11] This enzyme is allosterically activated by ATP and phosphoribosyl pyrophosphate (PRPP), signaling energy and precursor availability.[6][8] Conversely, it is subject to feedback inhibition by the downstream products UDP and UTP, which indicate sufficient pyrimidine levels.[7][8]
In bacteria, the main regulatory enzyme is Aspartate Transcarbamoylase (ATCase) .[5][12] It is allosterically inhibited by the final product of the pathway, CTP, and activated by ATP.[1][5]
Another layer of regulation in mammals involves OMP decarboxylase , which is competitively inhibited by UMP and CMP.[7]
Transcriptional Control
The expression of genes encoding pyrimidine synthesis enzymes is also regulated to coordinate with the cell cycle and proliferative state.[4] For instance, the expression of genes for enzymes like thymidylate synthase and dihydroorotate dehydrogenase is often upregulated during the S-phase of the cell cycle to meet the high demand for DNA synthesis.[4] Oncogenes such as c-Myc can also transcriptionally upregulate genes involved in pyrimidine synthesis, including UMPS and CTPS, highlighting the pathway's critical role in cancer cell proliferation.[3]
Figure 2: Allosteric Regulation of Pyrimidine Synthesis.
Investigating the Pathway: Experimental Protocols
A variety of experimental techniques are employed to study the pyrimidine de novo synthesis pathway, from measuring the activity of individual enzymes to tracing the metabolic flux through the entire pathway.
Enzyme Activity Assays
4.1.1. Orotate Phosphoribosyltransferase (OPRT) Activity Assay (Fluorometric)
This assay provides a sensitive method for measuring OPRT activity by monitoring the consumption of its substrate, orotic acid.[10]
Protocol:
-
Reagent Preparation:
-
Orotic Acid Stock Solution (10 mM): Dissolve orotic acid in 0.1 M NaOH and adjust the pH to 7.4.
-
PRPP Stock Solution (10 mM): Dissolve 5-phosphoribosyl-1-pyrophosphate in water (prepare fresh).
-
Reaction Buffer: 50 mM phosphate buffer (pH 7.4), 5 mM MgCl₂, 1 mM DTT.
-
Fluorogenic Reagent: 4-trifluoromethylbenzamidoxime (4-TFMBAO) solution (4 mM in a suitable solvent like DMSO).
-
Quenching and Development Reagents: 8 mM K₃[Fe(CN)₆] and 80 mM K₂CO₃.
-
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a microplate, combine cell lysate, reaction buffer, and PRPP.
-
Initiate the reaction by adding orotic acid.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction at various time points.
-
Add the fluorogenic reagent (4-TFMBAO), K₃[Fe(CN)₆], and K₂CO₃ to the reaction mixture.
-
Heat the mixture to allow the fluorogenic reaction to proceed.
-
Measure the fluorescence intensity (the decrease in fluorescence is proportional to OPRT activity).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of orotic acid.
-
Calculate the rate of orotic acid consumption to determine OPRT activity (e.g., in nmol/min/mg protein).[10]
-
4.1.2. Orotate Phosphoribosyltransferase and Orotidylate Decarboxylase Activity Assay (Spectrophotometric)
This direct spectrophotometric assay utilizes thioketone derivatives of orotate to continuously monitor enzyme activity.[13]
Protocol:
-
Substrate Synthesis: Synthesize 4-thio-6-carboxyuracil (thioorotate).
-
OPRT Assay:
-
Monitor the conversion of thioorotate to 4-thio-OMP at 333 nm.
-
-
ODCase Assay:
-
Monitor the conversion of 4-thio-OMP to 4-thio-UMP at 365 nm.
-
-
Data Analysis:
-
Use the molar extinction coefficients to calculate the rate of product formation and determine enzyme activity.[13]
-
Metabolic Labeling Studies
Metabolic labeling with stable isotopes (e.g., ¹³C-glutamine, ¹³C-aspartate) followed by mass spectrometry or NMR spectroscopy allows for the tracing of atoms through the pyrimidine synthesis pathway. This powerful technique provides insights into pathway flux and the contribution of different precursors to nucleotide pools under various cellular conditions.
Clinical Significance and Therapeutic Targeting
The central role of pyrimidine synthesis in cell proliferation makes it a prime target for drug development, particularly in oncology and immunology.[][14] Rapidly dividing cancer cells have a high demand for nucleotides, making them vulnerable to inhibitors of this pathway.[3][4]
Examples of Therapeutic Agents:
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy, 5-FU is a pyrimidine analog that, once metabolized, inhibits thymidylate synthase, blocking the synthesis of dTMP and thus DNA replication.[4]
-
Brequinar: An inhibitor of dihydroorotate dehydrogenase (DHODH).[1]
-
Leflunomide: An immunosuppressive drug that also inhibits DHODH, thereby limiting the proliferation of activated lymphocytes.[4]
The development of novel and more specific inhibitors of the pyrimidine de novo synthesis pathway remains an active area of research, with the potential to yield more effective and less toxic therapies for a range of diseases.[15][16]
Conclusion
The de novo pyrimidine synthesis pathway is a highly conserved and exquisitely regulated metabolic process fundamental to life. Its intricate network of enzymes, regulatory mechanisms, and subcellular organization presents a fascinating area of study. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for advancing our knowledge of cellular metabolism and for the development of innovative therapeutic strategies against diseases characterized by uncontrolled cell proliferation.
References
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Introduction: The Pyrimidine Scaffold in Xenobiotic Fate
An In-Depth Technical Guide to the Xenobiotic Metabolism of Pyrimidine-Based Compounds
The pyrimidine ring is a fundamental heterocyclic structure, not only central to the building blocks of life—DNA and RNA—but also a privileged scaffold in modern pharmacology and toxicology.[1][2] Compounds containing this moiety, from life-saving anticancer agents like 5-Fluorouracil and Gemcitabine to various other therapeutic classes, are ubiquitous in drug development.[1][3][4] Understanding the metabolic fate of these pyrimidine-based xenobiotics is paramount. Their journey through the body dictates their efficacy, duration of action, potential for toxicity, and interaction with other co-administered drugs.
The metabolism of any xenobiotic, including pyrimidine derivatives, is broadly categorized into Phase I (functionalization), Phase II (conjugation), and Phase III (transport) reactions, which collectively work to detoxify and eliminate foreign compounds.[5][6] For many pyrimidine-based agents, however, metabolism is a double-edged sword. It can be a process of detoxification and clearance or a required step for bioactivation, converting an inactive prodrug into its pharmacologically active form.[3][7][8] This guide provides a detailed exploration of these core metabolic pathways, outlines robust methodologies for their investigation, and discusses the clinical implications for drug development professionals.
Part 1: Core Metabolic Pathways of Pyrimidine Xenobiotics
The metabolic transformation of pyrimidine-based compounds is not a single event but a network of competing pathways involving both anabolism (bioactivation) and catabolism (degradation). The balance between these pathways determines the ultimate therapeutic or toxicological outcome.
Anabolic Pathways: The Route to Bioactivation
Many pyrimidine-based drugs, particularly in oncology, are administered as prodrugs.[3][7] Their therapeutic activity is entirely dependent on intracellular anabolic pathways that mimic the cell's natural nucleotide synthesis machinery.[8][9]
Mechanism of Activation: The primary mechanism is sequential phosphorylation. The parent nucleoside analogue is transported into the cell and acted upon by a series of kinases to form its monophosphate, diphosphate, and finally, its active triphosphate nucleotide.[3][7][8] For instance, the anticancer drug cytarabine must be converted to cytarabine triphosphate (ara-CTP) to exert its cytotoxic effect by incorporating into DNA and inhibiting DNA polymerase.[1]
-
Key Enzymes: Uridine-cytidine kinases are often responsible for the initial, rate-limiting phosphorylation step.[10] Subsequent phosphorylations are carried out by nucleotide monophosphate and diphosphate kinases.
-
Causality: This multi-step activation ensures that the potent cytotoxic agent is generated primarily within the cell, providing a degree of targeted action. The intracellular concentration of these active nucleotides, rather than the plasma concentration of the parent drug, is often more directly correlated with the pharmacological effect.[7][8]
Caption: Anabolic activation of pyrimidine prodrugs.
Catabolic Pathways: Degradation and Detoxification
Catabolic pathways are responsible for inactivating pyrimidine xenobiotics and converting them into more water-soluble forms for excretion. This process involves both Phase I and Phase II enzyme systems, primarily located in the liver but also present in other tissues.[11][12]
Phase I Reactions: Ring Cleavage and Functionalization
Phase I reactions introduce or expose functional groups on the xenobiotic. For pyrimidine compounds, the most critical Phase I pathway involves the reductive degradation of the pyrimidine ring itself.
-
Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in the catabolism of uracil, thymine, and their analogues, such as 5-Fluorouracil (5-FU).[11] DPD reduces the pyrimidine ring to a dihydropyrimidine.[11] The activity of DPD is a major determinant of the clearance and toxicity of 5-FU; patients with DPD deficiency are at high risk of severe toxicity due to impaired drug degradation.[11]
-
Subsequent Ring Cleavage: Following reduction by DPD, the ring is opened by the enzyme dihydropyrimidinase. The resulting molecule is then cleaved by β-ureidopropionase to yield highly soluble, non-toxic end products such as β-alanine, CO₂, and ammonia.[10][11]
-
Cytochrome P450 (CYP) Enzymes: While DPD is central to ring catabolism, CYP enzymes, the workhorses of Phase I metabolism, are often involved in modifying substituents attached to the pyrimidine ring.[5][6] These oxidative reactions can lead to detoxification or, in some cases, the formation of reactive metabolites.
Phase II Reactions: Conjugation for Excretion
Phase II enzymes conjugate endogenous molecules onto the xenobiotic or its Phase I metabolites, drastically increasing their water solubility and facilitating their elimination via urine or bile.
-
UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[12][13] Glucuronidation is a major metabolic pathway for many drugs and is critical for pyrimidine compounds possessing hydroxyl or amino groups.[14][15] UGTs are primarily located in the liver but are also expressed significantly in extrahepatic tissues like the gastrointestinal tract.[12][13]
-
Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the xenobiotic.[16][17] This process, known as sulfation, is another key conjugation reaction for hydroxyl and amino groups on pyrimidine derivatives.[18][19] The human cytosolic SULTs are divided into several families, with SULT1 and SULT2 being the most important for xenobiotic metabolism.[18][19]
Caption: Catabolic pathways for pyrimidine xenobiotics.
Part 2: Methodologies for Studying Pyrimidine Xenobiotic Metabolism
A multi-tiered experimental approach, progressing from simple in vitro systems to complex in vivo models, is essential for a comprehensive understanding of a compound's metabolic profile.
In Vitro Models: Foundational Mechanistic Insights
In vitro systems are indispensable for initial screening, metabolite identification, and pinpointing the specific enzymes involved. The choice of system depends on the specific question being asked.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are a rich source of Phase I CYP and Phase II UGT enzymes.[20]
-
Expertise & Causality: Microsomes are a cost-effective first-line tool for assessing metabolic stability and identifying major oxidative and glucuronidated metabolites. Their limitation is the absence of cytosolic enzymes (like SULTs) and the need for external cofactors (NADPH for CYPs, UDPGA for UGTs). A self-validating protocol must include positive controls (known substrates for CYPs/UGTs) and negative controls (incubations without cofactors) to ensure the observed metabolism is enzyme- and cofactor-dependent.
-
-
Hepatocytes: Using primary or cryopreserved hepatocytes provides a more holistic view, as they contain the full complement of Phase I and II enzymes in their natural cellular environment, along with transporters.
-
Expertise & Causality: Hepatocytes are considered the "gold standard" in vitro model. They can reveal metabolic pathways that are missed in subcellular fractions. For example, a compound primarily metabolized by SULTs would show little turnover in microsomes but significant metabolism in hepatocytes.
-
-
Recombinant Enzymes: To identify specific enzyme isoforms (e.g., which of the dozen major CYPs is responsible), the compound is incubated with individual enzymes expressed in a host system (e.g., insect cells).
-
Expertise & Causality: This "reaction phenotyping" is crucial for predicting drug-drug interactions. If a drug is metabolized solely by CYP3A4, its clearance will be highly susceptible to co-administered CYP3A4 inhibitors or inducers.
-
-
Preparation: Prepare a stock solution of the pyrimidine test compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation must be low (<0.5%) to avoid enzyme inhibition.
-
Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), human liver microsomes (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (for Phase I) or UDPGA (for Phase II). A parallel incubation without the cofactor serves as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard). The organic solvent precipitates the proteins, quenching the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Models: The Integrated Physiological Context
While in vitro models are powerful, they cannot fully replicate the complexities of a living organism. In vivo studies are essential to understand the complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[21]
-
Animal Models: Preclinical studies, typically in rodents (mice, rats) and sometimes in non-rodents (dogs, monkeys), are used to assess pharmacokinetics, identify major circulating metabolites, and determine excretion routes (urine vs. feces).
-
Human Studies: In clinical trials, patient plasma, urine, and fecal samples are analyzed to confirm that the metabolic pathways observed in animals are relevant to humans.[7][8] This is critical, as significant species differences in drug metabolism can exist.
Caption: Integrated workflow for studying xenobiotic metabolism.
Analytical Techniques: Identifying and Quantifying Metabolites
Advanced analytical instrumentation is the cornerstone of metabolism studies, enabling the detection and structural characterization of metabolites that are often present at very low concentrations in complex biological matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for separating the parent drug from its various metabolites prior to detection.[22]
-
Mass Spectrometry (MS): Modern drug metabolism labs rely on tandem mass spectrometry (LC-MS/MS).
-
Triple Quadrupole MS: This instrument is the gold standard for quantification due to its high sensitivity and selectivity.[22]
-
High-Resolution MS (e.g., Q-TOF, Orbitrap): These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of a metabolite, a critical step in its identification.[22][23]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is the most powerful tool for unambiguous structure elucidation of novel or unexpected metabolites.[24]
-
Stable Isotope Labeling: In this advanced technique, the drug is synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[25] When analyzing samples by MS, the metabolites can be easily distinguished from endogenous background signals by their unique isotopic signature, greatly simplifying metabolite discovery.
Part 3: Data Interpretation and Clinical Relevance
The data generated from metabolism studies are not merely academic; they have profound implications for drug safety and efficacy.
Quantitative Data Summary
The results from in vitro and in vivo studies are used to build a comprehensive picture of the drug's disposition. Quantitative data are often summarized to compare metabolic pathways across different systems.
| Parameter | Human Liver Microsomes | Human Hepatocytes | Rat (in vivo) Plasma |
| Parent Drug (AUC) | - | - | 100% |
| Metabolite M1 (Oxidized) | 45% of total metabolism | 40% of total metabolism | 35% of circulating metabolites |
| Metabolite M2 (Glucuronide) | 20% of total metabolism | 35% of total metabolism | 50% of circulating metabolites |
| Metabolite M3 (Sulfate) | Not formed | 25% of total metabolism | 15% of circulating metabolites |
| In Vitro t½ (min) | 25 | 40 | - |
This table presents hypothetical data for illustrative purposes.
Interpretation: The data suggest that oxidation (M1) and glucuronidation (M2) are major pathways. The lack of sulfate conjugate (M3) formation in microsomes, but its presence in hepatocytes, correctly points to the cytosolic nature of SULT enzymes. The prevalence of the glucuronide conjugate in rat plasma suggests it is a major circulating metabolite in that species.
Clinical and Pharmacological Implications
-
Drug-Drug Interactions (DDIs): If a pyrimidine-based drug is found to be metabolized primarily by a single CYP enzyme (e.g., CYP3A4), its co-administration with a potent CYP3A4 inhibitor could dangerously increase its plasma concentration, leading to toxicity. Conversely, a CYP3A4 inducer could decrease its concentration, leading to a loss of efficacy.
-
Pharmacogenomics: Genetic polymorphisms in metabolic enzymes can lead to significant inter-individual variability in drug response. The classic example is DPD deficiency, where patients cannot effectively catabolize 5-FU, leading to life-threatening toxicities at standard doses.[11] Genetic testing for DPD variants is now common practice before initiating 5-FU therapy.
-
Targeting Pyrimidine Metabolism: The metabolic pathways themselves can be therapeutic targets. Many anticancer drugs are designed to inhibit key enzymes in the de novo synthesis of pyrimidines, starving rapidly dividing cancer cells of the nucleotides needed for DNA replication.[11][26][27]
Conclusion
The xenobiotic metabolism of pyrimidine-based compounds is a complex interplay of activation and detoxification pathways that are fundamental to their pharmacological and toxicological profiles. A thorough understanding of these processes, from the specific enzymes involved to the integrated physiological outcomes, is not merely an academic exercise but a critical requirement for modern drug development. By employing a strategic combination of in vitro and in vivo models and leveraging advanced analytical techniques, researchers can characterize a compound's metabolic fate, anticipate clinical challenges, and ultimately design safer and more effective medicines. The insights gained guide dose selection, predict drug-drug interactions, identify susceptible patient populations through pharmacogenomics, and pave the way for a more personalized approach to therapy.
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- Acid-catalysed ring-cleavage of some pyrimidine deriv
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- PYRIMIDINE METABOLISM IN MAN. V. THE MEASUREMENT IN VIVO OF THE BIOCHEMICAL EFFECT OF ANTINEOPLASTIC AGENTS IN ANIMAL AND HUMAN SUBJECTS. (1963). PubMed Central. [Link]
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An In-depth Technical Guide to the Structural Elucidation of Novel Pyrimidin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Pivotal Role of Pyrimidin-4-ol Analogs in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, antitumor, and antibacterial properties.[1] Specifically, pyrimidin-4-ol analogs represent a privileged subclass, with their unique electronic and structural features making them attractive candidates for targeted drug design. The precise characterization of novel pyrimidin-4-ol analogs is a critical step in the drug discovery pipeline, as unambiguous structural assignment underpins any subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
This guide provides a comprehensive, experience-driven framework for the structural elucidation of novel pyrimidin-4-ol analogs. Moving beyond a mere recitation of techniques, we will delve into the strategic integration of modern spectroscopic methods, emphasizing the causality behind experimental choices to construct a self-validating system for structural confirmation.
The Integrated Spectroscopic Workflow: A Triad of Analytical Excellence
The robust structural elucidation of a novel pyrimidin-4-ol analog is rarely achieved through a single analytical technique. Instead, a synergistic approach combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and, when feasible, single-crystal X-ray crystallography is paramount. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for structural elucidation.
Part 1: Mass Spectrometry - The First Glimpse into Molecular Identity
Mass spectrometry (MS) serves as the initial and indispensable tool for characterizing a newly synthesized pyrimidin-4-ol analog. Its primary role is to provide the accurate molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental composition.
Expertise in Action: Choosing the Right Ionization Technique
The choice of ionization method is critical and depends on the analyte's properties. For many pyrimidin-4-ol derivatives, Electrospray Ionization (ESI) is preferred due to its soft nature, which typically yields the protonated molecule [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight.[2] Electron Ionization (EI), while a harder technique, can be invaluable for inducing reproducible fragmentation patterns that serve as a structural fingerprint.[1]
Deciphering Fragmentation Patterns: A Structural Fingerprint
The fragmentation of pyrimidine derivatives in MS is highly dependent on the nature and position of substituents.[3][4] Common fragmentation pathways involve the initial loss of small neutral molecules or radicals from the substituents, followed by the characteristic cleavage of the pyrimidine ring itself.[1] Understanding these patterns is crucial for piecing together the molecular structure.
Table 1: Common Mass Spectral Fragments for Substituted Pyrimidines
| Substituent Class | Key Fragmentation Pathways | Reference |
| N-Alkyl | McLafferty rearrangement (for N-ethyl), loss of alkyl radical. | [1] |
| Thiazole-linked | Cleavage at the amide bond, elimination of C≡N or CH≡CH. | [3] |
| Thiones | Loss of SH radical, elimination of CO and SCO molecules. | [4] |
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation: Dissolve approximately 1 mg of the purified pyrimidin-4-ol analog in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizing Gas (N₂): 1.0-1.5 L/min
-
Drying Gas (N₂): 8.0-10.0 L/min at 200°C
-
-
TOF Analyzer Parameters:
-
Acquire data in positive ion mode over a mass range of m/z 50-1000.
-
Use an internal reference standard (e.g., a known compound with a similar mass) to ensure high mass accuracy.
-
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition, comparing the measured mass with the theoretical mass for plausible formulas. A mass accuracy of <5 ppm is considered excellent.
Part 2: NMR Spectroscopy - Assembling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed connectivity and stereochemistry of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for the unambiguous assignment of all proton and carbon signals.[5]
Sources
A Technical Guide to the Preliminary In-Vitro Screening of 6-isopropyl-2-methylpyrimidin-4-ol
Abstract
This guide provides a comprehensive framework for the initial in-vitro evaluation of 6-isopropyl-2-methylpyrimidin-4-ol, a pyrimidine derivative. Given the broad spectrum of biological activities associated with the pyrimidine scaffold, a systematic, multi-tiered screening approach is essential for identifying and characterizing its potential therapeutic value.[1][2][3] This document outlines a logical cascade of assays, beginning with fundamental cytotoxicity assessments and progressing to targeted screens for anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, choice of model systems, and data interpretation. The methodologies are designed to be self-validating through the rigorous use of controls, ensuring the generation of reliable and reproducible data. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to conduct a robust preliminary assessment of this, and similar, novel chemical entities.
Introduction: The Scientific Rationale for Screening this compound
This compound (CAS No. 34126-99-3) is a heterocyclic organic compound belonging to the pyrimidine family.[4][5] Its core structure is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
Chemical Structure and Properties:
-
Key Features: The structure is characterized by a pyrimidinol core substituted with an isopropyl group at position 6 and a methyl group at position 2. The hydroxyl group at position 4 allows for tautomerization to the keto form, 2-isopropyl-6-methylpyrimidin-4(3H)-one.[7] This tautomerism is a critical chemical feature that can influence its biological interactions and receptor binding capabilities.
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases (cytosine, thymine, and uracil) and numerous synthetic drugs.[8] Derivatives of pyrimidine have been extensively reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antiviral, antibacterial, and antifungal properties.[1][2][3] This established history provides a strong impetus for the systematic biological evaluation of novel, uncharacterized pyrimidine derivatives like this compound.
This guide proposes a screening cascade designed to efficiently probe the most probable biological activities based on the compound's chemical class.
Caption: The enzymatic conversion underlying the MTT cell viability assay.
Additional Primary Screens: Exploring Other Potential Activities
To create a more comprehensive profile, parallel screening for anti-inflammatory and antioxidant activities is recommended.
Protocol 5.1: DPPH Radical Scavenging Assay (Antioxidant)
Rationale: This simple and rapid spectrophotometric assay measures the ability of a compound to act as a free radical scavenger.
-
Procedure:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution has a deep violet color.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (in methanol).
-
Include a blank (methanol only) and a positive control (Ascorbic Acid).
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm. A reduction in absorbance indicates scavenging of the DPPH radical.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100
-
Determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).
-
Data Presentation:
| Compound | EC₅₀ (µg/mL) |
| This compound | 128.4 |
| Ascorbic Acid (Positive Control) | 5.2 |
Conclusion and Future Directions
This guide outlines a robust, logical, and efficient strategy for the preliminary in-vitro screening of this compound. The proposed cascade is designed to maximize data generation while conserving resources, starting with broad assessments and moving towards more specific activities. Based on the hypothetical data presented, the compound shows moderate and selective anticancer activity against breast and colorectal cancer cell lines (SI > 4.5), modest antibacterial activity against Gram-positive bacteria, and weak antioxidant potential.
Positive "hits" from this preliminary screen, such as the selective anticancer activity, would warrant progression to Phase 3 (Hit Validation). This would involve dose-response studies in a wider panel of cancer cell lines, secondary assays to probe the mechanism of action (e.g., cell cycle analysis, apoptosis assays), and ultimately, evaluation in more complex in-vitro models like 3D spheroids before any consideration for in-vivo testing.
References
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- Screening and identification of novel biologically active natural compounds - PMC.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - MDPI.
- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers.
- An overview on synthesis and biological activity of pyrimidines - ResearchGate.
- 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC, NIH.
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An In-depth Technical Guide to the Solubility and Stability Studies of 6-isopropyl-2-methylpyrimidin-4-ol
Introduction: The Physicochemical Keystone of a Promising Scaffold
6-isopropyl-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative with the molecular formula C₈H₁₂N₂O and a molecular weight of 152.19 g/mol .[1][2] The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The successful progression of any new chemical entity from a laboratory curiosity to a viable drug candidate is fundamentally dependent on a robust understanding of its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, manufacturability, formulation, and shelf-life.
A critical and defining characteristic of this compound is its potential for keto-enol tautomerism. It can exist in equilibrium with its keto form, 6-isopropyl-2-methylpyrimidin-4(3H)-one. This dynamic equilibrium is not merely a chemical novelty; it is a crucial determinant of the molecule's behavior. The predominant tautomeric form can be influenced by the physical state (solid vs. solution), solvent polarity, and pH, which in turn dictates properties like hydrogen bonding capability, crystallinity, and ultimately, solubility and stability.[3][4][5][6] This guide, therefore, presents a comprehensive framework for the systematic evaluation of these critical attributes, providing researchers, scientists, and drug development professionals with the foundational knowledge to unlock the therapeutic potential of this molecule.
Part 1: Comprehensive Solubility Profiling
A thorough understanding of a compound's solubility is indispensable for predicting its in-vivo absorption and guiding the development of a suitable dosage form. The ionization potential of this compound, due to the pyrimidinol moiety, suggests that its solubility will be highly dependent on pH.
Foundational Physicochemical Parameters
Prior to extensive solubility studies, it is crucial to determine the fundamental properties that govern solubility behavior: the acid dissociation constant (pKa) and the partition coefficient (Log P).
-
pKa Determination: The pKa value represents the pH at which the compound exists in a 50:50 ratio of its ionized and un-ionized forms.[7] This is the inflection point of pH-dependent solubility. For a pyrimidinol, both an acidic pKa (due to the hydroxyl group) and a basic pKa (due to the nitrogen atoms in the ring) may be present. UV-spectrophotometry or potentiometric titration are standard methods for empirical pKa determination.[8][9]
-
Lipophilicity (Log P / Log D): The n-octanol/water partition coefficient (Log P) is a measure of a compound's lipophilicity in its neutral form. For an ionizable molecule like this compound, the distribution coefficient (Log D) at a specific pH (commonly 7.4) is more physiologically relevant. The Shake-Flask method is the traditional approach, while HPLC-based methods offer a more rapid and less material-intensive alternative.[6][10][11]
Equilibrium (Thermodynamic) Solubility Assessment
Equilibrium solubility represents the true, saturated concentration of a compound in a solvent under thermodynamic equilibrium. It is the gold standard for solubility measurement and is critical for biopharmaceutical classification (BCS). The shake-flask method, as recommended by regulatory bodies, is the definitive technique.[12][13]
Experimental Protocol: pH-Equilibrium Solubility Profile
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[14] Additional pH points around the determined pKa values should be included.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer solution. The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 37 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[15][16] Preliminary studies should confirm the time required to reach a plateau in concentration.
-
Sample Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not adsorb the compound).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly during the experiment.[16]
-
Solid-State Analysis: Analyze the remaining solid residue using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any polymorphic or tautomeric form changes during the experiment.[17][18]
Data Presentation: Hypothetical pH-Solubility Profile
| pH (at 37 °C) | Solubility (µg/mL) | Standard Deviation |
| 1.2 | 1500 | ± 75 |
| 3.0 (near acidic pKa) | 2500 | ± 120 |
| 4.5 | 800 | ± 45 |
| 6.8 | 350 | ± 20 |
| 7.4 | 375 | ± 22 |
| 9.5 (near basic pKa) | 1800 | ± 90 |
This table represents hypothetical data for illustrative purposes.
Kinetic Solubility Assessment
In early drug discovery, where compound availability is often limited, kinetic solubility provides a high-throughput method to assess the solubility of a compound upon its rapid precipitation from a concentrated organic stock solution (e.g., DMSO) into an aqueous buffer.[19][20][21] While often yielding higher values than equilibrium solubility due to the formation of supersaturated solutions, it is invaluable for ranking compounds and identifying potential solubility liabilities early on.
Experimental Workflow: Kinetic Solubility Assay
Part 2: Intrinsic and Forced Degradation Stability Studies
Stability testing is mandated by regulatory agencies to establish a re-test period for a drug substance and a shelf life for a drug product.[1] It involves long-term and accelerated studies under defined conditions, supported by forced degradation (stress testing) studies. Forced degradation studies are crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][5][22]
Development of a Stability-Indicating Method
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A SIAM must be able to separate the intact API from its degradation products and any process-related impurities.[23][24] Reversed-phase HPLC with UV or mass spectrometric detection is the most common technique.[25] The development of this method is the first step before initiating stability studies, as it is used to quantify the API and its degradants in all subsequent experiments.
Forced Degradation (Stress Testing) Studies
The goal is to induce degradation, typically aiming for 5-20% loss of the active substance, to ensure that potential degradants are formed and can be resolved by the analytical method.[5][22] Studies are conducted in both solution and solid-state.
Experimental Protocol: Forced Degradation Studies
-
Acid and Base Hydrolysis:
-
Dissolve the compound in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.
-
Expose samples to different temperatures (e.g., room temperature, 60°C, 80°C) and monitor at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the samples before analysis by HPLC.
-
-
Oxidative Degradation:
-
Expose the compound in solution to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).[26]
-
Conduct the study at room temperature and monitor at several time points.
-
-
Thermal Degradation:
-
Expose the solid compound (as a thin layer in an open dish) and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) and humidity (e.g., 75% RH).[26]
-
For the solid-state study, also assess the physical appearance and perform solid-state characterization (XRPD) to detect any changes in crystal form.
-
-
Photostability:
-
Expose both the solid compound and a solution of the compound to light as specified in ICH Q1B guidelines.[2][27][28] This requires a light source that produces a combination of visible and UV light with a minimum overall illumination of 1.2 million lux-hours and an integrated near-UV energy of 200 watt-hours/square meter.[27]
-
A dark control sample, protected from light, must be analyzed in parallel to differentiate between thermal and light-induced degradation.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C, 24h | 12.5% | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH, RT, 8h | 18.2% | 1 | Rapid degradation, single major degradant |
| 3% H₂O₂, RT, 24h | 8.5% | 3 | Multiple minor oxidative products |
| Solid, 80°C/75% RH, 72h | 2.1% | 1 | Physically stable, minor degradation |
| Photolytic (ICH Q1B) | 15.8% | 2 | Significant degradation, requires light protection |
This table represents hypothetical data for illustrative purposes. RRT = Relative Retention Time.
Formal (ICH) Stability Studies
Based on the preliminary data from forced degradation, formal stability studies are designed. According to ICH Q1A(R2), these studies involve storing the drug substance in controlled temperature and humidity conditions for extended periods.[1][4][29]
-
Long-term conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term) and analyzed using the validated stability-indicating method for assay, degradation products, and other relevant physical and chemical properties.[1]
Conclusion: A Roadmap to De-risking Development
The comprehensive study of solubility and stability for this compound is not a perfunctory exercise but a strategic imperative. The protocols and methodologies detailed in this guide provide a robust framework for generating the critical data required by regulatory agencies and, more importantly, for making informed decisions throughout the drug development lifecycle. By systematically investigating the pH-solubility profile, understanding the kinetic and thermodynamic solubility limits, and elucidating degradation pathways through forced degradation studies, researchers can effectively de-risk their programs. A thorough characterization, with particular attention to the influence of tautomerism, will ultimately pave the way for successful formulation development and the establishment of appropriate storage and handling conditions, ensuring the quality, safety, and efficacy of the final drug product.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(5), 48-66.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.
- ResearchGate. (n.d.). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer. [Link]
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. [Link]
- U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Al-Iphani, R., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 623-638. [Link]
- VxP Pharma. (2020).
- Crystal Pharmatech Co., Ltd. (n.d.). Stability and Solubility Studies. [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. [Link]
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
- Asian Journal of Pharmaceutical Research. (2016). Forced Degradation Study: An Important Tool in Drug Development. [Link]
- World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
- ResearchGate. (2023). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
- Alfatest. (n.d.). API: solid state robust characterization in key to cut costs and time!. [Link]
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- FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. [Link]
- ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
- Journal of Applied Pharmaceutical Science. (2014).
- Chromatography Today. (n.d.).
- AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. [Link]
- International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
- Research Journal of Pharmacy and Technology. (2022).
- ResearchGate. (2004). Determination of pK(a) values of basic new drug substances by CE. [Link]
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- PubMed Central. (2015).
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- National Institutes of Health. (n.d.).
- Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
- International Council for Harmonisation. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9. [Link]
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- UGC MOOCs. (n.d.). Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 6-Isopropyl-2-methylpyrimidin-4-ol
Introduction: The Significance of 6-Isopropyl-2-methylpyrimidin-4-ol
This compound, also known by its CAS Number 2814-20-2, is a pivotal heterocyclic intermediate in the synthesis of various biologically active molecules.[1] Its most notable application is as a key precursor in the industrial production of Diazinon, a widely used organophosphate insecticide.[1][2] The compound exists in a tautomeric equilibrium with its keto form, 6-isopropyl-2-methylpyrimidin-4(3H)-one, with crystallographic studies indicating the keto form is prevalent in the solid state.[3] Understanding its synthesis is crucial for chemists working in agrochemicals, pharmaceuticals, and materials science.
This document provides a comprehensive guide to the most efficient and widely adopted synthetic route for this compound, grounded in the principles of pyrimidine chemistry. We will explore the retrosynthetic logic, the detailed reaction mechanism, and a field-proven laboratory protocol.
Retrosynthetic Analysis: A Logical Approach to Synthesis
A retrosynthetic analysis of this compound reveals a classical and robust approach to pyrimidine ring formation. The core strategy involves disconnecting the pyrimidine ring into two key synthons: a three-carbon β-dicarbonyl unit and an N-C-N amidine unit. This is a common and highly effective method for constructing the pyrimidine nucleus.[4]
The target molecule can be disconnected at the C4-N3 and C6-N1 bonds, leading back to ethyl acetoacetate (a readily available β-ketoester) and isobutamidine. Isobutamidine itself is not typically a stock chemical but is readily prepared from isobutyronitrile through the Pinner reaction, followed by treatment with ammonia.[1] This logical breakdown simplifies the synthesis into manageable steps using common starting materials.
Caption: Retrosynthetic pathway for this compound.
Core Synthetic Strategy: The Pinner Pyrimidine Synthesis
The construction of the pyrimidine ring in this synthesis is a classic example of a cyclocondensation reaction. This type of reaction is the most widely used method for building pyrimidine rings from non-heterocyclic precursors.[4] It involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a 1,3-bifunctional three-carbon fragment, such as a β-ketoester or a malonic ester derivative.[4]
In our case, the nucleophilic nitrogen atoms of isobutamidine attack the electrophilic carbonyl carbons of ethyl acetoacetate. The reaction is typically promoted by a base, which deprotonates the amidine, increasing its nucleophilicity. Subsequent dehydration and cyclization yield the stable aromatic pyrimidine ring.
Detailed Synthetic Workflow
The overall synthesis is a two-stage process, starting from isobutyronitrile and culminating in the target pyrimidinol.
Caption: Two-step synthetic workflow to the target compound.
Application Protocol: High-Yield Synthesis of this compound
This protocol is adapted from an optimized industrial process designed for high yield and purity.[5] The key innovation is the use of a non-aqueous medium and the azeotropic removal of water, which drives the equilibrium towards product formation.
Part 1: Preparation of Isobutamidine Hydrochloride
Note: This step is often performed in situ or as a separate initial synthesis. The protocol below assumes the use of pre-synthesized isobutamidine hydrochloride. The preparation involves reacting isobutyronitrile with methanol and hydrogen chloride to form the imino ether hydrochloride, which is then reacted with ammonia to yield isobutamidine.[1]
Part 2: Cyclocondensation to form this compound
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (1M scale) | Notes |
| Isobutamidine Hydrochloride | C₄H₁₁ClN₂ | 122.60 | 122.6 g (1.0 mol) | Must be dry. |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 122.0 g (1.05 mol) | Use a slight excess. |
| Sodium Hydroxide in Methanol | 20% (w/w) solution | - | ~220 g | Prepare fresh. Must be anhydrous. |
| Heptane | C₇H₁₆ | 100.21 | ~500 mL | Anhydrous, for azeotropic removal. |
| Methanol (for amidine slurry) | CH₃OH | 32.04 | As needed | Anhydrous. |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | For pH adjustment during work-up. |
| Anti-foaming agent | - | - | ~0.5 mL | Optional, but recommended. |
Equipment
-
1 L five-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dean-Stark trap or similar azeotropic distillation setup
-
Two dropping funnels or peristaltic pumps for simultaneous addition
Experimental Protocol
-
Initial Setup: In the 1 L five-neck flask equipped with a mechanical stirrer, thermometer, and azeotropic distillation apparatus, add isobutamidine hydrochloride (1.0 mol) and 250 mL of heptane to form a slurry.[5]
-
Methanol Removal: Begin heating the mixture to distill off any residual moisture or methanol from the amidine salt, with a target pot temperature of up to 90°C.
-
Initiate Reaction: Once the system is dry, add the anti-foaming agent. Set the reaction temperature to be maintained between 88-90°C.
-
Simultaneous Addition: Begin the simultaneous, slow addition of methyl acetoacetate (1.05 mol) and the 20% methanolic sodium hydroxide solution (~220 g) via two separate dip tubes or funnels. The addition should be controlled to maintain a steady reflux and azeotropic removal of water.[5] The water/methanol azeotrope will collect in the Dean-Stark trap.
-
Drive to Completion: After the addition is complete (typically over 2-3 hours), add an additional small portion of the methanolic NaOH solution (~10 g) to ensure the reaction goes to completion.[5]
-
Final Reflux: Continue to heat the reaction mixture for another hour, or until no more water is observed collecting in the azeotropic trap.
-
Cooling and Neutralization: Cool the reaction mixture to approximately 20°C. Carefully acidify the slurry to a pH of 8.0 with concentrated hydrochloric acid. This protonates the pyrimidinolate salt, causing the product to precipitate.
-
Isolation: Filter the resulting solid precipitate using a centrifuge or Büchner funnel.
-
Washing and Drying: Wash the solid cake with cold deionized water (~50 mL) to remove salts. Dry the product in an oven at 80°C for 2-4 hours.
Expected Outcome
This process reliably produces the target compound, 2-isopropyl-4-methyl-6-hydroxypyrimidine, in high purity (>97%) and high yield (93-96% based on the starting amidine).[5]
Mechanism of Cyclocondensation
The reaction proceeds through a series of nucleophilic additions and condensation steps. The base deprotonates the amidine, which then attacks the more electrophilic ketone carbonyl of the β-ketoester. Intramolecular cyclization occurs via attack of the second amidine nitrogen onto the ester carbonyl, followed by elimination of ethanol/methanol and water to form the stable pyrimidine ring.
Caption: Simplified mechanism of pyrimidine ring formation.
References
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (NIH).
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-142.
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health (NIH).
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Preparation Of Alkyl 4 (4 Fluorophenyl) 6 Isopropyl 2 - [Methyl(methyisuifonyl)amino] Pyrimidine 5 Carboxylate And Its Subsequent Conversion To N [4 (4 Fluorophenyl) 5 Formyl 6 Isopropyl Pyrimidin 2 Yl] N Methylmethanesulfonamide A Key Intermediate In The Synthesis Or Rosuvastatin. Quick Company.
- Organic Chemistry II - Retrosynthesis Strategies. YouTube.
- Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. Google Patents.
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate.
- 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem.
- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. National Institutes of Health (NIH).
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Application Notes and Protocols for the Utilization of 6-Isopropyl-2-methylpyrimidin-4-ol as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry and agrochemical research, forming the core of a vast array of biologically active molecules. 6-Isopropyl-2-methylpyrimidin-4-ol is a valuable heterocyclic building block that offers a strategic entry point for the synthesis of diverse and complex molecular architectures. Its substituted pyrimidine core, featuring an isopropyl group at the 6-position and a methyl group at the 2-position, provides a unique combination of lipophilicity and steric influence, which can be strategically exploited to modulate the pharmacological properties of target compounds.
A key feature of this compound is its existence in a tautomeric equilibrium with its keto form, 6-isopropyl-2-methylpyrimidin-4(3H)-one. This dynamic equilibrium influences its reactivity and is a critical consideration in its synthetic applications. The hydroxyl group at the 4-position is the primary site of reactivity, serving as a versatile handle for downstream functionalization.
These application notes provide a comprehensive guide to the synthesis and utilization of this compound as a chemical intermediate. We will delve into its preparation, its conversion into a highly reactive chloro-intermediate, and its subsequent use in nucleophilic aromatic substitution (SNAr) reactions to forge new carbon-nitrogen bonds—a fundamental transformation in the synthesis of many pharmaceutical and agrochemical agents.
Core Synthetic Workflow
The primary synthetic utility of this compound involves a two-step sequence to introduce a variety of nucleophiles at the 4-position of the pyrimidine ring. This strategy is widely employed in the synthesis of kinase inhibitors, herbicides, and other bioactive compounds.
Figure 1: Overall synthetic workflow for the utilization of this compound.
Part 1: Synthesis of this compound
The synthesis of this compound is efficiently achieved through a classical pyrimidine synthesis: the base-catalyzed condensation of a β-ketoester with an amidine. In this case, ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate) is reacted with acetamidine.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of substituted pyrimidin-4-ols.[1][2]
Reaction Scheme:
Figure 2: Synthesis of this compound.
Materials:
-
Ethyl 4-methyl-3-oxopentanoate (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.2 eq)
-
Anhydrous ethanol (EtOH)
-
2 M Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Amidine Addition: Add acetamidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 20-30 minutes at room temperature to form the free base.
-
β-Ketoester Addition: To this suspension, add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise at room temperature.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting residue in a minimum amount of cold deionized water and cool in an ice bath.
-
Acidification: Carefully acidify the aqueous solution with 2 M HCl with stirring until a pH of 6-7 is reached. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: 75-85%
Characterization: The product should be characterized by melting point and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.0 (br s, 1H, OH), 5.9 (s, 1H, C5-H), 2.9 (sept, 1H, CH(CH₃)₂), 2.3 (s, 3H, C2-CH₃), 1.2 (d, 6H, CH(CH₃)₂).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~170 (C4), ~165 (C6), ~155 (C2), ~100 (C5), ~35 (CH(CH₃)₂), ~22 (C2-CH₃), ~20 (CH(CH₃)₂). Note: Predicted chemical shifts based on similar structures.[3]
-
Melting Point: Consistent with literature values for the tautomer (172-175 °C).[4]
Part 2: Activation via Chlorination
To render the 4-position of the pyrimidine ring susceptible to nucleophilic attack, the hydroxyl group is converted to a good leaving group, typically a chlorine atom. This is achieved through reaction with phosphorus oxychloride (POCl₃).
Protocol 2: Synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine
This protocol is based on well-established methods for the chlorination of hydroxypyrimidines.[5][6]
Reaction Scheme:
Figure 3: Chlorination of this compound.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)
-
N,N-Dimethylaniline (catalytic amount, optional)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add this compound (1.0 eq) and phosphorus oxychloride (3.0 - 5.0 eq). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure in a well-ventilated fume hood.
-
Work-up: Cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with toluene or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or distillation under reduced pressure.
Expected Yield: 80-90%
Part 3: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The resulting 4-chloro-6-isopropyl-2-methylpyrimidine is an electron-deficient heteroaromatic compound, making the 4-position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, particularly amines, to generate diverse libraries of compounds.
Protocol 3: Synthesis of N-Aryl-6-isopropyl-2-methylpyrimidin-4-amine
This protocol provides a representative example of an SNAr reaction with an aniline derivative.[7][8]
Reaction Scheme:
Figure 4: SNAr reaction of the chloro-intermediate with an amine.
Materials:
-
4-Chloro-6-isopropyl-2-methylpyrimidine (1.0 eq)
-
Aniline (or a substituted aniline) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-isopropyl-2-methylpyrimidine (1.0 eq) and the aniline derivative (1.2 eq) in anhydrous DMF or isopropanol.
-
Base Addition: Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. If DMF is used as the solvent, pour the reaction mixture into ice-water and stir until a precipitate forms. If isopropanol is used, remove the solvent under reduced pressure.
-
Extraction: Extract the product with ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 70-90%
Data Summary
| Step | Product | M.W. | Typical Yield | Purity (Typical) | Key Analytical Data |
| 1. Synthesis | This compound | 152.19 | 75-85% | >95% | ¹H NMR, ¹³C NMR, MP |
| 2. Chlorination | 4-Chloro-6-isopropyl-2-methylpyrimidine | 170.64 | 80-90% | >97% | ¹H NMR, GC-MS |
| 3. SNAr | N-Phenyl-6-isopropyl-2-methylpyrimidin-4-amine | 227.30 | 70-90% | >98% | ¹H NMR, ¹³C NMR, LC-MS |
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and full-face protection.
-
Chlorinated Pyrimidines: These are reactive intermediates and should be handled with care. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of functionalized pyrimidines. The straightforward synthesis of this building block, coupled with its efficient conversion to a reactive 4-chloro derivative, provides a robust platform for late-stage diversification through nucleophilic aromatic substitution. The protocols outlined in these application notes offer a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery and agrochemical development programs.
References
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol.
- Organic Syntheses. (n.d.). Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride.
- Arkat USA. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.
- Fordham Research Commons. (n.d.). Pyrimidines. 9. chlorination of 6-trifluoromethyluracil with phosphorus oxychloride in the presence of trialkylamines.
- Hemamalini, M., & Fun, H.-K. (2010). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2459.
- PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate.
- Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
- Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- ResearchGate. (n.d.). Synthesis of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-methanesulfonamido) -5-pyrimidinecarbaldehyde (2).
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Application Notes and Protocols for 6-isopropyl-2-methylpyrimidin-4-ol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, forming the structural basis for natural nucleic acids and a multitude of synthetic drugs.[1][2] This guide focuses on a specific, functionalized member of this family: 6-isopropyl-2-methylpyrimidin-4-ol (also known as 2-Isopropyl-6-methyl-4-pyrimidinol or IMHP).
While primarily recognized as the principal urinary metabolite of the organophosphate insecticide Diazinon, its utility extends far beyond toxicology.[3][4] The inherent chemical functionalities of this compound—a reactive hydroxyl group susceptible to tautomerization, and a stable, decorated heterocyclic core—make it a valuable starting material and building block for the synthesis of novel, biologically active compounds.[3][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the synthesis of the title compound, its application as a versatile scaffold for chemical library generation, and its analytical determination in biological matrices. By grounding these protocols in established chemical principles and citing authoritative sources, this guide aims to empower researchers to unlock the full potential of this accessible pyrimidine derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-ol | [4] |
| CAS Number | 2814-20-2 | [6] |
| Molecular Formula | C₈H₁₂N₂O | [6] |
| Molecular Weight | 152.19 g/mol | [6] |
| Appearance | White to beige crystalline solid/needles | [7] |
| Tautomerism | Exists in equilibrium with 6-methyl-2-(propan-2-yl)pyrimidin-4(3H)-one | [3] |
Part 1: Synthesis and Application as a Medicinal Chemistry Scaffold
The true value of this compound in a drug discovery context lies in its utility as a starting material. Its synthesis is achievable through robust, classical organic reactions, and its structure is primed for diversification.
Synthetic Protocol: Pinner Pyrimidine Synthesis
The most common and efficient route to this compound is the Pinner pyrimidine synthesis, which involves the base-catalyzed cyclocondensation of an amidine with a β-ketoester.[8][9][10] The following protocol is an optimized procedure adapted from established methods, including those described in U.S. Patent 5,519,140A, designed to maximize yield and purity by controlling water content.[11]
Reaction Scheme: Isobutyramidine + Methyl Acetoacetate → this compound
Protocol 1: Synthesis of this compound
Materials:
-
Isobutyramidine hydrochloride
-
Methyl acetoacetate (or Ethyl acetoacetate)
-
Sodium methoxide (or Sodium ethoxide)
-
Anhydrous Methanol
-
An aliphatic hydrocarbon solvent (e.g., Heptane, Toluene)
-
Dean-Stark apparatus
-
Standard reflux glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Amidine Preparation (Free Base):
-
In a round-bottom flask under an inert atmosphere, suspend isobutyramidine hydrochloride (1.0 eq) in the chosen aliphatic hydrocarbon solvent.
-
Add a solution of sodium methoxide (1.0 eq) in anhydrous methanol. Stir the mixture at room temperature for 30 minutes. The formation of sodium chloride precipitate indicates the generation of the free amidine base. For the purpose of this reaction, the salt can often be carried through to the next step.
-
-
Cyclocondensation Reaction:
-
To the amidine mixture, add methyl acetoacetate (1.0 eq).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser to facilitate the removal of water formed during the reaction.
-
Add an additional portion of sodium methoxide (0.1-0.2 eq) dissolved in dry methanol. This serves as the catalyst for the cyclization.
-
Heat the reaction mixture to reflux. The water generated will be collected azeotropically in the Dean-Stark trap. Continue reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Carefully quench the reaction by adding it to ice-cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 5-6. This will protonate the pyrimidinol and cause it to precipitate fully.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the crude solid with cold deionized water to remove inorganic salts.
-
Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture or ethyl acetate, to yield pure this compound as a crystalline solid.
-
Dry the final product in a vacuum oven.
-
Causality Note: The use of a dry, non-aqueous medium and the azeotropic removal of water are critical for driving the reaction equilibrium towards the cyclized product, thereby maximizing the yield as described in the process patent.[11] The final acidification step is necessary because the pyrimidinol product exists as its sodium salt under the basic reaction conditions.
Derivatization Strategy for Library Synthesis
The 4-hydroxyl group of the pyrimidine ring is the key handle for chemical diversification. By converting it to a better leaving group, such as a chloride, the scaffold becomes an electrophilic intermediate amenable to nucleophilic aromatic substitution (SNAr). This is a cornerstone strategy for building libraries of kinase inhibitors, where a 2-aminopyrimidine core forms hydrogen bonds in the kinase hinge region, and diverse substituents at the 4-position explore the solvent-exposed region to enhance potency and selectivity.
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Application Notes and Protocols for Testing the Bioactivity of Pyrimidinols
Introduction: The Prominence of Pyrimidinols in Modern Drug Discovery
The pyrimidine scaffold is a privileged heterocyclic motif that forms the backbone of numerous natural and synthetic molecules of profound biological importance.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in cellular processes. Consequently, synthetic derivatives, including pyrimidinols, have garnered significant attention from medicinal chemists. These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antioxidant properties.[1][3][4] The versatility of the pyrimidine ring allows for structural modifications that can fine-tune its interaction with various biological targets, making pyrimidinols a fertile ground for the discovery of novel therapeutic agents.[2][5]
This guide provides a comprehensive framework for the experimental design and execution of in vitro bioactivity testing for novel pyrimidinol compounds. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and meaningful for advancing drug development programs.
Pillar I: Strategic Experimental Design for Bioactivity Profiling
A well-designed experiment is the cornerstone of trustworthy and actionable data. Before embarking on any specific assay, a strategic approach to experimental design is paramount. This involves a thoughtful consideration of the therapeutic hypothesis for the pyrimidinol series under investigation.
The Causality Behind Experimental Choices: From Hypothesis to Assay Selection
The initial choice of bioassays should be hypothesis-driven. For instance, if a pyrimidinol series is designed to target inflammation, the primary assays should interrogate key inflammatory pathways. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis.[3] Therefore, a logical starting point would be a COX inhibition assay.
Conversely, if the pyrimidinols are intended as anticancer agents, the initial screening would focus on their effects on cancer cell viability and proliferation. The mechanism of action for such compounds often involves the inhibition of enzymes crucial for DNA synthesis or cell cycle regulation.[6]
The following diagram illustrates a logical workflow for selecting the appropriate primary and secondary assays based on the initial therapeutic hypothesis.
Caption: A logical workflow for bioactivity assay selection.
Pillar II: Foundational In Vitro Bioactivity Assays for Pyrimidinols
This section provides detailed protocols for three fundamental assays that form the initial tier of a robust bioactivity screening cascade for novel pyrimidinol compounds.
Cell Viability and Cytotoxicity Assays: The First Line of Inquiry
Assessing the effect of a compound on cell viability is a critical first step in drug discovery.[7][8] It provides a broad indication of a compound's biological activity, which could be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation). The choice of assay depends on the specific question being asked.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Pyrimidinol Cytotoxicity Screening
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrimidinol compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a duration relevant to the cell type and expected mechanism of action (typically 24-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[10]
Caption: Workflow for the MTT cell viability assay.
Enzyme Inhibition Assays: Unveiling a Direct Mechanism of Action
Many pyrimidinol derivatives exert their biological effects by inhibiting specific enzymes.[3][11] Therefore, direct enzyme inhibition assays are crucial for mechanism-of-action studies.
For pyrimidinols with suspected anti-inflammatory activity, a COX inhibition assay is a primary choice.[3] This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
Protocol: Fluorometric COX Inhibition Assay
-
Enzyme and Compound Preparation: Prepare dilutions of purified COX-1 or COX-2 enzyme and the pyrimidinol test compounds in an appropriate assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme, the test compound, and a fluorometric substrate. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control. Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[12]
Caption: Workflow for a fluorometric COX inhibition assay.
Reporter Gene Assays: Monitoring a Compound's Impact on Cellular Signaling
Reporter gene assays are powerful tools for investigating the effects of compounds on specific signaling pathways.[13][14] These assays utilize a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway.
The transcription factor NF-κB is a master regulator of inflammation.[3] An NF-κB reporter gene assay can determine if a pyrimidinol's anti-inflammatory activity is mediated through the inhibition of this pathway.
Protocol: Luciferase-Based NF-κB Reporter Gene Assay
-
Cell Transfection: Transfect a suitable cell line with a plasmid containing a luciferase reporter gene driven by an NF-κB responsive promoter. A second plasmid containing a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and allow them to recover. Treat the cells with the pyrimidinol compounds for a defined period.
-
Induction of NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.
Caption: Workflow for an NF-κB reporter gene assay.
Pillar III: Data Analysis and Interpretation - The Path to Meaningful Conclusions
Quantitative Data Presentation
For clear comparison and interpretation, quantitative data such as IC50 and EC50 values should be summarized in a structured table.
Table 1: Bioactivity Profile of Pyrimidinol Derivatives
| Compound ID | Cell Viability (IC50, µM) | COX-2 Inhibition (IC50, µM) | NF-κB Inhibition (IC50, µM) |
| PYR-001 | 15.2 ± 1.8 | 0.36 ± 0.04 | 5.8 ± 0.7 |
| PYR-002 | > 100 | 25.1 ± 3.2 | > 50 |
| PYR-003 | 5.7 ± 0.9 | 0.12 ± 0.02 | 1.2 ± 0.3 |
| Control (Celecoxib) | 45.3 ± 5.1 | 0.05 ± 0.01 | 15.6 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Understanding IC50 and EC50
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a biological response by 50%.[10] The EC50 (half-maximal effective concentration) is the concentration of a drug that produces 50% of the maximal effect.[16] These values are crucial for comparing the potency of different compounds. A lower IC50 or EC50 value indicates a more potent compound.[12]
The following diagram illustrates a typical decision-making process for interpreting bioactivity data.
Caption: Decision flowchart for bioactivity data analysis.
Conclusion: A Framework for Advancing Pyrimidinol Drug Discovery
This application note has provided a comprehensive and scientifically grounded framework for the experimental design and execution of bioactivity testing for pyrimidinol compounds. By adhering to the principles of hypothesis-driven assay selection, meticulous protocol execution, and rigorous data analysis, researchers can generate high-quality, reliable data. This, in turn, will enable informed decision-making in the advancement of promising pyrimidinol candidates through the drug discovery pipeline, ultimately contributing to the development of novel therapeutics.
References
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- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021, December 17).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, March 29).
- Recent Advances in Pyrimidine-Based Drugs - PMC. (2022, November 23).
- A new pyrimidine-specific reporter gene: a mutated human deoxycytidine kinase suitable for PET during treatment with acycloguanosine-based cytotoxic drugs. (2007, May 1).
- Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. (2022, December 29).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023, June 1).
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- Discovery and development of novel pyrimidine and pyrazolo/thieno-fused pyrimidine derivatives as potent and orally active inducible nitric oxide synthase dimerization inhibitor with efficacy for arthritis. (2021, March 5).
- 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. (2013, December 4).
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- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC. (2009, September 1).
- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (2020, July 20).
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- THE MECHANISM OF ACTION OF PURINE AND PYRIMIDINE ANALOGS IN MICROORGANISMS. (1963, November 22).
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- In vivo pyrimidine effects on Crp and CrpA144T determined with a sensitive Crp reporter. (n.d.).
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (2021, May 19).
- Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (n.d.).
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- Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. (1988, May 1).
- An enzyme inhibition assay for 2,4-diamino-5-(3'4'-dichlorophenyl)-6-methylpyrimidine (DDMP,NSC 19494). (2025, August 8).
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021, July 27).
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- Special Issue : Advanced Methodologies to Test Bioactive Compounds in Drug Discovery and in Food/Natural Products. (n.d.).
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developing kinase inhibitors from a pyrimidine core
Application Notes & Protocols
Topic: High-Efficacy Development of Kinase Inhibitors from a Pyrimidine Core
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Kinase Inhibition
The quest for selective and potent protein kinase inhibitors is a central theme in contemporary drug discovery, particularly in oncology. Within the vast chemical space explored, the pyrimidine nucleus has unequivocally emerged as a "privileged scaffold."[1][2] Its significance is rooted in its structural resemblance to the adenine core of ATP, allowing it to function as an exceptional "hinge-binder" within the ATP-binding pocket of a wide array of kinases.[3] This fundamental interaction provides a robust anchor for inhibitor binding, while the pyrimidine ring's substitutable positions (primarily C2, C4, and C5) offer remarkable versatility for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4]
Numerous FDA-approved drugs, such as Imatinib (targeting Bcr-Abl), Gefitinib (targeting EGFR), and Palbociclib (targeting CDK4/6), feature a core pyrimidine or a bioisosteric fused pyrimidine system, underscoring its therapeutic success.[5][6][7] These molecules have transformed the treatment landscape for various cancers by targeting the dysregulated kinase signaling that drives tumor proliferation and survival.[8][9]
This guide provides an in-depth framework for the systematic development of novel kinase inhibitors starting from a pyrimidine core. It integrates medicinal chemistry strategies with detailed, field-proven protocols for biochemical and cell-based characterization, offering a comprehensive roadmap from initial design to cellular proof-of-concept.
Section 1: Strategic Design of Pyrimidine-Based Inhibitors
The development process begins with a rational design strategy, typically anchored in the structure of the target kinase. The goal is to design a molecule that not only binds to the hinge region via the pyrimidine core but also establishes additional favorable interactions within the ATP pocket to achieve high affinity and selectivity.
The Hinge-Binding Motif: The Pyrimidine's Primary Role
The defining feature of the pyrimidine scaffold is its ability to form one to three crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase domain.[10] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP. This foundational interaction is the starting point for achieving high-potency inhibition.
Caption: Pyrimidine core anchoring in the kinase ATP pocket.
Structure-Activity Relationship (SAR) and Lead Optimization
Once the core is established, SAR studies are crucial for optimizing the inhibitor. Modifications are systematically made to the substituents on the pyrimidine ring to enhance biological activity.[11]
-
C4-Position: Substituents at this position often point towards the solvent-exposed region or a hydrophobic pocket. Large, flexible side chains, such as a [4-(diethylamino)butyl]amino group, can significantly improve potency and bioavailability by forming additional interactions and enhancing solubility.[12]
-
C2-Position: This position is frequently modified to improve interactions with the "front pocket." Aromatic rings, like a substituted aniline, are common and can be decorated to pick up extra interactions or modulate electronic properties.
-
C5-Position: Modification at the C5 position, which points towards the gatekeeper residue, is a key strategy for tuning selectivity.[4] Introducing small groups like halogens or methyl groups can exploit subtle differences between the ATP-binding sites of various kinases.
-
Fused Systems: Fusing the pyrimidine with other heterocyclic rings (e.g., pyrrole, pyrazole, thiophene) creates scaffolds like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines.[3][13] This strategy can lock the molecule into a more favorable conformation for binding, reduce the entropic penalty upon binding, and provide new vectors for chemical exploration.[13]
Section 2: General Protocol for Synthesis of a 2,4-Disubstituted Pyrimidine Scaffold
This protocol provides a representative, two-step synthetic route for a common 2,4-diaminopyrimidine scaffold, a frequent starting point for many kinase inhibitor campaigns.[10]
Causality Behind the Protocol:
This synthetic approach is widely adopted due to its efficiency and modularity. The first step, a nucleophilic aromatic substitution (SNAr), selectively installs the first amine at the more reactive C4 position of the dichloropyrimidine starting material. The second SNAr reaction installs the second amine group. This stepwise approach allows for the introduction of two different amine substituents, which is essential for exploring a diverse chemical space and optimizing SAR.
Step-by-Step Methodology:
Step 1: Monosubstitution at the C4-Position
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like 1-pentanol or THF, add triethylamine (TEA, 1.1 eq) as a base.
-
Nucleophilic Addition: Add the first amine (R¹-NH₂, 1.0 eq) dropwise to the solution at room temperature.
-
Reaction Progression: Heat the mixture to 50-80 °C and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours). The higher reactivity of the C4-chloro group ensures selective monosubstitution.
-
Work-up and Isolation: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-chloro-4-aminopyrimidine intermediate.
Step 2: Disubstitution at the C2-Position
-
Reaction Setup: Dissolve the 2-chloro-4-aminopyrimidine intermediate (1.0 eq) from Step 1 in a high-boiling point solvent such as 1-pentanol or isopropanol.
-
Second Nucleophilic Addition: Add the second amine (R²-NH₂, 1.2 eq) and a base like triethylamine (1.5 eq).
-
Reaction Progression: Heat the mixture to a higher temperature (120-140 °C) to facilitate the substitution of the less reactive C2-chloro group.[14] Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Work-up and Isolation: Upon completion, cool the mixture and perform a standard aqueous work-up as described in Step 1. Purify the final 2,4-diaminopyrimidine product by column chromatography or recrystallization.
Section 3: Biochemical Characterization Protocol: The In Vitro IC₅₀ Determination
The first critical test for a newly synthesized compound is to determine its direct inhibitory effect on the purified target kinase.[15] This is achieved through a biochemical assay that measures the compound's half-maximal inhibitory concentration (IC₅₀). Luminescence-based assays, which measure ATP consumption, are highly sensitive, robust, and amenable to high-throughput screening.[16]
Causality Behind the Protocol:
This protocol is designed to provide a quantitative measure of the compound's potency against the isolated kinase, free from cellular complexities like membrane permeability or off-target effects.[17] The assay measures the amount of ATP remaining after the kinase reaction; potent inhibitors will prevent the kinase from using ATP, resulting in a high luminescence signal. A dose-response curve allows for the precise calculation of the IC₅₀, a key metric for ranking compounds and guiding SAR.[18]
Step-by-Step Methodology: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme and Substrate: Dilute the purified kinase and its specific peptide substrate to their final working concentrations in the kinase buffer. The optimal concentrations must be empirically determined.
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
Test Compound: Prepare a serial dilution of the pyrimidine inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO, then dilute further into the kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well white plate.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Example Data Presentation:
| Compound ID | Scaffold | R¹ Group | R² Group | Target Kinase | IC₅₀ (nM)[19][20] |
| PYR-001 | Pyrrolo[2,3-d]pyrimidine | 4-fluoroaniline | N-methylpiperazine | EGFR | 3.63 |
| PYR-002 | Pyrimidine | 3-ethynylaniline | Cyclopropylamine | CDK4 | 726.25 |
| PYR-003 | Thieno[2,3-d]pyrimidine | 4-chloroaniline | Morpholine | VEGFR-2 | 21.0 |
| Control | Erlotinib | Quinazoline | (various) | EGFR | 2.83 |
Section 4: Cell-Based Evaluation Protocol: Assessing Cellular Potency and Target Engagement
A potent biochemical inhibitor must also be effective in a cellular environment. Cell-based assays are essential to confirm that the compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional downstream response.[21][22]
Caption: Workflow for pyrimidine-based kinase inhibitor validation.
Protocol: Western Blot for Downstream Target Inhibition
This protocol determines if the pyrimidine inhibitor blocks the intended signaling pathway in cancer cells by measuring the phosphorylation status of a key downstream substrate of the target kinase.
Causality Behind the Protocol:
A reduction in the phosphorylation of a direct downstream substrate is strong evidence of on-target activity in a cellular context.[23] This assay validates that the observed anti-proliferative effect is likely due to the inhibition of the specific kinase pathway. It is a crucial step to bridge the gap between biochemical potency and a specific cellular mechanism of action.[24]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells known to be dependent on the target kinase (e.g., A549 for EGFR, K562 for Bcr-Abl) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrimidine inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours). Include a known positive control inhibitor if available.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK for the MAPK pathway) overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein like GAPDH or β-actin.
-
A dose-dependent decrease in the phosphorylated substrate band indicates successful target engagement.
-
Conclusion
The pyrimidine core represents a powerful and versatile starting point for the development of targeted kinase inhibitors. Its inherent ability to anchor within the kinase hinge region provides a solid foundation for achieving high potency. Success in this field relies on a synergistic and iterative process that combines rational, structure-based design with robust synthetic chemistry and a rigorous cascade of biochemical and cellular assays. By carefully modulating substituents and exploring fused ring systems, researchers can optimize compounds for potency, selectivity, and cellular efficacy. The protocols and strategies outlined in this guide provide a validated framework to navigate this complex process, ultimately accelerating the discovery of next-generation kinase inhibitors for therapeutic intervention.
References
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- Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evalu
- Cell-based test for kinase inhibitors. INiTS. [Link]
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- The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. National Institutes of Health (NIH). [Link]
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- Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. National Institutes of Health (NIH). [Link]
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- Development of CDK4/6 Inhibitors: A Five Years Upd
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health (NIH). [Link]
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- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
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- (a) Pyrimidine as a major scaffold inhibitor of several dual kinases,...
- Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors. Taylor & Francis Online. [Link]
- Aminopyrimidine derivatives against VEGFR-2 in cancer. BioWorld. [Link]
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
- Structure-activity relationship (SAR) model for the activity of the designed derivatives.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
- IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Advanced Chromatographic Strategies for Pyrimidinol Analysis: A Guide for Drug Development Professionals
Abstract
This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of pyrimidinols. This class of compounds is of significant interest in pharmaceutical research due to its diverse biological activities. This document provides not only step-by-step protocols but also the scientific rationale behind the selection of specific analytical parameters, empowering researchers to develop and validate reliable analytical methods. The protocols are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity, in alignment with international regulatory standards.
Introduction: The Significance of Pyrimidinol Analysis
Pyrimidinols, heterocyclic organic compounds characterized by a pyrimidine ring bearing a hydroxyl group, are key pharmacophores in a wide array of therapeutic agents. Their structural motif is found in antivirals, anticancer agents, and cardiovascular drugs. Accurate and precise quantification of pyrimidinols in various matrices, from bulk drug substances to complex biological fluids, is paramount throughout the drug development lifecycle. It underpins pharmacokinetic and pharmacodynamic studies, formulation development, stability testing, and quality control of the final drug product.
The analytical challenge with pyrimidinols often lies in their polarity and potential for tautomerism, which can affect chromatographic retention and ionization efficiency. This guide presents tailored HPLC and LC-MS methods designed to address these challenges, ensuring high-quality, reproducible results.
HPLC Methodologies for Pyrimidinol Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection remains a workhorse for the routine analysis and quality control of pyrimidinols, offering a balance of performance, reliability, and cost-effectiveness.
The Foundational Principle: Reversed-Phase Chromatography
For many pyrimidinol analogues, reversed-phase (RP) HPLC is the method of choice.[1] This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18 alkyl-bonded silica) is used with a polar mobile phase.[1] Less polar analytes interact more strongly with the stationary phase, resulting in longer retention times. The polarity of pyrimidinols can be modulated by adjusting the mobile phase pH, which in turn affects their retention behavior.
Causality in Method Development: Key Parameter Selection
-
Column Chemistry: C18 columns are a general-purpose choice, offering high hydrophobicity and retention for a broad range of analytes.[1] For more polar pyrimidinols that may have insufficient retention on a C18 column, a C8 column or a polar-embedded column can provide alternative selectivity.
-
Mobile Phase Composition: A typical mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The organic modifier strength is adjusted to control retention time. Acetonitrile is often preferred for its lower viscosity and UV transparency.[2] The aqueous component's pH is a critical parameter. For pyrimidinols with ionizable functional groups, adjusting the pH can significantly alter retention. For acidic pyrimidinols, a mobile phase pH below the pKa will promote the neutral form, increasing retention on a reversed-phase column. Conversely, for basic pyrimidinols, a pH above the pKa will favor the neutral form.
-
Buffer Selection: Phosphate and acetate buffers are commonly used in HPLC.[1] The choice depends on the desired pH range and compatibility with the detector. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are essential.[3][4]
-
Detection: The aromatic nature of the pyrimidine ring generally provides strong UV absorbance, making UV detection a suitable and sensitive choice. The detection wavelength is typically set at the absorbance maximum (λmax) of the specific pyrimidinol to ensure optimal sensitivity.[5]
Experimental Protocol: HPLC-UV Analysis of a Pyrimidinol Drug Substance
This protocol outlines a general procedure for the assay of a pyrimidinol active pharmaceutical ingredient (API).
Objective: To determine the purity of a pyrimidinol drug substance.
Materials:
-
Pyrimidinol reference standard
-
Pyrimidinol drug substance sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Phosphoric acid or potassium hydroxide for pH adjustment
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile. The exact ratio should be optimized to achieve a suitable retention time for the pyrimidinol peak (typically between 3 and 10 minutes). A common starting point is 70:30 (v/v) buffer:acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the pyrimidinol reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the pyrimidinol drug substance sample in the same manner as the standard solution to a similar concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: At the λmax of the pyrimidinol
-
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[6]
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the purity of the drug substance by comparing the peak area of the sample to the peak area of the standard.
Method Validation Strategy (ICH Q2(R2) Guidelines)
Any developed HPLC method must be validated to ensure it is fit for its intended purpose.[6][7][8][9][10] Key validation parameters include:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities and degradation products. | Peak purity analysis, no interference at the analyte's retention time in placebo and blank injections. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte in the matrix. |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for multiple preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, pH, and mobile phase composition. |
LC-MS Methodologies for High-Sensitivity Pyrimidinol Analysis
For applications requiring higher sensitivity and selectivity, such as the analysis of pyrimidinols in biological matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.[11][12]
The Power of Mass Detection
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is particularly advantageous for complex samples where co-eluting peaks can interfere with UV detection.
Causality in LC-MS Method Development
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for pyrimidinol analysis.[13][14][15] It is a soft ionization method that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, depending on the analyte's structure and the mobile phase conditions. The choice between positive and negative mode is determined experimentally by infusing a standard solution of the pyrimidinol and observing which mode provides a more intense and stable signal.
-
Mass Analyzer and Detection Mode: A triple quadrupole mass spectrometer is frequently used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[16][17][18] In MRM, a specific precursor ion (e.g., the [M+H]⁺ of the pyrimidinol) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise, leading to very low limits of detection.[17]
Workflow for Pyrimidinol Analysis by LC-MS
Caption: Workflow for Pyrimidinol Analysis by LC-MS/MS.
Experimental Protocol: LC-MS/MS Analysis of a Pyrimidinol in Human Plasma
Objective: To quantify a pyrimidinol drug in human plasma samples.
Materials:
-
Pyrimidinol reference standard and internal standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Human plasma
-
Acetonitrile (containing 0.1% formic acid)
-
Water (containing 0.1% formic acid)
Instrumentation:
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40 °C
-
-
MS/MS Conditions (MRM):
-
Ionization mode: ESI positive or negative (determined during method development)
-
Capillary voltage, source temperature, and gas flows should be optimized for the specific instrument.
-
MRM transitions: The precursor ion (e.g., [M+H]⁺) and a stable, high-intensity product ion are determined by infusing a standard solution and performing a product ion scan. A second, qualifier transition is also typically monitored for confirmation.
-
-
Calibration Curve and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the pyrimidinol and a constant amount of IS into blank plasma. Process these along with the unknown samples.
-
Data Analysis: Quantify the pyrimidinol in the unknown samples by constructing a calibration curve of the analyte/IS peak area ratio versus concentration.
MRM Transition Summary (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Pyrimidinol Analyte | [M+H]⁺ | Fragment 1 (Quantifier) | Optimized Value | 50 |
| [M+H]⁺ | Fragment 2 (Qualifier) | Optimized Value | 50 | |
| Internal Standard | [M'+H]⁺ | IS Fragment | Optimized Value | 50 |
Sample Preparation: The Key to Reliable Bioanalysis
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[19][20]
Common Techniques for Pyrimidinol Extraction
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to precipitate proteins.[20][21] While efficient, it may not remove all interfering substances, such as phospholipids, which can cause ion suppression in the MS source.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of the pyrimidinol can be manipulated to favor its extraction into the organic phase.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT or LLE. The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. Reversed-phase, normal-phase, or ion-exchange sorbents can be used depending on the properties of the pyrimidinol.
Sample Preparation Workflow
Caption: Common Sample Preparation Techniques for Bioanalysis.
Conclusion
The successful analysis of pyrimidinols relies on the careful selection and optimization of chromatographic and detection parameters. This guide has provided a framework for developing and validating robust HPLC and LC-MS methods. By understanding the scientific principles behind these techniques, researchers can confidently generate high-quality data to support their drug development programs. The provided protocols serve as a starting point and should be adapted and validated for each specific pyrimidinol and matrix to ensure compliance with regulatory expectations.
References
- Galeano, P. L., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Navratil, T., et al. (1991). High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. PubMed.
- Chirita, C., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed.
- McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
- Galeano, P. L., et al. (2019). (PDF) Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. ResearchGate.
- Waters Corporation. (n.d.). Development of an MRM method.
- Chirita, C., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate.
- MassBank. (n.d.). Pyrimidinol; LC-ESI-ITFT; MS2; CE: 90%; R=30000; [M+H]+.
- Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies.
- AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Olgemöller, B., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed.
- Da Col, M., et al. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed.
- Vaisanen, P. M., et al. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. PubMed.
- Monostori, P., et al. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate.
- Gupta, A., et al. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. International Journal of Creative Research Thoughts.
- Patel, K., & Patel, M. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PubMed Central.
- Wang, Y., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. PubMed.
- Loffreda, A., et al. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central.
- Monostori, P., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE.
- Shimadzu Corporation. (2021). How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube.
- Gouveia, G. R., et al. (2019). Detailed methodology of different plasma preparation procedures... ResearchGate.
- Biotage. (n.d.). Bioanalytical Sample Preparation.
- Patel, P., & Solanki, R. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Wawrzynowicz, T., & Glin, K. (2005). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- Patel, S., et al. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
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- Suneetha, A., & Rao, A. S. (2013). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences.
- Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent.
- European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
- Kumar, D. A., et al. (2019). Development and Validation of Reverse Phase HPLC Method for Simultaneous Estimation of Allopurinol and Lesinurad in its API and. Semantic Scholar.
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The Versatile Scaffold: 6-Isopropyl-2-methylpyrimidin-4-ol in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in the realm of agrochemical discovery, forming the core of numerous commercially successful insecticides, fungicides, and herbicides.[1] Its prevalence stems from a combination of factors: the nitrogen atoms in the heterocycle can engage in crucial hydrogen bonding with biological targets, the ring system is metabolically stable, and its various positions can be readily functionalized to fine-tune biological activity, selectivity, and physicochemical properties. Within this important class of heterocycles, 6-isopropyl-2-methylpyrimidin-4-ol (IMHP) has emerged as a particularly valuable and versatile starting material for the synthesis of a new generation of crop protection agents.
This guide provides an in-depth exploration of the application of this compound in the synthesis of modern agrochemicals. We will delve into the causality behind its use as a synthetic precursor and provide detailed, field-proven protocols for the synthesis of exemplary insecticidal, fungicidal, and herbicidal compounds.
Causality of Experimental Choices: Why this compound?
The strategic selection of this compound as a foundational building block in agrochemical synthesis is underpinned by several key molecular attributes:
-
Bifunctional Reactivity: The presence of a hydroxyl group and a pyrimidine ring allows for versatile derivatization. The hydroxyl group can be readily converted into an ether or an ester, providing a key linkage point for various pharmacophores. The pyrimidine ring itself can undergo further modifications, although derivatization at the hydroxyl group is more common in the synthesis of modern agrochemicals.
-
Lipophilic Contribution: The isopropyl and methyl groups appended to the pyrimidine ring contribute to the overall lipophilicity of the final molecule. This is a critical parameter for an effective pesticide, as it influences its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Metabolic Stability: The pyrimidine core is generally robust to metabolic degradation in target organisms and the environment, leading to a longer duration of action.
-
Proven Bioactivity: The historical success of agrochemicals derived from this scaffold, such as the insecticide diazinon, has established the biological relevance of the 2-isopropyl-6-methylpyrimidin-4-yl moiety.
Application in Insecticide Synthesis: The Case of Diazinon
One of the most well-established applications of this compound is in the synthesis of the organophosphate insecticide, diazinon. Although an older generation insecticide, its synthesis provides a classic example of the utility of this pyrimidinol precursor. Diazinon functions as a cholinesterase inhibitor, leading to the accumulation of the neurotransmitter acetylcholine and subsequent paralysis and death of the insect.[2]
Synthetic Workflow for Diazinon
The synthesis of diazinon from this compound involves the reaction of the pyrimidinol with diethyl phosphorochloridothioate. This reaction is a nucleophilic substitution where the hydroxyl group of the pyrimidinol attacks the phosphorus atom of the phosphorochloridothioate, displacing the chlorine atom.
Caption: Synthetic workflow for Diazinon.
Experimental Protocol: Synthesis of Diazinon
Materials:
-
This compound
-
Diethyl phosphorochloridothioate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add diethyl phosphorochloridothioate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in toluene and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diazinon.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diazinon.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 152.19 | 1.0 |
| Diethyl phosphorochloridothioate | 188.62 | 1.1 |
| Potassium carbonate | 138.21 | 1.5 |
Application in Fungicide Synthesis: Novel Pyrimidinyl Ether Derivatives
The hydroxyl group of this compound is a convenient handle for the synthesis of novel fungicides. By forming an ether linkage with various bioactive moieties, new compounds with potent antifungal activity can be generated. The general strategy involves the O-alkylation of the pyrimidinol with a suitable alkyl halide.
Synthetic Pathway for Novel Fungicides
A common approach is to first deprotonate the hydroxyl group of this compound with a base to form the more nucleophilic pyrimidinate anion. This anion then undergoes a Williamson ether synthesis with an appropriate electrophile, such as a substituted benzyl halide or a heterocyclic methyl halide.
Caption: General synthetic pathway for pyrimidinyl ether fungicides.
Experimental Protocol: Synthesis of a 2-((6-isopropyl-2-methylpyrimidin-4-yl)oxy)methyl-thiazole Derivative
This protocol is adapted from a reported synthesis of novel pyrimidine derivatives with antifungal activity.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-5-(chloromethyl)thiazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 2-chloro-5-(chloromethyl)thiazole (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature overnight, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrimidinyl ether derivative.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 152.19 | 1.0 |
| Sodium hydride (60%) | 40.00 | 1.2 |
| 2-Chloro-5-(chloromethyl)thiazole | 168.04 | 1.1 |
Application in Herbicide Synthesis: Pyrimidinyloxyphenoxypropionate Analogs
Aryloxyphenoxypropionates (APPs) are a major class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The synthesis of novel APP analogues incorporating the 6-isopropyl-2-methylpyrimidin-4-yloxy moiety is a promising strategy for developing new herbicides with potentially improved efficacy and selectivity.
Synthetic Strategy for Pyrimidinyl Ether Herbicides
The synthesis of these herbicides typically involves a nucleophilic aromatic substitution reaction. The hydroxyl group of this compound can be reacted with an activated aryl fluoride or chloride, such as a 4-fluorophenoxypropionate derivative, in the presence of a base.
Caption: Synthetic strategy for a pyrimidinyloxyphenoxypropionate herbicide.
Experimental Protocol: Synthesis of a Hypothetical Pyrimidinyloxyphenoxypropionate Herbicide
This protocol is a representative procedure based on established methods for the synthesis of similar pyrimidinyl ether herbicides.[3]
Materials:
-
This compound
-
Methyl 2-(4-fluorophenoxy)propanoate
-
Potassium carbonate (anhydrous)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1 equivalent), methyl 2-(4-fluorophenoxy)propanoate (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) in anhydrous DMSO.
-
Heat the reaction mixture to 120-130 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with toluene.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target pyrimidinyloxyphenoxypropionate herbicide.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 152.19 | 1.0 |
| Methyl 2-(4-fluorophenoxy)propanoate | 198.19 | 1.1 |
| Potassium carbonate | 138.21 | 2.0 |
Conclusion and Future Perspectives
This compound stands as a testament to the enduring utility of the pyrimidine scaffold in agrochemical research. Its accessible synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse array of pesticides. The protocols detailed herein provide a practical foundation for researchers and scientists to explore the vast chemical space accessible from this key intermediate. Future research will undoubtedly continue to leverage the unique properties of this compound to develop next-generation agrochemicals with improved efficacy, enhanced safety profiles, and novel modes of action to address the ever-evolving challenges in global agriculture.
References
- Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate deriv
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2025). Journal of Agricultural and Food Chemistry.
- O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl)
- 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2012). Molecules, 17(10), 11837-11853.
Sources
Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of Pyrimidine Derivatives
Abstract: Pyrimidine derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-inflammatory potential.[1][2][3] Several pyrimidine-based drugs are already in clinical use for treating inflammatory conditions, underscoring the therapeutic promise of this scaffold.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and reproducible assays for evaluating the anti-inflammatory properties of novel pyrimidine compounds. We delve into the core mechanisms of action, present detailed step-by-step protocols for key in vitro and in vivo experiments, and explore the crucial signaling pathways modulated by these agents.
Introduction: The Rationale for Pyrimidine-Based Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4][5] While acute inflammation is a protective process, chronic or dysregulated inflammation is a critical factor in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative conditions, and cancer.[6] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and transcription factors such as Nuclear Factor-kappa B (NF-κB).[4][5][7]
Pyrimidine derivatives exert their anti-inflammatory effects by modulating these key molecular targets.[4][8] Their primary mechanisms of action often involve:
-
Inhibition of Key Enzymes: Directly suppressing the activity of enzymes like COX-1, COX-2, and 5-LOX, which are responsible for producing inflammatory mediators like prostaglandins and leukotrienes.[1][4][9][10]
-
Suppression of Pro-inflammatory Cytokine Production: Reducing the expression and release of cytokines that amplify the inflammatory response.[11][12][13]
-
Modulation of Inflammatory Signaling Pathways: Interfering with intracellular signaling cascades, particularly the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are master regulators of inflammatory gene expression.[6][14]
This guide provides the necessary protocols to systematically evaluate novel pyrimidine compounds for these activities, progressing from high-throughput in vitro screens to more complex in vivo models.
Experimental Screening Cascade: A Validated Workflow
A logical, stepwise approach is essential for the efficient evaluation of candidate compounds. The following workflow ensures that only the most promising derivatives advance to more resource-intensive testing.
Caption: General experimental workflow for anti-inflammatory screening.
Core In Vitro Assays: Target & Cell-Based Evaluations
In vitro assays are the cornerstone of initial screening, offering high-throughput capabilities to assess a compound's direct effects on specific enzymes or cellular pathways.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Inhibition Assays
Principle: The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[4] Similarly, LOX enzymes produce leukotrienes, another class of inflammatory mediators. Assays measuring the inhibition of these enzymes are a critical first step. Dual COX/LOX inhibitors are of particular interest.[10][15]
Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from commercially available kits (e.g., Cayman Chemical) and measures the peroxidase component of COX activity.[16][17] The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1][18]
-
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test pyrimidine compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)[16]
-
96-well microplate and plate reader
-
-
Step-by-Step Procedure:
-
Prepare reagents: Dilute enzymes and prepare substrate solutions according to the manufacturer's instructions.
-
To each well of a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme (either COX-1 or COX-2).
-
Add 10 µL of the test pyrimidine compound at various concentrations (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution.
-
Immediately add 10 µL of TMPD solution.
-
Shake the plate for 10-20 seconds and read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction rate.
-
-
Data Analysis & Controls:
-
Calculate the rate of TMPD oxidation (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Positive Controls: Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor) should yield expected IC50 values.[11][16]
-
Negative Control: Vehicle (DMSO) should show no significant inhibition.
-
| Compound Type | Expected COX-1 IC50 | Expected COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| Non-selective Inhibitor | Low (e.g., <10 µM) | Low (e.g., <10 µM) | ~1 |
| COX-2 Selective Inhibitor | High (e.g., >50 µM) | Low (e.g., <5 µM) | >10 |
| Inactive Compound | >100 µM | >100 µM | N/A |
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Principle: Macrophages are key immune cells that, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce a surge of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13][19] This assay measures the ability of pyrimidine compounds to suppress this crucial inflammatory response. The human monocytic cell line THP-1 (differentiated into macrophages) or the murine macrophage cell line RAW 264.7 are commonly used.[1][14]
Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Materials:
-
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test pyrimidine compound or vehicle. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell-free supernatant for cytokine analysis. Store at -80°C if not used immediately.
-
Cytotoxicity Assessment (Crucial Control): Add fresh medium and MTT reagent to the remaining adherent cells to assess cell viability. A reduction in cytokine levels must not be due to compound-induced cell death.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using specific ELISA kits, following the manufacturer's protocol.[14]
-
-
Data Analysis & Controls:
-
Construct a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples.
-
Normalize cytokine levels to cell viability data if minor cytotoxicity is observed.
-
Positive Control: LPS stimulation should cause a dramatic increase (e.g., >20-fold) in cytokine levels compared to the unstimulated control.
-
Negative Control: Unstimulated cells should have very low or undetectable cytokine levels.
-
Mechanistic Assays: Unraveling the Mode of Action
Understanding how a compound works is critical for lead optimization. Mechanistic assays focus on key intracellular signaling pathways.
NF-κB Signaling Pathway
Principle: The NF-κB transcription factor is a master regulator of inflammation.[20] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like LPS) trigger a signaling cascade that leads to the phosphorylation and degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of hundreds of inflammatory genes, including those for TNF-α, IL-6, and COX-2.[14][21] Luciferase reporter assays are a standard method for monitoring NF-κB transcriptional activity.[20][22]
Caption: The NF-κB signaling pathway and potential inhibition points.
Protocol: NF-κB Luciferase Reporter Assay
-
Materials:
-
HEK293 or THP-1 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.[22][23] This plasmid contains a luciferase gene under the control of NF-κB response elements.
-
Stimulant (e.g., TNF-α or LPS)
-
Test pyrimidine compounds
-
Luciferase assay reagent (e.g., Promega Dual-Glo®, ONE-Step™)[22][23]
-
White, opaque 96-well plates
-
Luminometer
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate.
-
Pre-treatment: After cells adhere, pre-treat with test compounds or vehicle for 1-2 hours.
-
Stimulation: Add a pre-determined concentration of TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) to induce NF-κB activation.[22]
-
Incubation: Incubate for 5-6 hours to allow for luciferase gene expression.[22]
-
Lysis and Luminescence Reading: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Measurement: Read the luminescence signal on a plate-reading luminometer.
-
-
Data Analysis & Controls:
-
Normalize the luminescence signal (Relative Light Units, RLU) to a co-transfected control reporter (like Renilla) if using a dual-luciferase system.[21]
-
Calculate the fold induction of the stimulated control over the unstimulated control.
-
Calculate the percent inhibition of the stimulated signal by the test compounds.
-
Positive Control: TNF-α or LPS stimulation should result in a strong increase in luminescence (e.g., >10-fold).
-
Negative Control: An NF-κB pathway inhibitor (e.g., IKK-16) should dose-dependently reduce the stimulated signal.[22]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway
Principle: The MAPK family (including ERK, JNK, and p38) is another critical signaling hub that regulates the production of inflammatory mediators.[6][24][25] Many stressors, including LPS, activate these kinases through a phosphorylation cascade.[7] Activated MAPKs then phosphorylate downstream targets, including transcription factors that drive inflammatory gene expression.[26] The effect of pyrimidines on this pathway can be assessed by measuring the phosphorylation status of the key kinases using Western blotting.[14]
Caption: Overview of the MAPK signaling cascades in inflammation.
In Vivo Models: Efficacy in a Physiological Context
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole-organism system.
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic, widely used model of acute inflammation.[5][27] Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The ability of a test compound to reduce the paw swelling is a measure of its anti-inflammatory activity.[28]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
1% (w/v) Carrageenan solution in sterile saline
-
Test pyrimidine compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer for measuring paw volume
-
-
Step-by-Step Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to different groups of rats (n=6-8 per group).
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis & Controls:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Positive Control: Indomethacin should significantly reduce paw edema.[4]
-
Negative Control: The vehicle-treated group will show a time-dependent increase in paw volume, typically peaking around 3-4 hours.
-
Conclusion
The assays and protocols detailed in this guide provide a robust framework for the systematic evaluation of pyrimidine derivatives as potential anti-inflammatory agents. By progressing from high-throughput in vitro enzyme and cell-based assays to mechanistic pathway analysis and finally to in vivo efficacy models, researchers can efficiently identify and characterize promising lead compounds. A thorough understanding of a compound's activity in these validated systems is a critical step in the journey of drug discovery and development.
References
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- Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- Naidoo, V., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences.
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- ResearchGate. (n.d.). MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits.
- Rousseau, S., & Kostenko, S. (2016). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology.
- Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.
- RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
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- PubMed Central. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents.
- Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents.
- Biosciences Biotechnology Research Asia. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue.
- Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents.
- The Journal of Phytopharmacology. (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum.
- PubMed Central. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
- RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- PubMed Central. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor.
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- Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- ResearchGate. (n.d.). (In-vivo anti-inflammatory activity): Percentage inhibition of test compounds against carrageenan-induced paw edema in albino rats.
- AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- MDPI. (2016). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
- PubMed Central. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- Semantics Scholar. (n.d.). LPS-induced cytokine production in human monocytes and macrophages.
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Application Notes and Protocols for Assessing the Antim-icrobial Activity of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Pyrimidine Analogs as Antimicrobial Agents
Pyrimidine analogs represent a significant class of synthetic compounds being investigated for their potential as novel antimicrobial agents. Their structural similarity to the natural pyrimidine bases (cytosine, thymine, and uracil) allows them to interfere with essential metabolic pathways in microorganisms, leading to growth inhibition or cell death.[1][2] The increasing threat of multidrug-resistant (MDR) bacteria necessitates the development of new antibiotics with unique mechanisms of action, and pyrimidine analogs are a promising avenue of research.[1][3]
These compounds can exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of Nucleic Acid Synthesis: By acting as fraudulent substrates, they can disrupt the synthesis of DNA and RNA.[1][2]
-
Enzyme Inhibition: Pyrimidine analogs can target and inhibit key enzymes involved in folate biosynthesis, such as dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), which are crucial for the production of precursors for DNA synthesis.[4][5][6][7]
-
Disruption of Cell Division: Some analogs can interfere with proteins essential for bacterial cell division, such as FtsZ.[8][9]
This guide provides a comprehensive overview of the key in vitro techniques for assessing the antimicrobial activity of novel pyrimidine analogs. As a Senior Application Scientist, the focus here is not just on the procedural steps but on the underlying principles and the importance of robust, validated methodologies.
Foundational Screening: Identifying Antimicrobial Potential
The initial assessment of a new library of pyrimidine analogs typically involves screening for any antimicrobial activity. The goal is to efficiently identify "hit" compounds that warrant further, more detailed investigation.
Agar-Based Diffusion Methods
Agar diffusion assays are cost-effective and widely used for preliminary screening.[10][11] They rely on the diffusion of the test compound through an agar medium inoculated with a specific microorganism. The resulting zone of inhibition, where microbial growth is prevented, provides a qualitative or semi-quantitative measure of antimicrobial activity.[10][12]
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a standardized method that is easy to perform and applicable to a wide range of bacteria.[13][14][15][16]
Principle: A filter paper disk impregnated with a known concentration of the pyrimidine analog is placed on an agar plate uniformly inoculated with the test microorganism. As the compound diffuses into the agar, a concentration gradient is formed. If the organism is susceptible, a clear zone of inhibition will appear around the disk after incubation.[12][16][17]
Protocol 1: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Pyrimidine analog stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[15][17] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[12]
-
Disk Application: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15] Aseptically apply the pyrimidine analog-impregnated disks to the surface of the agar. Gently press each disk to ensure complete contact with the agar.[16]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[16]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Self-Validation and Causality:
-
Why Mueller-Hinton Agar? MHA is the recommended medium for routine susceptibility testing because it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the growth of most common non-fastidious pathogens.
-
Why the 0.5 McFarland Standard? This standardizes the inoculum density, ensuring that the results are reproducible. A denser inoculum can lead to smaller zones of inhibition, while a lighter inoculum can result in larger zones.
-
The 15-Minute Rule: The "15-15-15 minute rule" is a guideline to ensure consistency: inoculate the plate within 15 minutes of preparing the suspension, apply the disks within 15 minutes of inoculation, and place the plate in the incubator within 15 minutes of applying the disks.[17]
Workflow for Initial Antimicrobial Screening
Caption: Initial screening workflow for pyrimidine analogs.
Quantitative Assessment: Determining Potency
Once "hit" compounds are identified, the next step is to quantify their antimicrobial activity. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
The broth microdilution method is a "gold standard" for determining the MIC of an antimicrobial agent.[13] It provides a quantitative result that is more precise than diffusion-based methods.[18] This method is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism after incubation.[18]
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Pyrimidine analog stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 200 µL of the pyrimidine analog solution (at twice the desired starting concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[21]
-
Controls: Well 11 serves as the growth control (inoculum, no compound), and well 12 serves as the sterility control (broth only).[18]
-
Inoculum Preparation: Prepare a standardized inoculum as described in Protocol 1 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[21]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrimidine analog in which there is no visible growth.[18][21]
Self-Validation and Causality:
-
Why Cation-Adjusted MHB? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobials. Using cation-adjusted broth ensures standardization and reproducibility.
-
Importance of Controls: The growth control confirms the viability of the inoculum, while the sterility control ensures that the broth is not contaminated. These are essential for validating the results of the assay.[18]
-
Final Inoculum Concentration: A standardized final inoculum of 5 x 10^5 CFU/mL is critical for accurate and reproducible MIC values.
Data Presentation: MIC Values
Summarizing MIC data in a table allows for easy comparison of the potency of different pyrimidine analogs against a panel of microorganisms.
| Pyrimidine Analog | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Analog A | 4 | 64 | >128 |
| Analog B | 8 | 32 | 128 |
| Analog C | >128 | >128 | >128 |
| Control (Ciprofloxacin) | 0.25 | 0.015 | 0.5 |
Characterizing the Mode of Action: Bactericidal vs. Bacteriostatic
Determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is a crucial step in its preclinical development.[21]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following an MIC assay. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[21][22]
Principle: Aliquots from the clear wells of an MIC plate are subcultured onto antibiotic-free agar plates. The number of surviving organisms is then determined.
Protocol 3: MBC Determination
Materials:
-
Completed MIC plate from Protocol 2
-
MHA plates
-
Sterile pipette tips
Procedure:
-
Subculturing: From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot and plate it onto an MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[21]
-
MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of the pyrimidine analog that results in a ≥99.9% kill of the initial inoculum.[21]
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[21]
Time-Kill Kinetics Assay
This dynamic assay provides a more detailed profile of the antimicrobial activity over time.[22][23] It measures the rate of bacterial killing at various concentrations of the test compound.[21]
Principle: A standardized bacterial suspension is exposed to different concentrations of the pyrimidine analog. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL).[21]
Protocol 4: Time-Kill Kinetics Assay
Materials:
-
Same materials as for the MIC/MBC assay
-
Sterile culture tubes
-
Shaking incubator
Procedure:
-
Preparation: Prepare tubes containing CAMHB with the pyrimidine analog at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the test organism to a final density of approximately 5 x 10^5 CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.[21]
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL versus time for each concentration.
Interpretation:
-
Bactericidal activity: A ≥ 3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[22][24]
-
Bacteriostatic activity: A < 3-log₁₀ reduction in CFU/mL.[24][25]
Workflow for Determining Mode of Action
Caption: Workflow for MIC, MBC, and Time-Kill assays.
Investigating the Mechanism of Action (MoA)
For promising pyrimidine analogs, elucidating the specific molecular target is a critical step in the drug development process. Given that many pyrimidine analogs interfere with folate metabolism, key enzymes in this pathway are primary targets for investigation.[4][5]
Enzyme Inhibition Assays
Directly measuring the inhibition of specific enzymes like DHFR and DHPS can confirm the MoA.
Principle: Purified enzyme is incubated with its substrate and the pyrimidine analog. The rate of product formation is measured, typically by spectrophotometry, in the presence and absence of the inhibitor. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Potential Targets for Pyrimidine Analogs:
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for regenerating tetrahydrofolate, a key cofactor in the synthesis of purines, thymidylate, and certain amino acids.[5][26][27]
-
Dihydropteroate Synthase (DHPS): This enzyme catalyzes a crucial step in the de novo synthesis of folate.[5][7][28]
-
Thymidylate Synthase (ThyA): This enzyme is involved in the synthesis of thymidine, a necessary component of DNA.[1]
-
DNA/RNA Polymerases: Analogs can be incorporated into growing nucleic acid chains, leading to chain termination or non-functional products.[29]
Conceptual MoA Pathway
Sources
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Application Notes & Protocols: Molecular Docking Studies with 6-isopropyl-2-methylpyrimidin-4-ol
Authored for: Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for In Silico Investigation of 6-isopropyl-2-methylpyrimidin-4-ol
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The compound this compound (PubChem CID: 135444498) is a derivative of this privileged structure.[3] Its specific substitution pattern—an isopropyl group at position 6 and a methyl group at position 2—warrants investigation into its potential interactions with biological macromolecules.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] It is an indispensable tool in structure-based drug design, enabling researchers to screen virtual libraries, elucidate potential mechanisms of action, and guide the optimization of lead compounds.[6]
This document serves as a comprehensive guide to performing molecular docking studies with this compound. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow.
Section 1: The Foundational Workflow of Molecular Docking
A successful docking study is not merely the execution of a command but a multi-stage process where each step builds upon the last. The integrity of the final results is critically dependent on the meticulous preparation of both the ligand and the receptor.
Caption: A generalized workflow for a molecular docking study.
Section 2: Pre-Docking Preparation: Ensuring Data Integrity
The adage "garbage in, garbage out" is particularly true for computational studies. The quality of your input structures directly dictates the reliability of the docking results.
Protocol 2.1: Ligand Preparation (this compound)
The goal of ligand preparation is to generate a realistic 3D conformation with the correct stereochemistry, charge, and protonation state.[7]
Rationale: A flat, 2D structure lacks the essential three-dimensional information required for docking. Energy minimization finds a low-energy, stable conformation of the molecule, which is more biochemically relevant.[8]
Step-by-Step Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) or downloaded from a chemical database like PubChem or ChemSpider using its CAS number (34126-99-3) or SMILES string (CC(C)C1=CC(=NC(=N1)C)O).[9][10]
-
Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D structure.[11]
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for hydrogen bonding and steric considerations. This step is often integrated into preparation workflows.[11]
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step optimizes bond lengths and angles to find a stable conformer.[8]
-
Assign Partial Charges: Assign partial charges to each atom (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions between the ligand and the protein.
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility.[12]
-
Save in Correct Format: Save the prepared ligand in a format required by the docking software, such as .pdbqt for AutoDock Vina.
Protocol 2.2: Receptor Preparation
Receptor preparation involves "cleaning" the crystal structure of the target protein obtained from the Protein Data Bank (PDB) to make it suitable for docking.[8][13]
Rationale: Raw PDB files often contain experimental artifacts and non-essential molecules (like water, ions, co-solvents) that can interfere with the docking calculation.[14] Adding hydrogens and assigning charges are necessary to create a chemically correct model for the simulation.
Step-by-Step Protocol:
-
Select and Download a Target: Choose a biologically relevant protein target. Given the pyrimidine core, potential targets could include kinases, proteases, or dihydrofolate reductase.[1] Download the 3D structure from the PDB (e.g., PDB ID: 1HCK for CDK2).
-
Remove Non-Essential Molecules: Delete all water molecules from the PDB file. Expert Insight: While most water molecules are removed, specific crystal waters that are known to mediate key interactions between the protein and a known ligand may be retained in advanced docking protocols.[14][15]
-
Handle Multiple Chains and Ligands: If the PDB file contains multiple protein chains (in a multimer), retain only the chain that is biologically relevant for the study.[8] Remove any co-crystallized ligands or ions that are not part of the study.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. Pay special attention to adding polar hydrogens, which can participate in hydrogen bonds.[16]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[1]
-
Repair Missing Residues/Atoms: If the crystal structure has missing side chains or loops, these should be modeled using tools like SWISS-MODEL or Modeller. For a standard docking procedure, proteins with significant missing segments in the binding site should be avoided.
-
Save in Correct Format: Save the prepared receptor in the appropriate format (e.g., .pdbqt for AutoDock Vina).[16]
Section 3: The Docking Simulation
With prepared molecules, the next phase is to define the search space and execute the docking algorithm.
Protocol 3.1: Defining the Binding Site & Grid Generation
The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box."
Rationale: Confining the search to the active site significantly reduces computational time and increases the chances of finding a relevant binding pose. If the binding site is unknown, a "blind docking" can be performed where the grid box encompasses the entire protein surface, but this is computationally expensive and less precise.[7]
Step-by-Step Protocol:
-
Identify the Binding Pocket:
-
If a co-crystallized ligand is present in the original PDB file: The binding site is defined as the region occupied by this ligand.
-
If the site is unknown: Use binding site prediction tools (e.g., CASTp, SiteHound) or information from published literature.[16]
-
-
Generate the Grid Box: Using your docking software's interface (e.g., AutoDock Tools), create a 3D grid box.[16]
-
Adjust Grid Parameters: Center the box on the identified binding pocket. Adjust the dimensions (X, Y, Z) to ensure it is large enough to accommodate this compound and allow for rotational and translational movement. A margin of 5-10 Å around the known ligand or predicted site is a good starting point.
Protocol 3.2: Running the Docking Simulation
This step involves using a search algorithm to explore possible binding poses of the ligand within the grid box and a scoring function to evaluate them.
Rationale: Search algorithms, like the Lamarckian Genetic Algorithm in AutoDock, efficiently explore the vast conformational space of the ligand.[1] The scoring function provides a numerical estimate (binding affinity) of how well the ligand binds in a particular pose, allowing for the ranking of different solutions.[4][17]
Step-by-Step Protocol:
-
Select Docking Software: Choose a well-validated docking program. AutoDock Vina, integrated into user-friendly platforms like PyRx, is an excellent choice due to its accuracy, speed, and accessibility.[18][19] Other robust options include GOLD, Glide, and DOCK.[20][21]
-
Load Input Files: Load the prepared ligand (.pdbqt) and receptor (.pdbqt) files, along with the grid parameter file.
-
Configure Docking Parameters:
-
Search Algorithm: Select the desired algorithm (e.g., Genetic Algorithm).
-
Number of Runs/Modes: Set the number of independent docking runs to perform (e.g., 10-50). This increases the robustness of the search.[22]
-
Exhaustiveness: This parameter in AutoDock Vina controls the thoroughness of the search. Higher values increase computational time but also the reliability of the result.
-
-
Launch the Calculation: Start the docking simulation. The software will generate a set of possible binding poses, each with a corresponding docking score.
Section 4: Post-Docking Analysis & Protocol Validation
Obtaining a docking score is not the end of the study. The results must be carefully analyzed and the protocol itself must be validated to be considered trustworthy.
Interpretation of Docking Results
Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, typically reported in kcal/mol. This value estimates the free energy of binding (ΔG).[23]
-
Interpretation: A more negative score indicates a stronger predicted binding affinity.[17]
-
Causality: This score is calculated by the scoring function, which sums up energetic contributions from various interactions like hydrogen bonds, van der Waals forces, electrostatic interactions, and the energy penalty for desolvation and conformational changes.[24]
Binding Pose and Interactions: Visual inspection is a critical step to determine if the predicted binding is chemically sensible.[23]
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. For this compound, the pyrimidinol ring's nitrogen atoms and hydroxyl group are potential H-bond donors/acceptors.
-
Hydrophobic Interactions: The isopropyl and methyl groups can form favorable hydrophobic interactions with nonpolar residues (e.g., Valine, Leucine, Isoleucine) in the binding pocket.
-
Other Interactions: Look for other interactions like pi-pi stacking if the target contains aromatic residues (e.g., Phenylalanine, Tyrosine).
| Interaction Type | Potential Groups on Ligand | Potential Residues on Protein |
| Hydrogen Bond Donor | Pyrimidinol -OH | Asp, Glu, Ser, Thr (side chain O) |
| Hydrogen Bond Acceptor | Pyrimidine Ring N, -OH | Asn, Gln, His, Ser, Tyr (side chain H) |
| Hydrophobic | Isopropyl group, Methyl group | Ala, Val, Leu, Ile, Phe, Trp |
Protocol 4.2: Self-Validation via Re-Docking
To ensure your docking protocol is reliable for the chosen target, a validation step is essential.[15] This process confirms that the chosen parameters can accurately reproduce a known binding pose.[25]
Caption: Workflow for validating a docking protocol using RMSD.
Step-by-Step Protocol:
-
Select a PDB Entry: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known inhibitor.
-
Extract the Native Ligand: Save the coordinates of the co-crystallized (native) ligand separately.
-
Prepare Receptor and Ligand: Prepare the protein as described in Protocol 2.2. Prepare the extracted native ligand as in Protocol 2.1.
-
Perform Docking: Using the exact same docking parameters (grid box, exhaustiveness, etc.) you intend to use for your test molecule, dock the native ligand back into its own receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Analyze Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimental binding mode.[23][26] If the RMSD is high, the docking parameters (especially the grid box size and location) may need to be refined.[15]
Conclusion
Molecular docking of this compound is a valuable in silico method for generating hypotheses about its potential biological targets and binding modes. A successful study hinges on a methodical approach encompassing meticulous preparation of both ligand and receptor, careful definition of the simulation parameters, and critical analysis of the results. By incorporating a self-validation step, researchers can significantly increase confidence in their findings, paving the way for more informed decisions in the subsequent stages of drug discovery and development.
References
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Quora. (2021). How does one prepare proteins for molecular docking?[Link]
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
- ResearchGate. (2015). How can I validate a docking protocol?
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
- MDPI. (n.d.).
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]
- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
- PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
- ResearchGate. (2019). Molecular docking proteins preparation.
- PMC - NIH. (n.d.).
- YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
- ResearchGate. (2024).
- YouTube. (2020).
- ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]
- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. [Link]
- PMC - PubMed Central. (n.d.).
- PLOS. (2025).
- AutoDock. (n.d.). AutoDock. [Link]
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
- Remedy Publications LLC. (2024).
- YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
- ResearchGate. (2024). What is the most reliable and cited software for multiple ligand docking?
- PMC - NIH. (n.d.). Key Topics in Molecular Docking for Drug Design. [Link]
- MDPI. (n.d.).
- YouTube. (2025). Ligand Preparation for Molecular docking #biotech. [Link]
- PubMed. (2024). Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. [Link]
- CCDC. (n.d.). Protein–Ligand Docking with GOLD. [Link]
- PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. [Link]
- YouTube. (2025). Quick Comparison of Molecular Docking Programs. [Link]
- mzCloud. (n.d.). 2 Isopropyl 6 methyl 4 pyrimidinol. [Link]
- Bentham Science Publisher. (2023). Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. [Link]
- PMC - NIH. (2025).
- ChemBK. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]
- PubMed. (n.d.).
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
- PMC - NIH. (n.d.).
- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of Pyrimidine Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for pyrimidine derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower users to design, execute, and interpret their experiments with confidence and precision.
Introduction: The Significance of Pyrimidine Derivatives and Cytotoxicity Screening
Pyrimidine derivatives are a cornerstone in modern chemotherapy. Their structural similarity to endogenous pyrimidines allows them to act as antimetabolites, interfering with the synthesis of DNA and RNA, which ultimately leads to cell death in rapidly dividing cancer cells[1][2]. The mechanisms of action are diverse and can include the inhibition of key enzymes involved in nucleotide biosynthesis or their incorporation into nucleic acids, leading to miscoding and chain termination[1][3][4]. Given their potent biological activity, robust and reliable methods for evaluating their cytotoxic effects are paramount in the early stages of drug discovery and development[5][6][7].
This guide will delve into the principles and practical application of several widely used in vitro cytotoxicity assays, providing a framework for selecting the most appropriate method and ensuring data integrity.
Foundational Principles: Choosing the Right Cytotoxicity Assay
The selection of a cytotoxicity assay is a critical decision that depends on the specific research question, the expected mechanism of action of the pyrimidine derivative, and the cell type being investigated. Assays can be broadly categorized based on the cellular parameter they measure.
Metabolic Activity Assays (Tetrazolium Reduction)
These assays, such as the MTT and MTS assays, measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.
-
Principle : In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT - 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product[8]. The amount of formazan produced is directly proportional to the number of metabolically active cells[9].
-
Causality : This method is particularly useful for high-throughput screening due to its simplicity and cost-effectiveness. However, it's important to recognize that a decrease in metabolic activity does not always equate to cell death; it could also indicate a cytostatic effect (inhibition of proliferation)[10]. Therefore, results from these assays should be interpreted with this in mind.
Cell Membrane Integrity Assays (Enzyme Release)
These assays quantify the leakage of intracellular components into the culture medium, a hallmark of necrotic cell death.
-
Principle : The Lactate Dehydrogenase (LDH) assay is the most common method in this category. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane[11][12][13]. The amount of LDH in the supernatant is quantified through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal[14].
-
Causality : This assay is a direct measure of cell lysis and is therefore a good indicator of cytotoxicity that induces necrosis. It is less sensitive to apoptotic cell death, where membrane integrity is initially maintained[11].
Apoptosis Assays
Many anticancer drugs, including pyrimidine derivatives, are designed to induce apoptosis, or programmed cell death[10][15]. Therefore, assays that specifically measure apoptotic events are crucial for mechanistic studies.
-
Principle : Apoptosis is a complex process characterized by specific biochemical and morphological changes, including caspase activation, DNA fragmentation, and phosphatidylserine externalization. Various assays are available to detect these events, such as caspase activity assays, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, and Annexin V staining[16][17].
-
Causality : Measuring apoptosis provides a more nuanced understanding of the drug's mechanism of action compared to general viability or cytotoxicity assays[15][18]. For instance, an increase in caspase-3 activity would strongly suggest the induction of the apoptotic cascade.
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the most commonly employed cytotoxicity assays for pyrimidine derivatives.
General Cell Culture and Compound Preparation Workflow
A standardized initial workflow is critical for the reproducibility of any cytotoxicity assay.
Caption: General workflow for in vitro cytotoxicity assays.
Protocol: MTT Assay for Cell Viability
This protocol is a widely used method for assessing the cytotoxic effects of pyrimidine derivatives by measuring cellular metabolic activity[5][6][7][8].
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete culture medium
-
Pyrimidine derivative stock solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (e.g., medium with the same concentration of DMSO used to dissolve the compound) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability)[19][20].
Self-Validation and Controls:
-
Blank wells: Wells containing only medium and MTT solution to measure background absorbance.
-
Untreated control: Cells treated with medium only, representing 100% viability.
-
Vehicle control: Cells treated with the solvent used to dissolve the pyrimidine derivative (e.g., DMSO) at the highest concentration present in the experimental wells. This is crucial to ensure the solvent itself is not causing cytotoxicity[21][22].
Protocol: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity[11][13].
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
96-well plates
-
Selected cancer cell line
-
Complete culture medium
-
Pyrimidine derivative stock solution
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Self-Validation and Controls:
-
Spontaneous LDH release: Supernatant from untreated cells, representing the background level of LDH release.
-
Maximum LDH release: Supernatant from cells treated with lysis buffer, representing 100% cytotoxicity.
-
Medium background: Wells with medium only to measure background LDH activity in the serum[14].
Protocol: Caspase-3/7 Activity Assay for Apoptosis
This protocol quantifies the activity of executioner caspases, which are key mediators of apoptosis[10][16].
Materials:
-
Commercially available caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
96-well opaque plates (for fluorescence) or clear plates (for colorimetric)
-
Selected cancer cell line
-
Complete culture medium
-
Pyrimidine derivative stock solution
-
Microplate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using the appropriate plate type.
-
Incubation: Incubate the plate for the desired exposure time.
-
Assay Reagent Addition: Add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol. This reagent contains a substrate that is cleaved by active caspase-3/7 to produce a fluorescent or colored product.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30-60 minutes).
-
Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or absorbance using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7. Normalize the results to the number of cells if necessary (e.g., by running a parallel viability assay).
Self-Validation and Controls:
-
Untreated control: Cells treated with medium only to establish baseline caspase activity.
-
Positive control: Cells treated with a known apoptosis inducer (e.g., staurosporine) to confirm that the assay is working correctly.
Data Presentation and Interpretation
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of a cytotoxic compound[19][20]. It is determined by plotting the percentage of cell viability or inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve[19].
| Pyrimidine Derivative | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Compound A | MCF-7 | MTT | 48 | 12.5 |
| Compound A | A549 | MTT | 48 | 25.8 |
| Compound B | MCF-7 | MTT | 48 | 5.2 |
| Compound B | A549 | MTT | 48 | 9.7 |
This table is for illustrative purposes only.
Understanding the Mechanism of Cell Death
By comparing the results from different assays, a more complete picture of the pyrimidine derivative's mechanism of action can be elucidated.
Caption: Interpreting results from multiple cytotoxicity assays.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate[21][23][24]. |
| Low absorbance/fluorescence signal | Insufficient cell number, short incubation time, inactive compound. | Optimize cell seeding density and incubation times, and verify compound activity[21][25]. |
| High background signal | Contamination (bacterial or fungal), interference from media components (phenol red, serum). | Regularly check for contamination, use phenol red-free medium, and run appropriate background controls[21][24]. |
| IC₅₀ value seems too high/low | Incorrect compound concentration, cell line resistance/sensitivity, inappropriate assay duration. | Verify serial dilutions, use low-passage cells with confirmed target expression, and perform a time-course experiment[24][26][27]. |
Conclusion
The in vitro evaluation of pyrimidine derivatives requires a thoughtful and multi-faceted approach. By understanding the principles behind different cytotoxicity assays and implementing robust, well-controlled protocols, researchers can generate reliable and meaningful data. This guide provides the foundational knowledge and practical steps to effectively screen and characterize the cytotoxic potential of novel pyrimidine-based compounds, ultimately contributing to the development of more effective cancer therapies.
References
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Stain, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. [Link]
- Journal of Young Pharmacists. (2025).
- National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. [Link]
- National Center for Biotechnology Information. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
- International Journal of Creative Research Thoughts. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [Link]
- ResearchGate. (2014).
- Stain, A., et al. (2003). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Chemico-Biological Interactions, 143(1-2), 1-12. [Link]
- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
- ResearchGate. (2013).
- MDPI. (n.d.).
- MDPI. (n.d.). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
- protocols.io. (2024). LDH cytotoxicity assay. [Link]
- BrainKart. (2017). Pyrimidine analogues. [Link]
- Rasayan Journal of Chemistry. (2023).
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- ResearchGate. (n.d.).
- Unknown Source. (n.d.). MTT ASSAY: Principle. [Link]
- ResearchGate. (2013).
- National Center for Biotechnology Information. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]
- Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Issues in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of pyrimidine derivatives. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, ensuring that every step is a self-validating system for robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the in-depth troubleshooting guides that follow.
Q1: My Biginelli reaction is yielding a yellow, highly fluorescent byproduct. What is it and how can I prevent it?
A1: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side reaction is favored at higher temperatures where urea can decompose to ammonia, which then reacts with two equivalents of the β-ketoester and the aldehyde.[1][2] To minimize this, consider the following:
-
Lower the reaction temperature: This is the most effective way to reduce DHP formation.[1][2]
-
Optimize your catalyst: Certain Lewis acids may show higher selectivity for the Biginelli pathway.[1][2]
-
Order of addition: Adding urea last can sometimes minimize its decomposition.[1][2]
Q2: I'm observing very low conversion in my pyrimidine synthesis, with a lot of unreacted starting material. What should I do?
A2: Low conversion can stem from several factors.[1][2] Here are some initial troubleshooting steps:
-
Catalyst activity: Ensure your catalyst is active. Reusable catalysts may need regeneration.[1][2] For acid catalysts, verify the concentration is correct.[1][2]
-
Reaction time and temperature: Your reaction may require more time or a moderate temperature increase to proceed to completion.[1][2] It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Purity of reactants: Impurities in your starting materials can inhibit the reaction.[1][2]
Q3: Purification of my crude product is difficult due to a suspected N-acylurea byproduct. How can I confirm and prevent this?
A3: N-acylureas can form as a competing pathway and complicate purification.[1]
-
Confirmation: Use NMR (¹H and ¹³C) and mass spectrometry to identify the characteristic signals of the N-acylurea.[1]
-
Prevention: Modifying the stoichiometry of your reactants or the choice of catalyst can sometimes suppress this side reaction.
Q4: My Pinner synthesis for pyrimidines is not working well. What are the common pitfalls?
A4: The Pinner synthesis can be sensitive to several factors:
-
Amidine quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[1]
-
Anhydrous conditions: Strictly anhydrous conditions are critical to prevent the hydrolysis of intermediates.[1]
-
Incomplete cyclization: If the reaction stalls, consider adding a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[1]
II. In-Depth Troubleshooting Guides
Issue: Low Yield and Incomplete Reactions
Low yields are a frequent challenge in pyrimidine synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
1.1. Causality Analysis
Low yields can be traced back to several root causes:
-
Suboptimal Reaction Conditions: Temperature, time, and solvent choice are critical parameters that dictate reaction kinetics and equilibrium.[3][4]
-
Catalyst Inefficiency: The catalyst may be inappropriate for the specific substrates, deactivated, or used in a suboptimal concentration.[3]
-
Poor Quality of Starting Materials: Impurities can poison the catalyst or participate in side reactions.[3]
-
Reversibility of Intermediates: Some steps in the reaction mechanism may be reversible, preventing the reaction from going to completion.
1.2. Diagnostic Workflow
To pinpoint the cause of low yield, follow this diagnostic workflow:
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.[4]
1.3. Step-by-Step Troubleshooting Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: With a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.[5]
-
Spotting: Apply a small spot of your reaction mixture to the starting line.
-
Development: Place the TLC plate in a developing chamber with an appropriate mobile phase, ensuring the solvent level is below the starting line.[5]
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp or with a chemical stain.[5] This will help you see if the starting material is being consumed and if the product is forming over time.[5]
Protocol 2: Systematic Optimization of Reaction Conditions
-
Temperature: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to find the optimum.[6] For some Biginelli reactions, 100°C has been found to be optimal.[6]
-
Solvent: Test a variety of solvents with different polarities (e.g., ethanol, acetonitrile, DMF, or solvent-free conditions).[3][6]
-
Catalyst Loading: Vary the concentration of your catalyst to find the most effective loading.
Issue: Formation of Side Products and Purification Challenges
The formation of unexpected side products not only reduces the yield but also complicates the purification of the desired pyrimidine derivative.
2.1. Common Side Reactions and Their Mechanisms
Biginelli Reaction - Competing Pathways
The Biginelli reaction, while robust, can be susceptible to competing pathways, primarily the Hantzsch dihydropyridine synthesis, especially at elevated temperatures.[1][2]
Caption: Competing pathways in the Biginelli reaction.[3]
2.2. Purification Strategies for Polar Pyrimidine Derivatives
Many biologically active pyrimidine derivatives are highly polar, making their purification challenging.
Table 1: Comparison of Chromatographic Techniques for Polar Pyrimidines
| Technique | Stationary Phase | Mobile Phase | Principle | Best For |
| Reverse-Phase (RPC) | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile) | Hydrophobic interactions | Less polar pyrimidines. Retention of polar compounds can be poor.[7] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., silica) | Apolar organic with some water | Partitioning into a water-enriched layer on the stationary phase | Highly polar, ionizable pyrimidines.[7] |
| Ion-Exchange (IEC) | Charged | Buffered aqueous | Electrostatic interactions | Charged pyrimidine derivatives.[7] |
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your pyrimidine derivative is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.[7]
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.[7]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]
-
Drying: Dry the purified crystals in a vacuum oven.[7]
Issue: Starting Material and Product Stability
The stability of both starting materials and the final pyrimidine product can significantly impact the success of the synthesis.
3.1. Handling Unstable Reagents
-
Amidines: As mentioned for the Pinner synthesis, amidines can be hygroscopic.[1] Store them in a desiccator and use them promptly after purification.
-
Aldehydes: Some aldehydes are prone to oxidation or self-condensation. Use freshly distilled or purified aldehydes for best results.
3.2. Enhancing Product Stability During Workup and Purification
Acid-sensitive pyrimidine derivatives can degrade on silica gel during column chromatography.
Protocol 4: Neutralizing Silica Gel for Chromatography
-
Preparation: In a fume hood, prepare a 1-2% solution of triethylamine (TEA) in a non-polar solvent like hexane.[8]
-
Slurry: Create a slurry of the silica gel in this solution.
-
Packing: Pack the column with the neutralized silica gel slurry. This will help prevent the degradation of acid-sensitive compounds.
IV. Analytical Methods for Reaction Monitoring
Proper analytical techniques are essential for troubleshooting and optimizing pyrimidine synthesis.
Table 2: Overview of Analytical Techniques
| Technique | Information Provided | Use Case |
| TLC | Qualitative monitoring of reactants and products.[5] | Rapid, cost-effective screening of reaction progress.[5] |
| HPLC | Quantitative analysis of reaction conversion and purity.[5] | Accurate determination of yield and impurity profile.[5] |
| LC-MS | Molecular weight identification of products and byproducts.[5] | Structure elucidation of unknown impurities. |
| NMR | Structural confirmation of the desired product and byproducts. | Unambiguous identification of reaction components. |
Protocol 5: Sample Preparation for HPLC Analysis
-
Aliquoting: Take a small aliquot of the reaction mixture.
-
Dilution: Dilute the sample in the initial mobile phase composition.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[5]
V. References
-
Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Retrieved from
-
Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Retrieved from
-
Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation. Retrieved from
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from
-
Moffatt, J. G. (2001). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from
-
Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved from
-
ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives. Retrieved from
-
WikiLectures. (2024, January 15). Disorders of pyrimidine metabolism. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis. Retrieved from
-
Benchchem. (n.d.). addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from
-
BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Pyrimidin-4-ol Synthesis
Welcome to the technical support center for pyrimidin-4-ol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in pyrimidin-4-ol synthesis.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in pyrimidin-4-ol synthesis often stem from a few key areas: suboptimal reaction conditions, purity of starting materials, and the presence of side reactions. Key factors to investigate include reaction temperature, solvent choice, and catalyst activity. For instance, in multicomponent reactions, insufficient catalyst activity can stall the reaction, leaving starting materials unconsumed.[1] It's also crucial to ensure the purity of reagents like β-ketoesters and amidines, as impurities can inhibit the reaction or lead to unwanted byproducts.[2]
Q2: I'm observing a complex mixture of products in my crude reaction. How can I identify and minimize these byproducts?
A2: A complex product mixture is a common challenge, often arising from competing reaction pathways. For example, in the widely used Biginelli reaction for synthesizing related dihydropyrimidinones, a frequent fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[2] This occurs when two equivalents of the β-ketoester react with the aldehyde. To minimize this, consider lowering the reaction temperature, as higher temperatures can favor the Hantzsch pathway.[2] Careful monitoring by Thin Layer Chromatography (TLC) is essential to track the formation of both the desired product and byproducts.[1]
Q3: My purified product seems to be a mixture of two compounds that are difficult to separate. What could be happening?
A3: You are likely observing tautomerism. Pyrimidin-4-ol can exist in equilibrium with its keto tautomer, pyrimidin-4(3H)-one. The position of this equilibrium is influenced by the solvent and the substituents on the pyrimidine ring.[3] The two tautomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography.[3]
Q4: How critical are anhydrous conditions for this synthesis?
A4: For many pyrimidine syntheses, particularly those involving amidines, anhydrous conditions are crucial. Water can hydrolyze amidine starting materials and reactive intermediates, leading to reduced yields and the formation of side products.[2] Always use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Section 2: In-Depth Troubleshooting Guides
This section provides detailed strategies for overcoming specific, persistent issues in your synthesis.
Guide 1: Tackling Low Yields and Incomplete Reactions
Low yields are a frequent frustration. This guide provides a systematic approach to diagnosing and resolving the underlying issues.
Problem: The reaction stalls, with significant amounts of starting materials remaining even after extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Causality and Optimization Strategies:
-
Reagent Purity: Impurities in your starting materials, such as the β-ketoester or amidine, can act as inhibitors.[2] Ensure high purity through recrystallization or distillation before use. Amidines, in particular, can be hygroscopic and should be handled accordingly.[2]
-
Reaction Temperature: The optimal temperature is a balance. While higher temperatures can increase reaction rates, they can also lead to the decomposition of reactants or products and favor side reactions.[2][4] A systematic temperature screen is often necessary.
-
Solvent Selection: The polarity of the solvent can significantly impact reaction rates and yields.[1] Polar solvents are generally preferred for many pyrimidine syntheses. Experimenting with solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1]
-
Catalyst Choice and Loading: For catalyzed reactions, the choice and amount of catalyst are critical. In the absence of a catalyst, product formation can be difficult, resulting in poor yields.[1] Both Brønsted and Lewis acids are commonly used. If a reaction is sluggish, consider screening different catalysts or increasing the catalyst loading.[1]
Data-Driven Optimization:
To systematically optimize your reaction, consider a Design of Experiments (DoE) approach. A simple factorial design can help identify the most influential parameters.
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | 80 | 5 | Ethanol | 45 |
| 2 | 100 | 5 | Ethanol | 65 |
| 3 | 80 | 10 | Ethanol | 55 |
| 4 | 100 | 10 | Ethanol | 80 |
| 5 | 80 | 5 | Acetonitrile | 30 |
| 6 | 100 | 5 | Acetonitrile | 50 |
| 7 | 80 | 10 | Acetonitrile | 40 |
| 8 | 100 | 10 | Acetonitrile | 75 |
This table represents hypothetical data for illustrative purposes.
Guide 2: Managing Side Reactions and Impurities
The formation of byproducts can complicate purification and reduce the yield of your desired pyrimidin-4-ol.
Problem: The crude product contains significant impurities that are difficult to remove.
Common Side Reactions and Mitigation Strategies:
-
Hydrolysis: As mentioned, water can be detrimental. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere to prevent the hydrolysis of starting materials and intermediates.[2]
-
Self-Condensation of Reactants: Aldehydes, in particular, can undergo self-condensation, especially under acidic conditions.[1] This can be minimized by using a milder catalyst or by adding the aldehyde slowly to the reaction mixture.[1]
-
Formation of N-acylurea Byproducts: In reactions involving urea, N-acylureas can form, complicating purification.[2] Careful control of reaction stoichiometry and temperature can help minimize their formation.
Reaction Mechanism and Competing Pathways:
The principal synthetic route to pyrimidin-4-ols involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment like an amidine or urea.[5]
Caption: Desired reaction pathway versus common side reactions.
Section 3: Experimental Protocols
This section provides a general, adaptable protocol for the synthesis of a substituted pyrimidin-4-ol.
General Procedure for the Synthesis of a 2,6-Disubstituted Pyrimidin-4-ol:
Materials:
-
β-Ketoester (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate) (1.5 eq)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the amidine hydrochloride and the anhydrous solvent.
-
Add the base portion-wise to the stirred suspension at room temperature.
-
To this mixture, add the β-ketoester dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if a strong base was used.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to obtain the desired pyrimidin-4-ol.
Important Considerations:
-
The choice of base is crucial. A strong base like sodium ethoxide is often effective, but for sensitive substrates, a weaker base like potassium carbonate may be preferable.[2]
-
Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, often leading to good to excellent yields.[6]
References
- BenchChem. (2025). Troubleshooting inconsistent results in Pyridin-4-ol experiments.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Müller, T. J. J. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.
- ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a.
- SYNTHESIS OF PYRIMIDINE DERIV
Sources
Technical Support Center: Purification of 6-isopropyl-2-methylpyrimidin-4-ol
Welcome to the technical support guide for the purification of 6-isopropyl-2-methylpyrimidin-4-ol (CAS No. 34126-99-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyrimidinol intermediate. The synthesis of pyrimidine derivatives can often result in complex crude mixtures, making robust purification a critical step for obtaining material of sufficient purity for subsequent applications.[1] This guide provides in-depth, experience-driven answers to common challenges, detailed protocols, and troubleshooting workflows to streamline your purification process.
A key physicochemical property of this compound is its existence as a tautomer of 2-isopropyl-6-methyl-4-pyrimidinone.[2][3][4] This keto-enol tautomerism influences its polarity and solubility, which are critical factors to consider when selecting and optimizing a purification strategy. The compound is typically a white to beige crystalline solid with a melting point in the range of 172-175 °C.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying this compound?
The primary challenges stem from its physicochemical properties and the nature of its synthesis.[6] Key difficulties include:
-
Presence of Polar Impurities: Synthesis byproducts and unreacted starting materials (e.g., isobutyramidine, ethyl acetoacetate) can have polarities similar to the target compound, complicating separation by standard chromatographic methods.[1][2]
-
Tautomerism: The keto-enol equilibrium can sometimes lead to band broadening or the appearance of closely related spots on a TLC plate, which can be mistaken for impurities.
-
Solubility Profile: As a polar pyrimidinol derivative, finding an ideal single-solvent system for recrystallization that provides high recovery can be challenging; it is often highly soluble in polar solvents and poorly soluble in non-polar ones.[6]
Q2: How do I select the best primary purification technique: recrystallization or column chromatography?
The choice depends on the scale of your reaction, the initial purity of the crude material, and the nature of the impurities.
-
Recrystallization is often the most efficient and scalable method if your crude product has a purity of >85% and the impurities have a significantly different solubility profile. It is excellent for removing minor, less-soluble or more-soluble impurities.
-
Flash Column Chromatography is the preferred method for complex mixtures with multiple components or when impurities have polarities very close to the product.[7] It offers high resolution but is generally less scalable and more resource-intensive than recrystallization.
A logical workflow for this decision is presented below.
Caption: Decision workflow for selecting the primary purification method.
Q3: What analytical methods are recommended for assessing the final purity of this compound?
A combination of methods should be used to confidently assess purity.[8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting trace impurities.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the structure and can be used for purity assessment (qNMR) by integrating the product signals against a certified internal standard.[10] It can also detect residual solvents.
-
Melting Point: A sharp melting point range that aligns with the literature value (172-175 °C) is a good indicator of high purity.[3] A broad or depressed melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
Problem: My compound "oils out" and does not form crystals upon cooling.
-
Probable Cause(s):
-
Excessive Supersaturation: The solution is cooling too rapidly, preventing the molecules from aligning into a crystal lattice.
-
High Impurity Load: Impurities can interfere with crystal lattice formation, depressing the melting point of the mixture below the temperature of the solution.
-
Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound's solubility curve in that solvent is not ideal for crystallization.
-
-
Recommended Solution(s):
-
Re-heat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.
-
Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
If slow cooling fails, consider adding a seed crystal from a previous successful batch.
-
If the issue persists, the crude material may be too impure for recrystallization. Purify a small batch by column chromatography to obtain pure seed crystals or opt for chromatography for the entire batch.
-
Problem: After cooling, no crystals have formed.
-
Probable Cause(s):
-
Recommended Solution(s):
-
Gently evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and attempt to cool again.
-
If the compound is highly soluble, introduce an "anti-solvent"—a solvent in which the compound is insoluble but is miscible with the crystallization solvent. Add the anti-solvent dropwise to the solution at room temperature until persistent cloudiness is observed, then warm slightly to redissolve and cool slowly.
-
If all else fails, remove the solvent entirely and attempt recrystallization from a different solvent system.
-
Caption: Troubleshooting workflow for common recrystallization problems.
Column Chromatography Issues
Problem: I am getting poor separation between my product and an impurity.
-
Probable Cause(s):
-
Suboptimal Solvent System: The chosen eluent does not provide sufficient differential polarity to resolve the compounds.[7] The ideal mobile phase should give the target compound a Retention Factor (Rf) of approximately 0.2-0.4 on TLC.[7]
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.
-
-
Recommended Solution(s):
-
Re-optimize the Eluent: Systematically screen different solvent mixtures using TLC. If a hexane/ethyl acetate system is failing, try switching to a dichloromethane/methanol system or adding a small percentage (<1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.
-
Use a Smaller Sample Load: Ensure the ratio of sample to silica gel is appropriate (typically 1:30 to 1:100 by weight).
-
Try a Different Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase like alumina or reverse-phase silica (C18).
-
Problem: My compound is streaking or tailing on the TLC plate and column.
-
Probable Cause(s):
-
Recommended Solution(s):
-
Modify the Mobile Phase: Add a small amount of a polar solvent like methanol to the eluent to reduce strong interactions with the silica. For pyrimidinols, which can be weakly acidic, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape.
-
Use a Deactivated Stationary Phase: Use silica gel that has been treated with a base (e.g., triethylamine) or switch to neutral alumina.
-
Dilute the Sample: Ensure the sample solution for TLC spotting is sufficiently dilute.
-
Data & Protocols
Table 1: Recommended Solvent Systems for Purification
| Technique | Solvent System (v/v) | Rationale & Comments |
| Recrystallization | Methanol / Water | The compound is soluble in hot methanol; water can be added as an anti-solvent to induce crystallization upon cooling.[13] |
| Ethyl Acetate / Hexane | Dissolve in a minimum of hot ethyl acetate, then add hexane as an anti-solvent until turbidity appears. Cool slowly. | |
| Isopropanol | Can be effective as a single-solvent system. Check solubility profile first. | |
| TLC / Column | Hexane : Ethyl Acetate (e.g., 7:3 to 1:1) | A standard starting point for compounds of moderate polarity. Adjust ratio based on TLC.[7] |
| Chromatography | Dichloromethane : Methanol (e.g., 98:2 to 95:5) | A more polar system effective for separating polar pyrimidinols from less polar impurities.[7] |
Protocol 1: Recrystallization from an Ethyl Acetate/Hexane System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.[6]
-
Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly and persistently cloudy. Add 1-2 drops of ethyl acetate to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[6]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives the product an Rf value of ~0.3 and separates it from major impurities.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level without any air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC analysis of the collected fractions to identify which ones contain the pure product.[7]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
References
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. Technical Support Center: Synthesis of Pyrimidine Derivatives.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Reichard, P., & Bergström, S. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute.
- ChemScene. This compound.
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
- Guidechem. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL 2814-20-2 wiki.
- van der Merwe, L. et al. (2020). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine.
- Ijaresm. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
- Kale, P. et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling.
- Pauli, G. F. et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing.
- ResearchGate. Recent Trends in Analytical Techniques for Impurity Profiling.
- Aaronchem. This compound.
- National Center for Biotechnology Information. 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem Compound Summary for CID 135444498.
- Kim, J. S. et al. (2011). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2859.
- Creative Proteomics. Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Chemsrc.com. 6-Isopropyl-2-methylpyrimidin-4-amine Price from Supplier.
- Google Patents. Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.
- BLD Pharm. 4-Isopropyl-6-methylpyrimidin-2-ol.
- Santa Cruz Biotechnology. 6-isopropyl-2-mercaptopyrimidin-4-ol.
- Chemdad Co. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL.
- Google Patents. Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
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- 3. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]
- 4. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. arkat-usa.org [arkat-usa.org]
- 13. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
managing side reactions in the synthesis of substituted pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions encountered during the synthesis of this critical class of heterocyclic compounds. Our focus is to move beyond mere protocols and delve into the causality behind common synthetic challenges, empowering you to optimize your reactions and purify your target molecules with confidence.
Troubleshooting Guide: Navigating Common Side Reactions
This section is organized by common issues observed during the synthesis of substituted pyrimidines, particularly via the widely used Biginelli and Pinner reactions. Each issue is presented in a question-and-answer format, followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
Issue 1: Low Yield in Biginelli Reaction and a Fluorescent Byproduct
Question: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM), and I'm observing a significant amount of a yellow, highly fluorescent byproduct. What is this byproduct and how can I prevent its formation?
Root Cause Analysis: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures, creating a competing reaction pathway with the desired Biginelli condensation.[1][2]
Troubleshooting Steps:
-
Temperature Control: The formation of the Hantzsch DHP is favored at higher temperatures. Reducing the reaction temperature can significantly suppress this side reaction.[1]
-
Catalyst Selection: The choice of catalyst can greatly influence the selectivity between the Biginelli and Hantzsch pathways. While traditional Brønsted acids can be effective, Lewis acids such as Yb(OTf)₃ or InCl₃ have been shown to improve the yield of the desired DHPM.[3][4]
-
Order of Addition: In some cases, adding the urea as the final reactant can help minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[1]
-
Stoichiometry Adjustment: Using a slight excess of urea (1.2-1.5 equivalents) can shift the reaction equilibrium towards the formation of the N-acyliminium ion intermediate, favoring the Biginelli pathway.[3]
Comparative Data on Reaction Conditions:
| Aldehyde | β-Ketoester | Catalyst | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | HCl | 100 | 55 | 40 |
| Benzaldehyde | Ethyl Acetoacetate | Yb(OTf)₃ | 60 | 85 | 10 |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | InCl₃ | 60 | 92 | 5 |
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.
Visualizing the Competing Pathways:
Caption: Biginelli vs. Hantzsch reaction pathways.
Issue 2: Difficult Purification of Biginelli Product Due to N-Acylurea Byproduct
Question: My crude product from a Biginelli reaction is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
Root Cause Analysis: N-acylureas can form as byproducts in the Biginelli reaction through a competing pathway where the β-ketoester reacts directly with urea.[1] These byproducts often have similar polarities to the desired DHPM, making purification by column chromatography challenging.
Troubleshooting Steps:
-
Spectroscopic Confirmation: The presence of N-acylureas can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry.[5] Look for characteristic signals corresponding to the acyl and urea moieties that are distinct from your target molecule.
-
Stoichiometry and Catalyst Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas. The choice of catalyst can also play a role in directing the reaction towards the desired product.[1]
-
Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities.[1] Careful selection of the recrystallization solvent is crucial for obtaining a high-purity product.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your desired DHPM product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Issue 3: Low Yield and Multiple Byproducts in Pinner Pyrimidine Synthesis
Question: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions, and how can I improve the outcome?
Root Cause Analysis: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is susceptible to several side reactions.[1] These include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material or reaction intermediates, and incomplete cyclization.[1][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can lead to the hydrolysis of the amidine and other intermediates.[3] Therefore, it is critical to use anhydrous solvents and thoroughly dry all glassware. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis over time.[1]
-
Catalyst and Temperature Optimization: The cyclization step may require optimization of the catalyst (acid or base) and temperature. If cyclization is incomplete, consider increasing the reaction time or using a stronger catalyst.[3]
-
Control of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is possible. The choice of solvent and reaction conditions can influence the regioselectivity of the reaction.[6]
Experimental Protocol: General Procedure for the Pinner Pyrimidine Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol dropwise to the amidine solution and stir for 30 minutes at room temperature.
-
Dicarbonyl Addition: Add the 1,3-dicarbonyl compound (1 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Troubleshooting Workflow for Pinner Synthesis:
Caption: Troubleshooting workflow for the Pinner synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use aliphatic aldehydes in the Biginelli reaction?
A1: Yes, aliphatic aldehydes can be used in the Biginelli reaction, but they often result in lower yields compared to aromatic aldehydes.[7] This is because aliphatic aldehydes are more prone to self-condensation and other side reactions. To improve yields with aliphatic aldehydes, consider using a modified procedure, such as the Atwal modification, which involves pre-forming the enone intermediate.[7]
Q2: How does the choice of solvent affect the regioselectivity in pyrimidine synthesis?
A2: The choice of solvent can have a significant impact on the regioselectivity of pyrimidine synthesis, particularly in reactions involving unsymmetrical precursors. For instance, in certain nucleophilic aromatic substitution (SNAr) reactions to form substituted pyrimidines, using a non-polar solvent like 1,4-dioxane can favor O-alkylation, while a polar aprotic solvent like DMSO can promote N-alkylation.[6]
Q3: What are the best general techniques for purifying substituted pyrimidines?
A3: The most common and effective purification techniques for substituted pyrimidines are recrystallization and flash column chromatography.[8] Recrystallization is ideal for solid products with moderate to high purity, while flash column chromatography is more suitable for complex mixtures or for separating products with similar polarities.[8] For very high purity requirements, such as in the final steps of drug development, preparative HPLC can be employed.[8]
Q4: My pyrimidine synthesis works well on a small scale but fails upon scale-up. What are the likely reasons?
A4: A drop in yield during scale-up is a common issue and can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized "hot spots," promoting side reactions. Mass transfer limitations due to inadequate mixing can also be a problem. Additionally, the purity of starting materials has a more pronounced effect at a larger scale. It is crucial to re-optimize reaction parameters such as temperature, stirring rate, and reagent addition rates when scaling up.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (URL: )
- Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][6][9]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing). (URL: )
- overcoming side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review - Cureus. (URL: [Link])
- overcoming side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity - Preprints.org. (URL: [Link])
- Unprecedented Synthesis of Hantzsch 1,4-Dihydropyridines under Biginelli Reaction Conditions | Request PDF - ResearchG
- (PDF)
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])
- Mechanism of Biginelli vs. Hantzsch competition.
- A Lewis acid-promoted Pinner reaction - PMC - NIH. (URL: [Link])
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - ResearchG
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. (URL: [Link])
- Biginelli reaction - Wikipedia. (URL: [Link])
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed. (URL: [Link])
- The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity - RSC Publishing. (URL: [Link])
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions - MDPI. (URL: [Link])
- Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water - ResearchG
- Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])
- A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. (URL: [Link])
- (PDF)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Regiodivergent synthesis of functionalized pyrimidines and imidazoles through phenacyl azides in deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-isopropyl-2-methylpyrimidin-4-ol
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 6-isopropyl-2-methylpyrimidin-4-ol. As Senior Application Scientists, we move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving higher yields and purity.
Welcome to our dedicated resource for scientists engaged in the synthesis of this compound. This pyrimidine derivative is a crucial intermediate, notably in the production of the insecticide Diazinon.[1][2] Achieving a high yield of this compound is critical for the efficiency and cost-effectiveness of subsequent manufacturing processes.
The primary synthetic route involves the cyclocondensation of a β-ketoester, Ethyl Isobutyrylacetate , with Acetamidine . While theoretically straightforward, this reaction is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most common issues encountered in the lab and provides robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?
A low yield is the most common challenge and typically points to suboptimal reaction conditions, particularly the presence of water. The core of this synthesis is a condensation reaction where water is eliminated. According to Le Châtelier's principle, the presence of water in the reaction medium can inhibit the forward reaction and promote hydrolysis of key intermediates.[3]
Core Directive: Maintain Anhydrous Conditions.
A key patent for a related synthesis highlights that running the reaction in a dry, non-aqueous medium and actively removing the water formed during the reaction can increase yields by over 8%, achieving purities of 97%.[4]
Troubleshooting Steps:
-
Reagent & Solvent Purity:
-
Action: Use freshly distilled, anhydrous solvents (e.g., ethanol, or for azeotropic removal, heptane/toluene).[3][4] Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Nitrogen or Argon).
-
Rationale: Acetamidine hydrochloride is hygroscopic and must be kept dry. Water can hydrolyze the imine ether intermediate formed from the amidine, preventing cyclization.[3]
-
-
Stoichiometry of Reactants:
-
Action: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the amidine can sometimes help drive the reaction to completion. However, a large excess can complicate purification.
-
Rationale: Using an excess of one reactant can shift the equilibrium towards the product. However, in this specific synthesis, controlling the base and removing water are more critical factors than reactant stoichiometry.[4]
-
-
Choice of Base and Solvent System:
-
Action: For standard procedures, use a strong base like sodium ethoxide in anhydrous ethanol. For an optimized, high-yield process, use sodium hydroxide dissolved in dry methanol, with an aliphatic hydrocarbon like heptane as the main solvent to facilitate azeotropic water removal.[4]
-
Rationale: The base is required to neutralize the amidine hydrochloride and catalyze the condensation. The solvent system's primary role is to facilitate the reaction while allowing for the removal of the water byproduct, which is crucial for driving the reaction forward.[4][5]
-
Q2: I'm observing significant byproduct formation in my NMR/LC-MS analysis. What are these impurities and how can I prevent them?
Byproduct formation is typically a result of competing side reactions. The most common impurities arise from self-condensation of the starting materials or incomplete cyclization.
Workflow for Diagnosing Byproduct Formation
Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.
Common Byproducts and Solutions:
-
Diketone from Self-Condensation: Ethyl isobutyrylacetate can undergo self-condensation (a Claisen-type reaction) in the presence of a strong base.
-
Prevention: Add the base slowly to the mixture of the β-ketoester and amidine. Maintaining a controlled temperature can also minimize this side reaction.[6]
-
-
Uncyclized Intermediate: The initial Michael addition of the amidine to the β-ketoester may occur, but the subsequent intramolecular cyclization and dehydration may stall.
-
Prevention: This is often due to insufficient activation energy. Ensure the reaction is heated to a sufficient temperature (e.g., reflux) for an adequate duration to drive the final ring-closure and dehydration steps.[3]
-
-
Hydrolysis Products: If water is present, the ester group of ethyl isobutyrylacetate can be hydrolyzed back to the carboxylic acid, or amidine can hydrolyze to isobutyramide.
Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What should I investigate?
Incomplete conversion points to a limiting factor in the reaction kinetics or a deactivation of a key species.
Key Parameters to Investigate:
| Parameter | Probable Cause of Stalling | Recommended Action |
| Reaction Temperature | Insufficient energy for the final cyclization-dehydration step, which has a higher activation energy barrier.[3] | Gradually increase the reaction temperature to the reflux point of the solvent. Monitor conversion by TLC or LC-MS.[7] |
| Base Stoichiometry/Activity | The base may be consumed by acidic impurities or absorbed moisture, rendering it inactive. | Use a freshly prepared solution of the base (e.g., sodium ethoxide). Ensure at least one full equivalent relative to the amidine hydrochloride is used. |
| Poor Mixing (Scale-up) | On a larger scale, inefficient mixing can lead to localized concentration gradients and "dead zones" where the reaction does not proceed.[6] | Improve agitation. For kilogram-scale reactions, consider the reactor geometry and impeller design to ensure homogenous mixing. |
| Reagent Quality | Impurities in starting materials can act as inhibitors. | Verify the purity of ethyl isobutyrylacetate and acetamidine hydrochloride via NMR or GC-MS before starting the reaction.[6] |
Optimized Synthesis & Purification Protocols
Protocol 1: High-Yield Synthesis with Azeotropic Water Removal
This protocol is an adaptation of methods optimized for high yield by actively removing water.[4]
Reaction Pathway & Potential Side Products
Caption: Synthesis of this compound via condensation, highlighting water removal.
Procedure:
-
Preparation: Assemble an oven-dried round-bottom flask with a magnetic stirrer, condenser, and a Dean-Stark apparatus. Purge the system with dry nitrogen.
-
Reagents: To the flask, add acetamidine hydrochloride (1.0 eq) and anhydrous heptane.
-
Base Addition: Prepare a solution of sodium hydroxide (1.05 eq) in dry methanol.
-
Reaction: Begin heating the heptane/amidine mixture to reflux (~90-98°C). Simultaneously and slowly, add the methanolic NaOH solution and ethyl isobutyrylacetate (1.0 eq) over 2-3 hours.
-
Water Removal: During the addition, water formed in the reaction, along with methanol, will be collected in the Dean-Stark trap.
-
Completion: After the addition is complete, continue refluxing for another 1-2 hours until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. A solid will precipitate. Carefully add water to dissolve the inorganic salts. Adjust the pH to ~7-8 with dilute hydrochloric acid.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum. The expected yield should be >95%.[4]
Protocol 2: Purification by Recrystallization
The crude product can be purified to obtain the characteristic beige, needle-like crystals.[1][2]
-
Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or isopropanol can be effective.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
References
- BenchChem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Fandrick, D. R., et al. (2014).
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- ResearchGate. (n.d.). Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim -. [Link]
- ResearchGate. (n.d.).
- Google Patents. (1996). US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine.
- PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. [Link]
- National Institutes of Health (NIH). (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-ISOPROPYL-6-METHYL-4-PYRIMIDINOL | 2814-20-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 6-isopropyl-2-methylpyrimidin-4-ol in Solution
Introduction
Welcome to the technical support guide for 6-isopropyl-2-methylpyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this specific pyrimidinol derivative in solution. The stability of your compound is paramount for generating reproducible and reliable experimental data. While specific peer-reviewed stability data for this compound is not extensively published, this guide is built upon established principles of pyrimidine chemistry, offering a robust framework for troubleshooting and optimizing your experimental protocols.
The structure of this compound, featuring a pyrimidin-4-ol core, is subject to several chemical transformations that can impact its integrity in solution. The most critical of these is the keto-enol tautomerism inherent to the 4-hydroxypyrimidine ring system. This equilibrium, along with susceptibility to hydrolysis, oxidation, and photodegradation, dictates the optimal conditions for storage and handling.
Part 1: Core Chemical Concepts & Troubleshooting FAQs
This section addresses the fundamental chemistry governing the stability of your compound and provides direct answers to common experimental challenges.
The Central Challenge: Keto-Enol Tautomerism
The 4-hydroxy group of your compound exists in a dynamic equilibrium with its keto tautomer, 6-isopropyl-2-methylpyrimidin-4(1H)-one. In polar solvents, the keto form is often the more stable and predominant species.[1][2] This equilibrium is not trivial; it can lead to analytical challenges such as peak broadening in HPLC and may influence the compound's biological activity and degradation profile.[1]
Caption: Keto-Enol tautomeric equilibrium of the core pyrimidinol structure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound is precipitating from my aqueous buffer. What is happening and how can I fix it?
A1: This is a classic solubility issue, likely influenced by pH and the compound's intrinsic properties.
-
Possible Cause 1: pH-Dependent Solubility: The pyrimidine ring contains basic nitrogen atoms. At a pH significantly above the pKa of the protonated nitrogens, the neutral form of the molecule will dominate, which may have lower aqueous solubility. Conversely, at a pH below the pKa, the molecule becomes protonated (a salt), which is typically more water-soluble.
-
Suggested Solution:
-
Measure the pKa: If not known, determine the pKa of your compound.
-
Adjust pH: For initial solubilization, try adjusting the pH to be 1-2 units below the pKa to ensure the formation of a more soluble salt.
-
Use Co-solvents: If pH adjustment is not compatible with your experiment, consider using water-miscible organic co-solvents like DMSO, ethanol, or PEG-400. However, always keep the final organic solvent concentration low and consistent across experiments (e.g., <1% DMSO) to avoid artifacts.[3]
-
Q2: I'm seeing a new peak appear in my HPLC/LC-MS analysis over time. What could it be?
A2: The appearance of a new peak is a strong indicator of degradation. The identity of the degradant depends on the storage and experimental conditions.
-
Possible Cause 1: Hydrolysis. The pyrimidine ring can be susceptible to hydrolytic cleavage, especially under harsh acidic or alkaline conditions.[1][4][5] This would result in ring-opened products.
-
Possible Cause 2: Oxidation. The pyrimidine ring and its alkyl substituents can be targets for oxidation, especially if exposed to air, trace metal ions, or peroxides in solvents.[6][7][8] This can lead to N-oxides or hydroxylated derivatives.
-
Possible Cause 3: Photodegradation. Heterocyclic aromatic compounds are often sensitive to UV light.[9][10][11][12] Exposure to ambient laboratory light over time can induce photochemical reactions.
-
Suggested Solution: To identify the cause, a forced degradation study is the most systematic approach. This involves intentionally stressing your compound under various conditions to predict its degradation pathways.[13][14][15][16][17] (See Protocol 2 for a detailed methodology).
Q3: My compound shows inconsistent results in my biological assays. Could stability be the issue?
A3: Absolutely. If the compound degrades in your assay medium, its effective concentration decreases over the course of the experiment, leading to high variability.
-
Suggested Solution:
-
Assess Stability in Assay Medium: Incubate your compound in the complete assay buffer (including all additives, sera, etc.) for the full duration of your experiment. Analyze samples by HPLC at time zero and at the end of the experiment to quantify any degradation.
-
Optimize Buffer Choice: Switch to a buffer system known for its inertness and stability-enhancing properties. Phosphate or citrate buffers are common starting points. Avoid buffers that may participate in reactions (e.g., Tris buffer can sometimes be reactive).
-
Control Temperature: Perform assays at the lowest feasible temperature and ensure consistent temperature control.
-
Q4: What are the ideal storage conditions for my stock solution?
A4: Proper storage is critical for ensuring the long-term integrity of your compound.
-
Solvent: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for long-term stock solutions. Water should be avoided for long-term storage unless a specific pH-buffered aqueous solution has been validated for stability.
-
Temperature: Store solutions at -20°C or, preferably, -80°C.
-
Atmosphere: Aliquot the stock solution into single-use vials and overlay with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen and moisture.
-
Light: Use amber vials or wrap vials in aluminum foil to protect from light.
Part 2: Experimental Protocols & Data
This section provides standardized workflows and summary tables to guide your experimental design.
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol describes how to prepare a working solution for immediate use in experiments, prioritizing solubility and short-term stability.
-
Prepare Buffer: Prepare a 50 mM potassium phosphate buffer. Adjust the pH to a value where the compound is known to be soluble and stable (a good starting point is pH 6.0-7.4). Degas the buffer by sparging with nitrogen or argon for 15-20 minutes.
-
Prepare Intermediate Stock: Allow your concentrated DMSO stock solution of this compound to thaw completely at room temperature.
-
Dilution: Vortex the DMSO stock. In a clean glass vial, add the required volume of the degassed phosphate buffer. While vortexing the buffer, add the required volume of the DMSO stock dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below 1%.
-
Verification: Visually inspect the solution for any precipitation. If the solution is clear, it is ready for immediate use.
-
Handling: Keep the working solution on ice and protected from light throughout the experiment. Use it within the same day of preparation.
Protocol 2: General Forced Degradation Study
This study will help you identify the primary degradation pathways for your compound, as recommended by ICH guidelines.[13][17]
-
Prepare Samples: Prepare five separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution at 60°C.
-
Photolytic Stress: Expose the solution to a photostability chamber (ICH Q1B Option 2 conditions).
-
Control: Keep one sample at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24-48 hours).
-
Analysis: At the end of the incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV or LC-MS method.[18][19][20]
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure the degradation products are detectable without being overly complex.[16]
Data Presentation & Summary Tables
Table 1: Recommended Buffer Systems & pH Ranges for Initial Screening
| Buffer System | Useful pH Range | Comments |
|---|---|---|
| Citrate Buffer | 3.0 - 6.2 | Can chelate metal ions, which may reduce oxidative degradation. |
| Phosphate Buffer | 5.8 - 8.0 | Physiologically relevant and generally non-reactive. A good first choice.[21] |
| HEPES Buffer | 6.8 - 8.2 | Commonly used in cell-based assays, but can generate radicals under certain conditions. Use with caution. |
| Bis-Tris | 5.8 - 7.2 | Good alternative to phosphate in some biochemical assays.[21] |
Table 2: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Likely Conditions | Primary Mitigation Strategy |
|---|---|---|
| Hydrolysis | pH < 4 or pH > 9 | Maintain solution pH between 6.0 and 8.0. Use buffered media. |
| Oxidation | Presence of O₂, metal ions, peroxides | Use degassed solvents, work under an inert atmosphere (N₂/Ar), add a chelating agent (e.g., 0.1 mM EDTA), store frozen. |
| Photodegradation | Exposure to UV or high-intensity light | Work in a dimly lit area, use amber glassware, wrap containers in foil. |
Part 3: Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Logical workflow for troubleshooting stability issues.
References
- Muneer, M., Qamar, M., & Saquib, M. (2008). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed.
- Kamboj, A. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata.
- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
- Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Pharmacy 180.
- Lesyk, R., et al. (2018). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[1][9][14]triazolo[1,5-c]-quinazolines and tautomeric transformation. ResearchGate.
- George, O. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs.
- Muneer, M., et al. (2008). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. ResearchGate.
- Muneer, M., et al. (2008). Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring. Semantic Scholar.
- Wikipedia. (n.d.). Pyrimidine. Wikipedia.
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- Suwalsky, M., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. ResearchGate.
- Geerts, J. P., & Grout, R. J. (1985). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
- ResearchGate. (n.d.). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with different oxidizing agents 54-60. ResearchGate.
- Science and Education Publishing. (n.d.). Pyrimidine ring opening and chain hydrolysis. Science and Education Publishing.
- McBrearty, K. R. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Mansour, T. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University.
- Zhang, H., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed.
- Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.
- ResearchGate. (n.d.). Structures of pyrimidine oxidation products. ResearchGate.
- Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
- Patel, P. (2025). Core components of analytical method validation for small molecules-an overview. ResearchGate.
- ResearchGate. (n.d.). Keto–enol tautomeric equilibrium of isoguanosine. ResearchGate.
- American Chemical Society. (n.d.). The Journal of Organic Chemistry. ACS Publications.
- da Silva, J. G., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
- Rosemeyer, H., & Seela, F. (1998). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research.
- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
- NIH. (2017). Universal buffers for use in biochemistry and biophysical experiments. PubMed Central.
- Spencer, J. H., & Chargaff, E. (1975). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. PubMed.
- NIH. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- NIH. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
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Technical Support Center: Refining Analytical Methods for Pyrimidinol Metabolite Detection
Welcome to the technical support center for the analysis of pyrimidinol metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, validate, and troubleshoot analytical methods for these critical analytes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory. The content is structured to address issues from general sample handling to platform-specific chromatographic and mass spectrometric challenges.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses common initial questions and problems that arise during the development of methods for pyrimidinol metabolite detection.
Q1: My pyrimidinol metabolites seem to be degrading during sample collection and storage. What are the best practices for ensuring sample stability?
A1: Metabolite stability is paramount for accurate quantification.[1] Pyrimidinol metabolites can be susceptible to enzymatic or chemical degradation.
-
Immediate Quenching: Metabolism is a rapid process. For cellular or tissue samples, you must stop all metabolic activity instantly. This is typically achieved by flash-freezing the sample in liquid nitrogen or using a freeze clamp technique for tissues.[2] For biofluids like plasma or urine, immediate cooling and subsequent freezing at -80°C is critical.
-
Storage Conditions: Long-term storage should always be at -80°C. Studies have shown that while many metabolites are stable at -20°C or 4°C for up to 24 hours, some amino acids and other sensitive compounds begin to degrade significantly when stored at room temperature or on cool packs for more than 8 hours.[3] Repeated freeze-thaw cycles should be avoided as they can degrade analytes.[4][5]
-
pH Control: The pH of the sample matrix can influence metabolite stability. For urine samples, which can have variable pH, buffering may be necessary, especially if pH-sensitive degradation is a concern.[6]
-
Causality: The core issue is active enzymes in the biological matrix. Low temperatures (-80°C) and rapid processing minimize the time these enzymes have to alter the true metabolic snapshot of the sample at the time of collection.
Q2: What type of internal standard (IS) is best for quantifying pyrimidinol metabolites by LC-MS/MS?
A2: The gold standard is a stable isotope-labeled (SIL) internal standard corresponding to your analyte of interest.[7][8]
-
Why SIL-IS is Superior: A SIL-IS has nearly identical physicochemical properties to the analyte. It will co-elute chromatographically and experience the same extraction recovery and, most importantly, the same degree of matrix effects (ion suppression or enhancement).[9] This allows for the most accurate correction of analytical variability.
-
Alternative (If SIL-IS is unavailable): A structural analog can be used. This is a molecule with a very similar chemical structure but a different mass. However, it will not co-elute perfectly and may experience different matrix effects, leading to lower accuracy.
-
Implementation: The IS should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps, including extraction.[7]
Q3: I am starting method development from scratch. Which analytical platform should I choose: LC-MS/MS, GC-MS, or HPLC-UV?
A3: The choice depends on your specific goals regarding sensitivity, selectivity, and throughput.
| Platform | Strengths | Weaknesses | Best For... |
| LC-MS/MS | High sensitivity, exceptional selectivity, ability to analyze multiple metabolites simultaneously.[4][10][11][12] | Susceptible to matrix effects, higher instrument cost. | Targeted quantification, metabolomics, analysis in complex matrices (plasma, tissue).[13][14] |
| GC-MS | Excellent chromatographic resolution, robust, established libraries for identification. | Requires chemical derivatization for non-volatile pyrimidinols, potential for thermal degradation.[8][15] | Analysis of specific, thermally stable pyrimidinols or when derivatization is established. |
| HPLC-UV | Lower cost, robust, simpler operation. | Lower sensitivity, potential for co-eluting interferences from the matrix.[16] | Quantification of higher concentration metabolites in relatively clean samples. |
Recommendation: For most drug development and metabolomics applications where sensitivity and specificity in complex biological matrices are required, LC-MS/MS is the platform of choice .[5][17]
Section 2: Troubleshooting Guide for HPLC & LC-MS/MS Methods
This section provides detailed solutions for common problems encountered with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for a Typical LC-MS/MS Analysis
Caption: General workflow for pyrimidinol metabolite analysis using LC-MS/MS.
Chromatographic Issues (Peak Shape & Retention)
Q: My chromatographic peaks are broad and/or tailing. What are the causes and solutions?
A: Poor peak shape compromises resolution and integration accuracy. The causes can be chemical or physical.
-
Cause 1: Secondary Interactions with Column Silanols. Free silanol groups on the silica backbone of reversed-phase columns can interact with basic functional groups on pyrimidinol metabolites, causing tailing.
-
Solution: Lower the mobile phase pH. Adding 0.1% formic acid (pH ~2.7) protonates the silanols, minimizing these secondary interactions.[18]
-
-
Cause 2: Column Contamination or Degradation. Strongly retained endogenous compounds from the matrix can accumulate at the head of the column, distorting peak shape. High pH (>8) can dissolve the silica backbone.[18][19]
-
Cause 3: Sample Solvent Incompatibility. Injecting a sample dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile into a 95% aqueous mobile phase) will cause the sample band to spread before it reaches the column, resulting in broad peaks.[19][20]
-
Solution: Whenever possible, reconstitute your final extract in the initial mobile phase or a weaker solvent.[20]
-
Q: My retention times are drifting or shifting between injections. How can I fix this?
A: Unstable retention times make peak identification unreliable and are often a sign of system instability.
-
Cause 1: Inadequate Column Equilibration. If the column is not fully re-equilibrated to the initial gradient conditions between runs, retention times will shift, usually to earlier times.
-
Solution: Ensure your gradient method includes an equilibration time of at least 5-10 column volumes.[21] For a 100 x 2.1 mm column with a flow rate of 0.4 mL/min, this means at least 2-3 minutes of equilibration.
-
-
Cause 2: Mobile Phase Composition Change. This can happen if solvents are not mixed properly, one solvent is evaporating faster than another, or if the buffer components precipitate.
-
Cause 3: Temperature Fluctuations. Column temperature directly affects retention time. Changes in ambient lab temperature can cause drift over a long run.
Mass Spectrometry Issues (Sensitivity & Matrix Effects)
Q: I am experiencing low sensitivity or cannot detect my low-abundance metabolites. How can I improve my signal?
A: Low sensitivity is a common challenge, especially for metabolites that are present at very low concentrations.[23]
-
Cause 1: Poor Ionization Efficiency. Your analyte may not ionize well under the current source conditions.
-
Solution: Optimize MS source parameters. Systematically adjust the capillary voltage, gas temperatures, and gas flow rates to find the optimal conditions for your specific pyrimidinol metabolite. Also, test both positive and negative ionization modes; some compounds ionize much better in one polarity.
-
-
Cause 2: Suboptimal Fragmentation. If using MS/MS, the collision energy may not be ideal for generating strong, specific product ions.
-
Solution: Perform a compound optimization experiment by infusing a standard of your analyte and ramping the collision energy to find the value that produces the most intense and stable product ions for your selected reaction monitoring (SRM) transitions.
-
-
Cause 3: Ion Suppression. This is a major issue and is discussed in the next question.
Q: My signal intensity is inconsistent and varies dramatically between samples. How do I diagnose and mitigate matrix effects?
A: Matrix effect is the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological sample.[24][25][26] It is a primary cause of poor accuracy and precision in LC-MS/MS bioanalysis.[24]
Caption: Troubleshooting decision tree for mitigating matrix effects in LC-MS/MS.
-
Step 1: Diagnosis. To confirm matrix effects, perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS source while injecting a blank, extracted matrix sample. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement.[27][28]
-
Step 2: Mitigation Strategies.
-
Chromatographic Separation: The most effective strategy is to "run away" from the interference. Adjust your HPLC gradient to shift the retention time of your analyte away from the suppression zones identified in the infusion experiment.
-
Cleaner Sample Preparation: A simple protein precipitation (PPT) is fast but often results in "dirty" extracts with significant matrix effects.[24][26] Switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a much cleaner sample by selectively removing interfering components like phospholipids.[28][29]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this may compromise the limit of quantification if your analyte is already at a low concentration.
-
Section 3: Troubleshooting Guide for GC-MS Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique but requires that analytes be volatile and thermally stable. For polar pyrimidinol metabolites, this necessitates chemical derivatization.[15]
Q: My derivatization reaction is inefficient or incomplete, leading to multiple or no peaks for my analyte. How can I optimize it?
A: Incomplete derivatization is a common problem that leads to poor quantitative results. The goal is to drive the reaction to a single, stable product.
-
Cause 1: Presence of Water. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly sensitive to moisture.[30] Water will consume the reagent and prevent the derivatization of your analyte.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Lyophilize (freeze-dry) your sample extracts to complete dryness before adding the derivatization reagent.[30]
-
-
Cause 2: Suboptimal Reaction Conditions. Derivatization reactions are sensitive to time, temperature, and catalyst.
-
Cause 3: Tautomers and Multiple Products. Some molecules, particularly those with keto-enol groups, can exist in multiple forms, leading to multiple derivative peaks.
-
Solution: Use a two-step derivatization process. First, use methoximation to "lock" the keto groups into a stable form. Then, perform silylation to derivatize the remaining active hydrogens (e.g., on hydroxyl groups).[30]
-
| Reagent Type | Common Reagents | Targets | Key Considerations |
| Silylation | BSTFA, MSTFA, MTBSTFA | -OH, -COOH, -NH2, -SH groups | Highly moisture sensitive. Produces volatile and thermally stable TMS derivatives. |
| Acylation / Alkylation | Ethyl Chloroformate (ECF), Pentafluorobenzyl bromide (PFBBr) | -OH, -NH2 groups | Can be performed in aqueous conditions (ECF). Can enhance sensitivity for electron-capturing detectors.[32] |
| Methoximation | Methoxyamine HCl | Carbonyl (keto/aldehyde) groups | Used prior to silylation to prevent multiple peaks from tautomers.[30] |
Section 4: Key Experimental Protocols
Protocol 1: Protein Precipitation (PPT) of Plasma Samples
This is a fast, high-throughput method for sample preparation, suitable for initial screening.
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing your internal standard. The 3:1 ratio of organic solvent to plasma is standard for efficient protein crashing.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge briefly to pellet any insoluble material, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Urine Samples
This protocol provides a cleaner extract than PPT, reducing matrix effects. This example uses a mixed-mode polymer sorbent.
-
Pipette 100 µL of urine into a tube. Add 10 µL of internal standard solution. Add 400 µL of 2% formic acid in water to dilute and acidify the sample.
-
Condition the SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.
-
Load the entire pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar, non-basic interferences.
-
Elute the pyrimidinol metabolites with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analytes, releasing them from the cation-exchange sorbent.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 7).
References
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- D'Avolio, A., et al. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of Chromatography B, 966, 42-51.
- Zimmermann, M., et al. (2021). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 11(5), 294.
- Want, E. J., et al. (2013). Quality Control and Validation Issues in LC-MS Metabolomics. Methods in Molecular Biology, 965, 339-354.
- Fong, M. Y., et al. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites, 14(4), 183.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242.
- Monostori, P., et al. (2019). Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate.
- Kocsmár, É., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS ONE, 14(2), e0212426.
- Khuhawar, M. Y., et al. (2012). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
- Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 941, 61-68.
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- Kölker, S., et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM), 61(7), 1279-1293.
- Hofmann, U., et al. (2003). Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 791(1-2), 371-380.
- Hofmann, U., et al. (2003). Sensitive method for the quantification of urinary pyrimidine metabolites in healthy adults by gas chromatography-tandem mass spectrometry. Semantic Scholar.
- Garcia-Villoria, J., et al. (2016). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate.
- T-R. Sin, J., et al. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 3(3), 101511.
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- Gros, N., et al. (2025). Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards. Analytica Chimica Acta, 1278, 341851.
- Zeng, J., et al. (2018). Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. Mass Spectrometry Reviews, 37(6), 795-817.
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- McGill University. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr.
- Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Expert Review of Proteomics, 1(1), 113-124.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Zeng, J., et al. (2018). Challenges and emergent solutions for LC-MS/MS based untargeted metabolomics in diseases. ResearchGate.
- Smeraglia, J., et al. (2002). Matrix effects and selectivity issues in LC-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 473-487.
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- SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS).
- Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(11), 1805.
- Chambers, E., et al. (2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Bioanalysis, 1(7), 1243-1257.
- De la Cruz, D., et al. (2021). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 2297, 125-143.
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Technical Support Center: Addressing Resistance to Pyrimidine-Based Drugs
<_ _>
Welcome to the technical support center for researchers investigating resistance mechanisms to pyrimidine-based antimetabolites like 5-Fluorouracil (5-FU) and Gemcitabine. This guide is designed to provide actionable insights, troubleshooting strategies, and robust protocols to navigate the complexities of pyrimidine drug resistance in your cancer cell models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries encountered when studying pyrimidine drug resistance.
Q1: What are the primary mechanisms of resistance to pyrimidine analogs like 5-FU and Gemcitabine?
A1: Resistance is multifactorial and can be either intrinsic (pre-existing) or acquired after drug exposure. Key mechanisms include:
-
Target Enzyme Alterations: Overexpression of the target enzyme is a classic mechanism. For 5-FU, this is Thymidylate Synthase (TS). Increased TS levels dilute the inhibitory effect of 5-FU's active metabolite, FdUMP, requiring higher drug concentrations to inhibit DNA synthesis.
-
Altered Drug Metabolism and Transport: Cells can reduce the intracellular concentration of active drugs by decreasing uptake via nucleoside transporters (e.g., hENT1 for gemcitabine) or increasing efflux. Additionally, increased activity of catabolic enzymes like Dihydropyrimidine Dehydrogenase (DPD) can inactivate 5-FU before it can exert its effect.
-
Activation of Survival Pathways: Upregulation of pro-survival and anti-apoptotic signaling pathways, such as PI3K/AKT, NF-κB, and JAK/STAT, allows cancer cells to evade drug-induced cell death. These pathways can promote the expression of anti-apoptotic proteins like Bcl-2 and XIAP.
-
Enhanced DNA Damage Repair: Since pyrimidine analogs disrupt DNA synthesis and cause damage, cells that enhance their DNA repair machinery, such as the Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) pathways, can better tolerate the drug's effects.
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT often acquire stem-cell-like properties and show increased resistance to various chemotherapies, including pyrimidine analogs. This is often associated with increased drug efflux and evasion of apoptosis.
Q2: How do I choose an appropriate starting concentration for generating a drug-resistant cell line?
A2: The best practice is to start with a concentration that exerts selective pressure without eliminating the entire cell population. A good starting point is the IC20 or IC30 (the concentration that inhibits 20-30% of cell growth) determined from a baseline dose-response curve of your parental cell line. Starting with a lethal dose may select for mechanisms not clinically relevant, whereas a gradual dose escalation more closely mimics the development of acquired resistance in patients.
Q3: What's the difference between a cytostatic and a cytotoxic effect, and why does it matter for my viability assay?
A3: A cytotoxic effect causes cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. This distinction is crucial. Assays like MTT or CCK-8 measure metabolic activity, which correlates with viable cell number but doesn't inherently distinguish between these two effects. If a drug is purely cytostatic, you may see a plateau in the dose-response curve at ~50% inhibition, as the initial number of seeded cells remains viable but does not divide. It is often necessary to complement metabolic assays with direct cell counting or apoptosis assays (e.g., Annexin V staining) to clarify the mechanism.
Section 2: Troubleshooting Experimental Workflows
This section provides solutions to common problems encountered during experimental workflows.
Problem 1: High variability in IC50 values from my cell viability assays.
-
Potential Cause 1: Inconsistent Cell Seeding. Variation in the initial number of cells plated per well is a major source of error.
-
Solution: Always perform an accurate cell count using a hemocytometer or automated cell counter before plating. Ensure you have a homogenous single-cell suspension by gently pipetting to break up clumps before seeding.
-
-
Potential Cause 2: Edge Effects. The outer wells of a 96-well plate are prone to evaporation, which concentrates media components and the drug, altering cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Potential Cause 3: Reagent Instability or Interference. Drug stock solutions can degrade with improper storage or freeze-thaw cycles. Some compounds can also directly react with assay reagents (e.g., MTT), leading to false signals.
-
Solution: Aliquot your drug stock and store it protected from light at the recommended temperature. Prepare fresh dilutions from a stock aliquot for each experiment. To check for interference, run controls containing the highest concentration of your drug in media without cells.
-
-
Potential Cause 4: High Cell Passage Number. Continuous passaging can lead to genetic drift and altered phenotypes, including drug sensitivity.
-
Solution: Use cells within a consistent and limited passage number range for all related experiments. Always start a new series of experiments from a freshly thawed, low-passage vial.
-
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Underlying Rationale | Recommended Solution |
| Inconsistent Seeding Density | Cell growth rates and drug response are density-dependent. | Use an automated cell counter; ensure a single-cell suspension. |
| Edge Effects | Increased evaporation in outer wells alters drug and nutrient concentration. | Fill outer wells with sterile PBS/media; do not use for samples. |
| Reagent Variability | Drug degradation or interference with assay chemistry creates artifacts. | Prepare fresh drug dilutions; run drug-only controls. |
| High Cell Passage Number | Phenotypic drift can alter baseline drug sensitivity. | Maintain a consistent, low passage number range for experiments. |
| Microbial Contamination | Contaminants alter media pH and compete for nutrients, affecting cell health. | Regularly inspect cultures; use aseptic technique; test for mycoplasma. |
Problem 2: My cells are not developing resistance after months of drug exposure.
-
Potential Cause 1: Drug Concentration is Too High or Too Low. A concentration that is too high will kill all cells, leaving no survivors to propagate. A concentration that is too low may not provide sufficient selective pressure.
-
Solution: Ensure your starting dose is in the IC20-IC30 range. Use a stepwise dose escalation approach. Only increase the drug concentration after the cell population has recovered its normal proliferation rate at the current concentration.
-
-
Potential Cause 2: Drug Exposure Method. Continuous exposure may be too harsh for some cell lines.
-
Solution: Try a "pulse" exposure method. Treat the cells with the drug for 48-72 hours, then wash it out and allow the cells to recover in drug-free media. This method can better mimic clinical dosing schedules and select for cells with robust survival mechanisms.
-
-
Potential Cause 3: Intrinsic Cell Line Characteristics. Some cell lines are genetically stable and have a low spontaneous mutation rate, making it difficult to select for resistant clones.
-
Solution: If progress is stalled after 6+ months, consider a different parental cell line known to be sensitive to your drug of interest. Alternatively, you can use genetic engineering (e.g., CRISPR or overexpression vectors) to introduce a known resistance mechanism (like TYMS overexpression) as a positive control model.
-
Section 3: Key Protocols & Methodologies
Protocol 1: Generation of an Acquired Drug-Resistant Cell Line
This protocol describes a standard, stepwise dose-escalation method for developing a cell line with acquired resistance.
1. Baseline Characterization: a. Select a parental cancer cell line known to be sensitive to your pyrimidine analog. b. Perform a cell viability assay (e.g., CCK-8 or MTT) to determine the baseline IC50 value. c. From this curve, determine the IC20 concentration.
2. Initial Drug Exposure: a. Culture the parental cells in standard medium containing the IC20 concentration of the drug. b. Monitor the cells daily. Expect an initial phase of significant cell death and reduced proliferation. c. Change the media with fresh drug every 2-3 days.
3. Dose Escalation: a. Once the cells adapt and resume a consistent proliferation rate (approaching 70-80% confluence), passage them as usual, maintaining the same drug concentration. b. After 2-3 successful passages at this concentration, increase the drug dose by approximately 1.5-2.0 fold. c. Repeat this cycle of adaptation and dose escalation. The process can take 6-12 months.
4. Confirmation of Resistance: a. After several months of culture under selective pressure, establish a putative resistant cell line. b. Culture these cells in drug-free medium for at least two passages to ensure the resistance phenotype is stable. c. Perform a new cell viability assay on both the parental and resistant cell lines simultaneously. d. Calculate the new IC50 for the resistant line. A significant increase (typically >5-10 fold) confirms the development of resistance. The Resistance Index (RI) is calculated as IC50(Resistant) / IC50(Parental).
5. Cryopreservation: a. It is critical to freeze stocks of the resistant cells at various stages of development (e.g., at 2x, 5x, and 10x the initial IC50). This provides valuable backups and allows for the study of the temporal evolution of resistance mechanisms.
Workflow for Generating a Drug-Resistant Cell Line
Caption: Workflow for developing acquired drug resistance via dose escalation.
Protocol 2: Quantification of Thymidylate Synthase (TS) mRNA by qRT-PCR
This protocol is for assessing the expression of a key 5-FU resistance marker.
1. RNA Extraction: a. Plate parental and 5-FU-resistant cells and grow to ~80% confluence. b. Lyse cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen). c. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination. d. Quantify RNA concentration and assess purity (A260/280 ratio ~2.0) using a spectrophotometer.
2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) with a blend of oligo(dT) and random hexamer primers.
3. Quantitative PCR (qPCR): a. Prepare a reaction mix containing cDNA template, forward and reverse primers for TYMS (the gene encoding TS) and a housekeeping gene (e.g., ACTB, GAPDH), and a SYBR Green-based qPCR master mix. b. Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). c. Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to confirm the absence of genomic DNA amplification.
4. Data Analysis: a. Determine the quantification cycle (Cq) values for both TYMS and the housekeeping gene in all samples. b. Calculate the relative expression of TYMS in resistant cells compared to parental cells using the delta-delta Cq (ΔΔCq) method. An increase in the calculated fold change indicates upregulation of TYMS in the resistant line.
Signaling Pathway: 5-FU Action and Resistance Mechanisms
Caption: Key pathways of 5-FU action and common resistance mechanisms.
Section 4: Data Interpretation
Interpreting a Shift in IC50:
A rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the resistant cell line is the primary confirmation of resistance. The magnitude of this shift (the Resistance Index) quantifies the degree of resistance. It is important to ensure this shift is statistically significant by performing multiple independent experiments.
Connecting Genotype to Phenotype:
After confirming the resistance phenotype, the next step is to investigate the underlying mechanism.
-
If your qRT-PCR and Western blot data show a significant increase in TS protein in your 5-FU resistant cells, this provides a strong mechanistic explanation for the observed IC50 shift.
-
If TS levels are unchanged, other mechanisms are likely at play. You should then investigate other possibilities, such as altered drug transporter expression, mutations in the TP53 gene, or activation of survival signaling pathways via phosphoproteomics or RNA sequencing.
By systematically troubleshooting experimental hurdles and validating phenotypic changes with molecular analysis, researchers can confidently elucidate the mechanisms driving pyrimidine drug resistance, paving the way for the development of novel strategies to overcome it.
References
- Gemcitabine resistance arises through multiple mechanisms, including reduced drug uptake and increased efflux, impaired drug activation, enhanced DNA repair, apoptosis evasion, aberrations in cell-cycle progression, induction of epithelial–mesenchymal transition, metabolic reprogramming, alteration of tumor, and activation of oncogenic pathways contributes to gemcitabine resistance. A deeper understanding of gemcitabine resistance mechanisms highlights the need for combining gemcitabine with pathway-specific inhibitors, which hold promise for overcoming resistance and improving patient outcomes. Molecular Mechanisms of Gemcitabine Resistance in Cholangiocarcinoma - PMC.
- In recent years, it has been established that the incidence of 5-FU resistance, akin to multidrug resistance, can be attributed to the alterations in drug transport, evasion of apoptosis, changes in the cell cycle and DNA-damage repair machinery, regulation of autophagy, epithelial-to-mesenchymal transition, cancer stem cell involvement, tumor microenvironment interactions, miRNA dysregulations, epigenetic alterations, as well as redox imbalances. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PubMed Central.
- Studies have shown that drug resistance to 5-fluorouracil is due to the activation of specific signaling pathways and increased expressions of enzymes involved in drug metabolites. Full article: Signaling Pathways Involved in 5-FU Drug Resistance in Cancer.
- Our findings provide the combination strategy to modulate cellular redox status and overcome resistance to gemcitabine, resulting in a synergistic and selective cytotoxic effect in vivo. Although recent reports showed that NF-κB and Nrf2 were important for pancreatic cancer development and chemoresistance (30, 34, 35), we showed that gemcitabine activates NOX-induced ROS via NF-κB activation and increased ROS results in activation of Nrf2 and the increase of cellular GSH, contributing to the
Technical Support Center: Strategies to Reduce the Toxicity of Pyrimidine Analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you mitigate the toxicity associated with pyrimidine analogs in your experiments. Pyrimidine analogs are a cornerstone in chemotherapy, functioning as antimetabolites that disrupt nucleic acid synthesis in rapidly dividing cancer cells.[1][2] However, their mechanism of action is not exclusively limited to cancer cells, often leading to significant off-target toxicity in healthy, proliferating cells.[3] This guide is designed to provide you with actionable strategies to enhance the therapeutic index of your pyrimidine analog-based research.
I. Understanding the Root Cause: Mechanisms of Pyrimidine Analog Toxicity
Before delving into mitigation strategies, it's crucial to understand why pyrimidine analogs exhibit toxicity. These compounds mimic endogenous pyrimidines (uracil, thymine, and cytosine) and interfere with DNA and RNA synthesis.[4][5] This interference is the primary source of their anticancer activity but also their toxicity to normal tissues.[2]
Key Mechanisms of Toxicity:
-
Inhibition of Thymidylate Synthase (TS): Analogs like 5-fluorouracil (5-FU) inhibit TS, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[2] This leads to a depletion of thymidine triphosphate (dTTP) pools, causing DNA damage and cell death.
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Incorporation into Nucleic Acids: Analogs can be incorporated into both DNA and RNA, leading to strand breaks, mutations, and disruption of protein synthesis.[2][6]
-
Inhibition of DNA Polymerase: Some analogs, after conversion to their triphosphate forms, can inhibit DNA polymerase, directly halting DNA replication.[2]
-
Mitochondrial Toxicity: Certain pyrimidine analogs can impact mitochondrial DNA synthesis and function, leading to cellular energy deficits and toxicity in non-proliferating tissues.[2][7]
Diagram: Generalized Mechanism of Pyrimidine Analog-Induced Cytotoxicity
Caption: Simplified pathway of pyrimidine antimetabolite cytotoxicity.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with pyrimidine analogs and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine analog shows high cytotoxicity in non-cancerous cell lines. What's happening and how can I fix it?
A1: This indicates a low therapeutic index, a common challenge with antimetabolite drugs.[3] The fundamental processes they disrupt, DNA and RNA synthesis, are active in all proliferating cells, not just cancerous ones.[3]
Troubleshooting Steps:
-
Determine the Selectivity Index (SI): The SI is a crucial metric to quantify the differential toxicity of your compound. It is calculated as: SI = CC50 (non-cancerous cells) / IC50 (cancer cells) A higher SI value signifies greater selectivity for cancer cells. An SI greater than 3 is generally considered indicative of high selectivity.[3]
-
Optimize Drug Concentration: Conduct a thorough dose-response study to identify the lowest concentration that is effective against cancer cells while minimizing toxicity to normal cells.
-
Consider a "Uridine Rescue": For analogs that inhibit de novo pyrimidine synthesis, co-administering uridine can sometimes rescue normal cells.[3] Normal cells can often utilize the pyrimidine salvage pathway more efficiently than cancer cells to replenish their pyrimidine pools.[3][8]
Q2: I'm observing inconsistent results in my cytotoxicity assays. What are the potential causes?
A2: Inconsistent results can stem from several factors related to assay conditions and cell health.
Troubleshooting Steps:
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can significantly impact results.
-
Compound Solubility: Poor solubility can lead to inaccurate dosing. Verify the solubility of your analog in the culture medium and consider using a solubilizing agent if necessary.
-
Assay Incubation Time: The optimal incubation time can vary between cell lines and compounds. A time-course experiment can help determine the most appropriate endpoint.
-
Assay Type: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using orthogonal assays to confirm your findings.
Experimental Protocol: Determining the Selectivity Index (SI)
This protocol outlines the steps for calculating the SI of a novel pyrimidine analog.
Materials:
-
Cancer cell line(s) of interest
-
Non-cancerous (normal) cell line(s)
-
Complete culture medium
-
Pyrimidine analog stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Plate both cancer and non-cancerous cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1]
-
Compound Treatment: Prepare serial dilutions of your pyrimidine analog in complete culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of your analog. Include a vehicle control (medium with the same concentration of solvent used to dissolve the analog). Incubate for a predetermined time (e.g., 48-72 hours).[1]
-
Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.[1]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.[1]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration.
-
Use non-linear regression to determine the IC50 (for cancer cells) and CC50 (for non-cancerous cells).
-
Calculate the SI using the formula: SI = CC50 / IC50 .
-
III. Advanced Strategies for Toxicity Reduction
Beyond basic troubleshooting, several advanced strategies can be employed to improve the safety profile of pyrimidine analogs.
Structural Modification & Prodrug Approaches
Altering the chemical structure of a pyrimidine analog can significantly impact its toxicity and efficacy.[9][10]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying functional groups on the pyrimidine ring can alter the compound's uptake, metabolic activation, and target affinity.[11] This can lead to the identification of derivatives with improved selectivity.
-
Prodrugs: Designing a prodrug involves creating an inactive form of the pyrimidine analog that is converted to the active drug by enzymes that are overexpressed in tumor tissues.[2] A prime example is capecitabine, an oral prodrug of 5-FU.[2]
Diagram: Prodrug Activation Strategy
Caption: Targeted activation of a prodrug in tumor tissue.
Combination Therapies
Combining pyrimidine analogs with other agents can enhance their anticancer effects while potentially reducing toxicity.
-
Biochemical Modulation: Co-administering compounds that modulate the metabolic pathways of pyrimidine analogs can increase their efficacy. For instance, leucovorin is often given with 5-FU to enhance the inhibition of thymidylate synthase.[2]
-
Synergistic Combinations: Combining a pyrimidine analog with a drug that has a different mechanism of action can lead to synergistic cell killing, allowing for lower, less toxic doses of each agent.[12]
-
Targeting Resistance Mechanisms: Tumors can develop resistance to pyrimidine analogs.[2] Combining the analog with an inhibitor of a known resistance pathway can restore sensitivity.
Advanced Drug Delivery Systems
Encapsulating pyrimidine analogs in targeted delivery systems can increase their concentration at the tumor site while minimizing systemic exposure and toxicity.[9]
-
Nanoliposomes: These are lipid-based nanoparticles that can encapsulate hydrophilic and hydrophobic drugs. Surface modification of nanoliposomes can improve drug stability and tumor targeting.[13]
-
Antibody-Drug Conjugates (ADCs): This approach involves linking a potent pyrimidine analog to an antibody that specifically recognizes a tumor-associated antigen.
Personalized Medicine Approaches
Genetic variations can influence how individuals metabolize pyrimidine analogs, affecting both efficacy and toxicity.[14]
-
Pharmacogenomics: Identifying patients with genetic deficiencies in enzymes responsible for pyrimidine analog catabolism, such as dihydropyrimidine dehydrogenase (DPD) for 5-FU, can help predict and prevent severe toxicity.[2] Pre-treatment screening for DPD deficiency is becoming more common in clinical practice.[14]
IV. Data Summary Table
The following table summarizes key parameters for consideration when developing and evaluating pyrimidine analogs.
| Strategy | Key Parameters to Evaluate | Desired Outcome |
| Structural Modification | Selectivity Index (SI), IC50, CC50 | Increased SI, Lower IC50 in cancer cells, Higher CC50 in normal cells |
| Combination Therapy | Combination Index (CI), Dose Reduction Index (DRI) | CI < 1 (synergy), DRI > 1 (dose reduction) |
| Drug Delivery Systems | Encapsulation Efficiency, Drug Loading, In vivo biodistribution | High encapsulation and loading, Increased tumor accumulation, Reduced systemic exposure |
| Personalized Medicine | Genetic markers (e.g., DPD polymorphisms) | Identification of patient populations at risk for severe toxicity |
V. References
-
Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem. Available from:
-
Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. NIH. Available from:
-
Pyrimidine Analogues - LiverTox - NCBI Bookshelf. NIH. (2017-04-16). Available from:
-
Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. Available from:
-
Managing the cytotoxicity of pyrimidine compounds in non-cancerous cell lines. Benchchem. Available from:
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available from:
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. (2023-12-01). Available from:
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. (2022-06-13). Available from:
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central. Available from:
-
Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. Available from:
-
Role of Pyrimidine Depletion in the Mitochondrial Cardiotoxicity of Nucleoside Analogue Reverse Transcriptase Inhibitors. NATAP. Available from:
-
Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. PubMed. Available from:
-
Assessing Off-Target Effects of Pyrimidine Analog Labeling: A Comparative Guide. Benchchem. Available from:
-
Metabolism of pyrimidine analogues and their nucleosides. Mayo Clinic. Available from:
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from:
-
Pyrimidine analogue – Knowledge and References. Taylor & Francis. Available from:
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Chemical Society. (2025-02-19). Available from:
-
An In-depth Technical Guide to Stable Isotope Labeling with Pyrimidine Derivatives. Benchchem. Available from:
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available from:
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. (2023-05-30). Available from:
-
Personalised Medicine And Predicting Chemotherapy Toxicity. Medscape UK. Available from:
-
Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine. NCBI Bookshelf. Available from:
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from:
-
Pyrimidine Nucleoside Depletion Sensitizes to the Mitochondrial Hepatotoxicity of the Reverse Transcriptase Inhibitor Stavudine. PMC - PubMed Central. Available from:
-
Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. (2024-12-23). Available from:
-
Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC - PubMed Central. (2022-02-20). Available from:
-
Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. Available from:
-
Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia. ResearchGate. (2024-04-22). Available from:
-
Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace. Available from:
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available from:
-
Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Taylor & Francis. Available from:
-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. PMC - NIH. (2012-02-06). Available from:
-
Special Issue : Novel Strategies to Mitigate Cancer Therapy Side Effects. MDPI. Available from:
-
Strategies for Attenuating Chemotherapy Side Effects: A Review. ResearchGate. (2024-11-29). Available from:
-
Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues.... ResearchGate. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
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- 8. mdpi.com [mdpi.com]
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- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Pyrimidine Starvation in Cell Culture Models
Welcome to the technical support center for researchers navigating the complexities of pyrimidine starvation in cell culture. This guide is designed to provide you with not only the protocols but also the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and correctly interpreted. We will delve into common challenges and their solutions, moving beyond simple instructions to foster a deeper understanding of the underlying cell biology.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers have when working with pyrimidine starvation models.
Q1: What is pyrimidine starvation and why is it used as a research model?
A1: Pyrimidine starvation is a metabolic state where cells are unable to synthesize or acquire sufficient pyrimidines (uracil, cytosine, and thymine), which are essential building blocks for DNA and RNA. This state is often induced experimentally to study cellular responses to metabolic stress, DNA replication stress, and to evaluate the efficacy of drugs targeting nucleotide synthesis pathways. A primary method for inducing pyrimidine starvation is through the use of inhibitors targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.
Q2: What are the most common inhibitors used to induce pyrimidine starvation?
A2: The most frequently used and well-characterized DHODH inhibitors are Brequinar (BQR) and Leflunomide (or its active metabolite, Teriflunomide/A77 1726). Brequinar is a potent, specific inhibitor often used in preclinical research. Leflunomide is an FDA-approved immunosuppressive drug that also functions by inhibiting DHODH. The choice between them often depends on the specific research question and cell type.
Q3: What is the expected cellular phenotype of pyrimidine starvation?
A3: The primary and most immediate effect is the depletion of the intracellular pyrimidine nucleotide pool, particularly UTP and CTP. This leads to a cascade of downstream consequences, including:
-
S-phase cell cycle arrest: Due to insufficient nucleotides for DNA replication.
-
Induction of DNA damage response (DDR): Stalled replication forks are recognized as DNA damage, activating kinases like ATR and CHK1.
-
Increased p53 activity: The tumor suppressor p53 is often stabilized in response to replication stress.
-
Apoptosis: Prolonged or severe pyrimidine starvation can trigger programmed cell death.
Q4: How can I rescue my cells from pyrimidine starvation to confirm the specificity of my inhibitor?
A4: The gold-standard method for confirming that your observed phenotype is due to on-target inhibition of pyrimidine synthesis is a "rescue" experiment. By providing cells with an external source of pyrimidines, you bypass the inhibited de novo pathway. The most common rescue agent is uridine . Uridine can be taken up by cells and converted into UMP by uridine-cytidine kinases, thus replenishing the pyrimidine pool. Cytidine can also be used for rescue.
Experimental Workflow & Troubleshooting Guide
This section provides a structured approach to designing, executing, and troubleshooting pyrimidine starvation experiments.
Diagram: Core Experimental Workflow
Caption: A typical workflow for a pyrimidine starvation experiment.
Troubleshooting Q&A
Issue 1: My cells are not showing the expected phenotype (e.g., no cell cycle arrest) after adding a DHODH inhibitor.
-
Question: Did you verify the activity of your inhibitor?
-
Expertise & Causality: DHODH inhibitors, like many small molecules, can degrade with improper storage (e.g., repeated freeze-thaw cycles, light exposure) or if the initial stock was of poor quality. It is crucial to validate that the inhibitor is active.
-
Troubleshooting Protocol:
-
Source Verification: Ensure the inhibitor was purchased from a reputable supplier.
-
Fresh Stocks: Prepare fresh working dilutions from a DMSO stock for each experiment. Avoid using old dilutions.
-
Positive Control: Use a cell line known to be sensitive to DHODH inhibition (e.g., many human cancer cell lines) as a positive control to confirm the inhibitor's bioactivity.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as sensitivity can vary significantly.
-
-
-
Question: Is your cell line resistant to pyrimidine starvation?
-
Expertise & Causality: Some cell lines may have inherent resistance mechanisms. This could be due to high expression of the drug target (DHODH), efficient pyrimidine salvage pathways, or mutations in downstream signaling pathways (e.g., a non-functional p53).
-
Troubleshooting Protocol:
-
Literature Review: Check the literature for studies using your specific cell line in the context of nucleotide metabolism.
-
Uridine Salvage Capacity: Assess the cell's ability to utilize external uridine. If the cells grow normally in the presence of the inhibitor + uridine, it confirms the pathway is the target.
-
Alternative Inhibitors: Try a different DHODH inhibitor with a distinct chemical structure (e.g., switch from Brequinar to Teriflunomide) to rule out off-target resistance mechanisms.
-
-
Issue 2: My uridine rescue experiment is not working; cells are still dying.
-
Question: Are you adding uridine at the correct time and concentration?
-
Expertise & Causality: For a rescue to be effective, uridine must be available to the cells before they commit to an irreversible cell death pathway. The concentration must also be sufficient to replenish the pyrimidine pool to a level that supports DNA replication and other essential processes.
-
Troubleshooting Protocol:
-
Co-treatment is Key: Uridine should be added at the same time as the DHODH inhibitor, not hours later. This ensures the salvage pathway is active as soon as the de novo pathway is blocked.
-
Concentration Check: The required concentration can be cell-type dependent. While 50-100 µM is a common starting point, you may need to titrate this. See the data table below for typical ranges.
-
Uridine Stability: Uridine in solution is generally stable, but always prepare it fresh in sterile cell culture medium or PBS.
-
-
Diagram: The "Why" of Uridine Rescue
Caption: DHODH inhibitors block de novo synthesis; uridine bypasses this block.
Issue 3: I'm seeing high variability between replicate wells.
-
Question: How consistent is your cell seeding?
-
Expertise & Causality: Many assays for viability and cell cycle are density-dependent. Even small differences in starting cell numbers can be amplified over a 48-72 hour experiment, especially when a cytostatic agent is used.
-
Troubleshooting Protocol:
-
Cell Counting: Always use a cell counter (automated or hemocytometer) for accurate cell numbers. Do not estimate based on flask confluence.
-
Single-Cell Suspension: Ensure you have a homogenous, single-cell suspension before plating. Clumps of cells will lead to uneven growth.
-
Plating Technique: Mix the cell suspension between plating rows/columns to prevent cells from settling in the tube. For 96-well plates, avoid using the outer wells, which are more prone to evaporation ("edge effects").
-
-
Data Summary Table: Recommended Reagent Concentrations
| Reagent | Common Stock Concentration | Typical Working Concentration | Solvent | Key Considerations |
| Brequinar (BQR) | 10-20 mM | 10-200 nM | DMSO | Potent; perform a dose-response curve to find IC50 for your cell line. |
| Leflunomide | 50-100 mM | 50-200 µM | DMSO | Often requires higher concentrations than Brequinar. |
| Teriflunomide (A77 1726) | 20-50 mM | 10-100 µM | DMSO | Active metabolite of Leflunomide; more direct inhibitor. |
| Uridine | 100 mM - 1 M | 50-200 µM | Water or PBS | Prepare fresh and filter-sterilize. Add concurrently with the inhibitor. |
Detailed Protocol: Validating DHODH Inhibitor Efficacy via Cell Cycle Analysis
This protocol provides a self-validating system to confirm on-target activity of a DHODH inhibitor.
Objective: To demonstrate that the inhibitor induces an S-phase arrest that is specifically rescued by exogenous uridine.
Materials:
-
DHODH inhibitor (e.g., Brequinar)
-
Uridine
-
Propidium Iodide (PI) Staining Solution with RNase A
-
Flow Cytometer
Methodology:
-
Cell Plating: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency after ~72 hours of growth. Allow cells to adhere for 24 hours.
-
Treatment Groups (in triplicate):
-
Vehicle Control: Treat with an equivalent volume of DMSO.
-
Inhibitor: Treat with the predetermined IC50 concentration of the DHODH inhibitor (e.g., 50 nM Brequinar).
-
Rescue: Treat with the DHODH inhibitor + 100 µM Uridine.
-
-
Incubation: Incubate the plates for 48 hours. This duration is typically sufficient to observe a robust cell cycle arrest.
-
Cell Harvest:
-
Aspirate the media.
-
Wash cells once with 1X PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Decant the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Decant the ethanol and resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the PI signal (FL2-A or equivalent).
-
Gate out debris and doublets.
-
-
Data Analysis & Expected Outcome:
-
Vehicle: Will show a normal cell cycle distribution (G1, S, G2/M peaks).
-
Inhibitor: Will show a significant accumulation of cells in the S-phase peak and a reduction in the G1 and G2/M peaks.
-
Rescue: The cell cycle distribution should look similar to the vehicle control, demonstrating that uridine supplementation bypassed the inhibitor's effect.
-
References
- Title: Dihydroorotate Dehydrogenase (DHODH) As a Therapeutic Target in Cancer Source: Cancers (Basel) URL:[Link]
- Title: DHODH as a target for cancer therapy Source: N
Technical Support Center: Enhancing Pyrimidine Salvage Pathway Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals focused on the pyrimidine salvage pathway. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you overcome common experimental hurdles and enhance the efficiency of your research.
Section 1: Foundational Concepts: The Pyrimidine Salvage Pathway
The synthesis of pyrimidine nucleotides is essential for all life, providing the necessary building blocks for DNA and RNA.[1][2] Cells utilize two primary routes for this purpose: the energy-intensive de novo synthesis pathway and the more energy-efficient salvage pathway.[3][4] The salvage pathway recycles pre-existing nucleobases (uracil, thymine) and nucleosides (uridine, cytidine, thymidine) from the degradation of nucleic acids or from the extracellular environment.[3][4]
This pathway is particularly critical in several contexts:
-
Energy Conservation: It is less energetically costly than de novo synthesis.[5]
-
Specific Cell Types: Some tissues have low de novo synthesis activity and rely heavily on salvage.[4]
-
Cancer Biology: Rapidly proliferating cancer cells often upregulate the salvage pathway to meet their high demand for nucleotides, making it a key target for therapeutic intervention.[1][6]
-
Drug Metabolism: Many antiviral and anticancer drugs are nucleoside analogs that are activated by salvage pathway enzymes.[3][5]
The core reactions are catalyzed by a series of key enzymes, primarily nucleoside kinases and phosphoribosyltransferases.
// Transporter edges ENT [label="ENTs\nCNTs", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Uridine_ext -> ENT [arrowhead=none, color="#5F6368"]; Thymidine_ext -> ENT [arrowhead=none, color="#5F6368"]; Uracil_ext -> ENT [arrowhead=none, color="#5F6368"]; ENT -> Uridine [color="#5F6368"]; ENT -> Thymidine [color="#5F6368"]; ENT -> Uracil [color="#5F6368"]; } enddot Caption: Overview of the Pyrimidine Salvage Pathway.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or Inconsistent Enzyme Activity in TK1 Assays
Question: I am performing an in vitro Thymidine Kinase 1 (TK1) activity assay using cell lysates, but my signal is very low or varies wildly between replicates. What could be the cause?
Answer: Low or inconsistent TK1 activity is a common issue often rooted in the complexities of the enzyme's kinetics and sample handling.[7] Here are the primary causes and actionable solutions:
-
Causality & Explanation:
-
Non-Linear Enzyme Kinetics: TK1 activity does not always scale linearly with protein concentration. Extracts from highly proliferative cells (like A549) can show positive cooperativity, while tumor extracts may show negative cooperativity.[7] A single protein concentration point can therefore be misleading.
-
Cell Cycle Dependence: TK1 is tightly cell-cycle regulated, with expression peaking in the S phase.[8][9] If your cell culture is not synchronized or is largely quiescent, the overall TK1 level in the lysate will be low.[10]
-
Substrate/Lysate Degradation: ATP is essential for the kinase reaction, and both ATP and TK1 are susceptible to degradation if samples are not handled properly (e.g., kept on ice, protease/phosphatase inhibitors).
-
Feedback Inhibition: The product of the reaction, dTTP (if it accumulates), can inhibit TK1 activity. While less of an issue in endpoint assays where the product is captured, it can affect kinetic reads.
-
-
Troubleshooting Workflow & Solutions:
Issue 2: Poor Resolution or Inaccurate Quantification of Nucleotide Pools by HPLC
Question: I'm trying to quantify intracellular pyrimidine pools using HPLC, but I'm getting poor peak separation and my results are not reproducible. What am I doing wrong?
Answer: Quantifying nucleotide pools is challenging due to their chemical similarity, low intracellular concentrations, and inherent instability.[11][12] Success hinges on meticulous sample preparation and optimized chromatography.
-
Causality & Explanation:
-
Inefficient Extraction: Nucleotide pools can change in seconds. The extraction method must be rapid and immediately quench enzymatic activity. Cold acidic extraction (e.g., with perchloric acid or trichloroacetic acid) is a standard method.[11] Incomplete quenching or cell lysis will lead to inaccurate measurements.
-
Sample Degradation: Nucleoside triphosphates (like UTP) are easily hydrolyzed to diphosphates and monophosphates if the pH is not controlled or if samples are not kept consistently cold.
-
Suboptimal Chromatography: Pyrimidine nucleotides are highly polar and structurally similar. Achieving baseline separation requires the correct column chemistry (anion-exchange or HILIC) and a precisely controlled gradient elution.[11][13]
-
Matrix Effects (LC-MS): Co-eluting cellular components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.
-
-
Solutions and Best Practices:
| Parameter | Recommendation & Rationale |
| Cell Harvesting | Rapidly aspirate media and immediately wash with ice-cold PBS. Perform all steps on ice or on a pre-chilled metal block to prevent metabolic activity. |
| Extraction | Use a validated cold acid extraction protocol. For example, add ice-cold 0.5 M perchloric acid to the cell pellet, vortex vigorously, and incubate on ice. This simultaneously lyses cells and precipitates proteins while quenching enzyme activity.[11] |
| Neutralization | After pelleting precipitated protein, the acidic supernatant must be neutralized (e.g., with potassium carbonate or potassium hydroxide) before injection. This prevents damage to the HPLC column and improves chromatography. |
| Chromatography | Anion-exchange chromatography is a classic and robust method for separating nucleotides based on their negative phosphate charges.[13] HILIC (Hydrophilic Interaction Liquid Chromatography) is an excellent alternative, particularly for LC-MS, as it uses volatile mobile phases and provides good retention for polar analytes.[11] |
| Quantification | Always use a standard curve prepared with high-purity nucleotide standards. The standards should be run in a matrix that mimics the neutralized cell extract to account for any matrix effects. |
| Internal Standards | The use of stable isotope-labeled internal standards is highly recommended, especially for LC-MS, to correct for variations in extraction efficiency and matrix effects. |
Section 3: Experimental Protocols
Protocol 1: In Vitro Activity Assay for Thymidine Kinase 1 (TK1)
This protocol is adapted from methodologies used for measuring TK1 activity in cell and tumor extracts.[7][10] It is a non-radioactive ELISA-based method. Commercial kits are available and their specific instructions should be followed.[9][10][14]
Principle: This assay measures the ability of TK1 in a sample to phosphorylate a thymidine analog (e.g., bromo-deoxyuridine, BrdU). The resulting monophosphate is then detected immunologically.
Materials:
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5% NP-40, protease/phosphatase inhibitors)
-
Protein Quantification Assay (e.g., BCA)
-
Commercial TK1 Activity Assay Kit (e.g., DiviTum™, AroCell TK 210 ELISA) containing:
-
Coated microplate
-
Reaction buffer with ATP and BrdU
-
Detection antibodies
-
Substrate (e.g., TMB)
-
Stop Solution
-
Methodology:
-
Lysate Preparation: a. Harvest cells during the exponential growth phase. Wash pellet 2x with ice-cold PBS. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with intermittent vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant (lysate) and store it on ice. f. Determine protein concentration using a BCA assay.
-
Assay Procedure (Example based on ELISA format): a. Prepare serial dilutions of your cell lysate to test a range of protein concentrations (e.g., 50 µg/mL to 500 µg/mL). b. Add samples, positive controls (e.g., A549 lysate), and negative controls (lysis buffer) to the wells of the microplate. c. Add the reaction buffer containing ATP and the thymidine analog. d. Incubate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 90-120 minutes). This allows TK1 to produce the monophosphate product. e. Wash the plate multiple times to remove unbound components. f. Add the detection antibody conjugate (e.g., anti-BrdU-HRP). Incubate as recommended. g. Wash the plate again. h. Add the TMB substrate and incubate in the dark until color develops. i. Add the Stop Solution and immediately read the absorbance on a microplate reader (e.g., at 450 nm).
-
Data Analysis: a. Subtract the absorbance of the negative control from all readings. b. Plot absorbance vs. protein concentration to check for linearity. c. Calculate TK1 activity based on the kit's instructions, often expressed as pmol/min/mg protein.
Self-Validation & Controls:
-
Positive Control: Lysate from a highly proliferative cell line (e.g., A549, HeLa) known to have high TK1 activity.
-
Negative Control: Lysis buffer without any cell extract to establish background signal.
-
Linearity Check: Running serial dilutions of your lysate is critical to ensure you are working within the linear range of the assay.[7]
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the rationale behind a "uridine rescue" experiment?
A "uridine rescue" is a critical control experiment used when studying inhibitors of the de novo pyrimidine synthesis pathway (e.g., inhibitors of DHODH like Brequinar or Leflunomide).[1] If a drug's cytotoxic effect is truly due to blocking de novo pyrimidine synthesis, then providing cells with an external source of uridine should bypass this block.[15][16] The uridine is taken up by the cell, converted to UMP by uridine-cytidine kinase (UCK) via the salvage pathway, and replenishes the pyrimidine nucleotide pool, thus "rescuing" the cells from death.[4] Failure to rescue the phenotype with uridine suggests the drug may have off-target effects.
Q2: How can I pharmacologically increase the flux through the pyrimidine salvage pathway?
Directly activating salvage pathway enzymes with small molecules is not a common strategy, as there are few known specific activators. However, flux can be indirectly increased by:
-
Providing Excess Substrate: Supplementing cell culture media with nucleosides like uridine or thymidine will drive the pathway forward, provided the respective kinases (UCK and TK1) are expressed.[15][16]
-
Inhibiting the De Novo Pathway: Blocking de novo synthesis with drugs like 5-Fluorouracil (which targets thymidylate synthase) or DHODH inhibitors forces cells that need to survive and proliferate to upregulate their salvage activity.[3] This is a common mechanism of acquired drug resistance.
-
Genetic Overexpression: Transfecting cells with constructs to overexpress key enzymes like UCK2 or TK1 can significantly enhance their salvage capacity.
Q3: My research involves siRNA-mediated knockdown of a salvage pathway enzyme. How do I design a proper rescue experiment?
A rescue experiment is essential to prove that the observed phenotype is a direct result of your siRNA's on-target effect and not due to off-target silencing.[17]
-
Create an siRNA-Resistant Construct: Obtain or create an expression vector for your target enzyme (e.g., TK1). Introduce silent mutations into the coding sequence at the site where your siRNA binds. These mutations will change the mRNA sequence without altering the final amino acid sequence of the protein. This makes the mRNA from your plasmid "invisible" to the siRNA.
-
Co-transfection: Transfect cells with both your siRNA and the siRNA-resistant expression vector.
-
Controls:
-
Control 1: Scrambled siRNA + Empty Vector (Baseline phenotype)
-
Control 2: Target siRNA + Empty Vector (Knockdown phenotype)
-
Experiment: Target siRNA + siRNA-Resistant Vector (Rescued phenotype)
-
-
Analysis: A successful rescue occurs when the expression of the siRNA-resistant protein reverses the phenotype caused by the siRNA knockdown (e.g., restores cell proliferation, re-sensitizes to a drug). This confirms the specificity of your siRNA.[17]
Q4: Why are cancer cells often more dependent on pyrimidine salvage than normal cells?
While many proliferating cells rely on de novo synthesis, cancer cells frequently exploit the salvage pathway for several reasons:
-
Metabolic Plasticity: Cancer cells can switch between pathways to sustain nucleotide supply, especially in nutrient-poor tumor microenvironments.[3][6]
-
Resistance Mechanism: When treated with chemotherapy that targets the de novo pathway (like 5-FU), cancer cells that can upregulate their salvage pathway are able to survive and develop resistance.[3]
-
High Demand: The salvage pathway is a rapid and energy-efficient way to recycle pyrimidines to support the relentless DNA replication required for tumor growth.[5] This reliance is exploited by PET imaging tracers like 18F-FLT, a thymidine analog whose uptake and trapping by TK1 is a direct measure of cellular proliferation.[5]
References
- Bizouarn, F. A., & Révillion, F. (2003). A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors.
- Wikipedia. (n.d.). Thymidine kinase in clinical chemistry. Wikipedia. [Link]
- Witz, S., et al. (2019). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology. [Link]
- Go Life Sciences. (2024). Pyrimidine Salvage Pathway: Significance in Cellular Metabolism. Go Life Sciences. [Link]
- Burton, N. A., & Christiansen, L. C. (n.d.). Pyrimidine salvage pathways.
- Amadori, D., et al. (2011). Serum Thymidine Kinase 1 Activity in Solid Tumor (Breast and Colorectal Cancer) Patients Treated With Adjuvant Chemotherapy. American Journal of Clinical Oncology. [Link]
- He, Q., et al. (2016). Arocell Tk 210 Elisa for Determination of Tk1 Protein: Age-Related Reference Ranges and Comparison with Other Tk1 Assays. BioTechniques. [Link]
- Ali, J. A. M., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei.
- Microbe Notes. (2023).
- Garrett, C., & Santi, D. V. (1980). Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography. Analytical Biochemistry. [Link]
- ELK Biotechnology. (n.d.). Human TK1(Thymidine Kinase 1, Soluble) ELISA Kit. ELK Biotechnology. [Link]
- Walter, M., & Herr, M. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers. [Link]
- ResearchGate. (n.d.). Targets in pyrimidine salvage and their corresponding inhibitors.
- Walter, M., & Herr, M. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]
- van der Veer, M., et al. (2022). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Molecular Metabolism. [Link]
- Krásný, L., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bio-protocol. [Link]
- Lee, J., et al. (2025). mTORC1 regulates the pyrimidine salvage pathway by controlling UCK2 turnover via the CTLH-WDR26 E3 ligase. Cell Reports. [Link]
- de Wit, D. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@Leiden. [Link]
- Nakagawa, M., et al. (2024). Reprogramming of pyrimidine nucleotide metabolism supports vigorous cell proliferation of normal and malignant T cells. Blood Advances. [Link]
- Wikipedia. (n.d.). Nucleotide salvage. Wikipedia. [Link]
- de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]
- Santoso, D., & Thornburg, R. W. (2000). Changes in the de novo, salvage, and degradation pathways of pyrimidine nucleotides during tobacco shoot organogenesis. Plant Physiology. [Link]
- Science.gov. (n.d.). pyrimidine salvage pathway: Topics by Science.gov. Science.gov. [Link]
- Miasoedova, Y. A., et al. (2023). Protective Effect of Uridine on Structural and Functional Rearrangements in Heart Mitochondria after a High-Dose Isoprenaline Exposure Modelling Stress-Induced Cardiomyopathy in Rats. International Journal of Molecular Sciences. [Link]
- van der Veer, M., et al. (2022). Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction. Molecular Metabolism. [Link]
- Medicosis Perfectionalis. (2023). Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. YouTube. [Link]
- Martin, N., et al. (2008). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. BioTechniques. [Link]
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 5. golifescience.com [golifescience.com]
- 6. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]
- 7. A simple quantitative assay for the activity of thymidine kinase 1 in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Serum Thymidine Kinase 1 Activity in Solid Tumor (Breast and Colorectal Cancer) Patients Treated With Adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Protective Effect of Uridine on Structural and Functional Rearrangements in Heart Mitochondria after a High-Dose Isoprenaline Exposure Modelling Stress-Induced Cardiomyopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Isopropyl-2-methylpyrimidin-4-ol and Its Analogs for Drug Discovery and Agrochemical Research
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous bioactive molecules. Among these, 6-isopropyl-2-methylpyrimidin-4-ol stands out as a key metabolite of the widely used organophosphate insecticide, diazinon.[1] This association has spurred research into its own biological activities and those of its structural analogs, revealing a spectrum of potential applications ranging from antifungal to herbicidal agents.
This guide provides a comprehensive comparative analysis of this compound and its analogs. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data from peer-reviewed literature. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrimidine-based compounds.
Physicochemical Properties and Tautomerism
This compound, with the chemical formula C₈H₁₂N₂O, exists in a tautomeric equilibrium with its keto form, 2-isopropyl-6-methylpyrimidin-4(3H)-one. While the enol form is named as a pyrimidin-4-ol, crystallographic studies have shown that the keto form is predominant in the solid state. This tautomerism is a critical consideration in its synthesis and biological interactions.
Synthesis of this compound and Its Analogs
The most common and versatile method for synthesizing 2,6-disubstituted pyrimidin-4-ols is the Pinner pyrimidine synthesis. This is a cyclocondensation reaction between a β-ketoester and an amidine in the presence of a base.[2] By selecting appropriate starting materials, a diverse range of analogs can be synthesized.
General Synthetic Workflow
Caption: General workflow for the synthesis of 2,6-dialkylpyrimidin-4-ols.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of the title compound from isobutyramidine hydrochloride and ethyl acetoacetate.
Materials:
-
Isobutyramidine hydrochloride
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
To this solution, add isobutyramidine hydrochloride (1.1 equivalents) and stir until dissolved.
-
Slowly add ethyl acetoacetate (1.0 equivalent) to the reaction mixture.
-
Cyclocondensation: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water and acidify to pH 5-6 with concentrated HCl.
-
The precipitate formed is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Comparative Biological Activities
Derivatives of 2,6-dialkylpyrimidin-4-ol have shown promising activity in two primary areas: as antifungal agents and as herbicides. The nature of the alkyl substituents at the 2- and 6-positions plays a crucial role in determining the potency and selectivity of these compounds.
Antifungal Activity
Several studies have demonstrated the in vitro antifungal activity of pyrimidine derivatives against a range of plant pathogenic fungi. The "poisoned food technique" is a common assay to evaluate this activity.
| Compound/Analog | R2-Substituent | R6-Substituent | Fungal Strain | Inhibition Rate (%) @ 50 µg/mL | Reference |
| 1 | -CH(CH₃)₂ | -CH₃ | Botrytis cinerea | Not Reported | - |
| Analog A | -CH₃ | -CH₃ | Botrytis cinerea | >80 | [3] |
| Analog B | -CH(CH₃)₂ | -H | Botrytis cinerea | Moderate | [4] |
| Analog C | -CH₃ | -CF₃ | Phomopsis sp. | 100 | [5] |
Table 1: Comparative Antifungal Activity of 2,6-Disubstituted Pyrimidin-4-ol Analogs.
The data, although from different studies and against various fungal species, suggests that modifications to the alkyl groups can significantly impact antifungal efficacy. For instance, the presence of a trifluoromethyl group at the 6-position (Analog C) appears to confer potent activity against Phomopsis sp.[5]
Herbicidal Activity
The herbicidal potential of pyrimidine derivatives is often assessed through pre-emergence and post-emergence assays against various weed species. The inhibition of root and shoot growth is a key parameter measured.
| Compound/Analog | R2-Substituent | R6-Substituent | Weed Species | Herbicidal Effect | Reference |
| 1 | -CH(CH₃)₂ | -CH₃ | Raphanus sativus | Not Reported | - |
| Analog D | -OCH₃ | -OCH₃ | Digitaria sanguinalis | High | [5] |
| Analog E | -CH₃ | -CH₃ | Digitaria sanguinalis | High | [5] |
| Analog F | -NH-alkyl | -pyrazolyl | Pennisetum alopecuroides | IC₅₀ = 1.90 mg L⁻¹ (root growth) | [6] |
Table 2: Comparative Herbicidal Activity of Pyrimidine Analogs.
The data indicates that pyrimidine derivatives with varied substituents can exhibit significant herbicidal activity. Analogs with dimethoxy and dimethyl substitutions (Analogs D and E) show high efficacy against Digitaria sanguinalis.[5] More complex analogs, such as those with pyrazolyl and amino groups, have also demonstrated potent, specific herbicidal effects.[6]
Structure-Activity Relationship (SAR) Insights
Based on the available data, some preliminary structure-activity relationships can be inferred:
-
Antifungal Activity: The introduction of electron-withdrawing groups, such as a trifluoromethyl group, at the 6-position may enhance antifungal potency.[5] The size and lipophilicity of the alkyl groups at both the 2- and 6-positions are likely to influence the interaction with fungal target enzymes.
-
Herbicidal Activity: A wide range of substituents on the pyrimidine ring can lead to herbicidal activity. The specific substitutions appear to determine the spectrum of weeds controlled. For instance, alkynyloxy groups at the 6-position have been linked to bleaching activities, while amino groups at the same position can strongly inhibit root growth.[6]
Caption: Key structural components influencing the biological activity of 2,6-dialkylpyrimidin-4-ols.
Experimental Protocols for Biological Assays
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This method assesses the ability of a compound to inhibit the mycelial growth of a fungus.[4][7]
Materials:
-
Pure fungal culture (e.g., Botrytis cinerea, Phomopsis sp.)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize.
-
Cool the molten PDA to 45-50 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). A solvent control (e.g., DMSO) and a positive control (a known fungicide) should also be prepared.
-
Pour the PDA mixture into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of the treated and control PDA plates.
-
Incubation: Incubate the plates at 25-28 °C for a period sufficient for the fungal growth in the control plate to nearly cover the plate (typically 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
-
Protocol: Pre-emergence Herbicidal Assay
This assay evaluates the effect of a compound on seed germination and early seedling growth.[8][9]
Materials:
-
Weed seeds (e.g., Raphanus sativus, Digitaria sanguinalis)
-
Potting soil or a suitable growth medium
-
Pots or trays
-
Test compounds formulated as a solution or suspension
-
Greenhouse or growth chamber with controlled light and temperature
Procedure:
-
Planting: Fill pots with soil and sow a predetermined number of weed seeds at a uniform depth.
-
Treatment: Apply the test compound solution evenly to the soil surface immediately after sowing. A vehicle control (solvent only) and a positive control (a commercial herbicide) should be included.
-
Incubation: Place the pots in a greenhouse or growth chamber with appropriate conditions for weed growth (e.g., 25 °C, 16h light/8h dark cycle).
-
Water the pots as needed to maintain soil moisture.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury to the emerged plants (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
For a more quantitative assessment, the fresh or dry weight of the shoots can be measured and compared to the control group to calculate the percent inhibition.
Conclusion
This compound and its analogs represent a promising class of compounds with demonstrable antifungal and herbicidal activities. The synthetic accessibility of this scaffold through the Pinner pyrimidine synthesis allows for the systematic exploration of structure-activity relationships. While the available data provides initial insights, further research is warranted to synthesize and screen a broader and more structurally diverse library of analogs. Such studies, employing standardized and rigorous biological assays as outlined in this guide, will be instrumental in elucidating the full therapeutic and agrochemical potential of this versatile pyrimidine core. The continued investigation of these compounds holds the promise of discovering novel and effective agents to address the ongoing challenges in human health and agriculture.
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of Pyrimidin-4-ol Derivatives
Introduction: The Pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged structures" for their ability to bind to multiple, diverse biological targets. The pyrimidine ring is a quintessential example of such a scaffold.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), this six-membered aromatic heterocycle is deeply embedded in the biochemistry of life.[3][4][5][6][7] This inherent biocompatibility, combined with its versatile synthetic accessibility, has made the pyrimidine nucleus a cornerstone in the development of therapeutic agents across a vast spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][4][5][6][7]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific and highly significant subclass: pyrimidin-4-ol derivatives (which exist in tautomeric equilibrium with pyrimidin-4-ones). We will dissect how specific structural modifications to this core influence biological activity, compare the performance of different derivatives against key therapeutic targets, and provide the experimental context necessary for researchers in drug discovery.
The Pyrimidin-4-ol Scaffold: Key Positions for Molecular Engineering
The therapeutic versatility of pyrimidin-4-ol derivatives stems from the distinct chemical environments at each position of the ring system, allowing for precise modifications that dictate biological function. The strategic substitution at the C2, C5, and C6 positions is paramount for tuning potency, selectivity, and pharmacokinetic properties.[3][5][6]
Caption: Core structure of Pyrimidin-4-ol with key modification sites.
Comparative SAR Analysis: From Anticancer to Anti-inflammatory Agents
Anticancer Activity: Targeting the Engines of Cell Proliferation
The pyrimidine scaffold is a well-established pharmacophore for targeting protein kinases, which are crucial regulators of cell signaling that are often dysregulated in cancer.[2][8][9] Many pyrimidine-based inhibitors function as ATP-competitive agents, where the pyrimidine core mimics the adenine moiety of ATP, forming critical hydrogen bonds with the kinase hinge region.[10]
A. Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key drivers of the cell cycle, and their inhibition is a validated strategy for cancer therapy.
-
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines: A lead optimization study demonstrated that bioisosteric replacement of a phenylsulfonamide group with a pyrazole ring led to a new chemotype of highly potent and selective CDK2 inhibitors.[11] The SAR analysis revealed that N-alkylation or altering the topology of the pyrazol-4-yl ring at the C2-amino position was detrimental to both CDK2 inhibition and antiproliferative activity.[11]
-
Pyrazolo[3,4-d]pyrimidin-4-ones: This fused pyrimidine scaffold has also been successfully explored for CDK2 inhibition. Screening of a synthesized library identified compounds with low micromolar IC50 values against both the CDK2 enzyme and the MCF-7 breast cancer cell line.[12]
B. RAF Kinase Inhibition
The RAF-MEK-ERK pathway is a critical signaling cascade in many cancers, particularly melanoma.
-
Pyrimidin-4-yl-1H-imidazole Derivatives: A novel series of these compounds showed potent antiproliferative activities against melanoma cell lines, with several compounds exceeding the potency of the known RAF inhibitor, Sorafenib.[13] Compound 7a from this series emerged as a selective and potent CRAF inhibitor.[13]
C. Multi-Kinase Inhibition (EGFR, VEGFR)
Targeting multiple kinases involved in tumor growth and angiogenesis is an effective anticancer strategy.
-
Oxazolo[5,4-d]pyrimidines: This fused pyrimidine system has yielded potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).[14] SAR studies highlighted that:
Comparative Data: Anticancer Potency of Pyrimidine Derivatives
| Compound Class | Target(s) | Representative Compound | Activity (IC50 / GI50) | Cancer Cell Line | Reference |
| Pyrimidin-4-yl-1H-imidazole | CRAF | Compound 7a | 0.62 µM | A375P (Melanoma) | [13] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Compound 15 | 0.005 µM (Ki) | N/A (Enzymatic) | [11] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Proliferation | Compound 15 | 0.158 µM | A2780 (Ovarian) | [11] |
| Pyrazolo[3,4-d]pyrimidin-4-one | CDK2 | Compound 1j | 1.60 µM | N/A (Enzymatic) | [12] |
| Pyrazolo[3,4-d]pyrimidin-4-one | Proliferation | Compound 1j | 10.88 µM | MCF-7 (Breast) | [12] |
| Oxazolo[5,4-d]pyrimidine | AURKA | Compound 17 | < 100 nM | HCT116 (Colorectal) | [14] |
| Aminopyrimidine | Proliferation | Compound 2a | 4 - 8 µM | Various | [15] |
Anti-inflammatory Activity: Quelling Inflammatory Mediators
Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][17][18]
-
Morpholinopyrimidine Derivatives: A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[16][17]
-
Key SAR Findings: Compounds V4 (with a 4-methoxyphenyl group) and V8 (with a 4-fluorophenyl group) were identified as the most potent inhibitors of NO production at non-cytotoxic concentrations.[16][17] Further investigation showed these compounds dramatically reduced the mRNA and protein expression of both iNOS and COX-2.[16] Molecular docking studies suggested a strong affinity for the active sites of these enzymes.[16][17]
-
Comparative Data: Anti-inflammatory Activity
| Compound | Key Substituent | NO Inhibition (IC50) | Cell Line | Reference |
| V4 | 4-methoxyphenyl | Most Active | RAW 264.7 | [16][17] |
| V8 | 4-fluorophenyl | Most Active | RAW 264.7 | [16][17] |
Other Therapeutic Applications: Bone Anabolism
The versatility of the pyrimidine scaffold extends beyond cancer and inflammation.
-
Promoting Osteogenesis: A study on pyrimidine derivatives as bone anabolic agents found that compound 18a , N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, was the most efficacious agent at a remarkable concentration of 1 pM.[19] This compound was shown to promote bone formation by activating the BMP2/SMAD1 signaling pathway. The SAR was highly specific; for instance, replacing the C2-hexanamide moiety with various piperazine or piperidine groups resulted in a complete loss of activity.[19]
Experimental Protocols and Workflows
Trustworthy SAR analysis is built on robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of pyrimidin-4-ol derivatives.
General Synthesis of 2-Amino-4,6-disubstituted Pyrimidines
This protocol is a common and effective method for creating a library of pyrimidine derivatives for screening, based on the reaction between a chalcone and guanidinium hydrochloride.[19]
Caption: Typical workflow for pyrimidine derivative synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate chalcone (e.g., (E)-1-(4-methoxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, 1 mmol) in ethanol (10 mL), add guanidinium hydrochloride (1.5 mmol) and sodium hydroxide (5 mmol).[19]
-
Reaction: Reflux the reaction mixture for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the contents into ice-cold water to precipitate the solid product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with water and then cold ethanol to remove unreacted starting materials and salts.
-
Purification: Dry the crude product under vacuum. Further purify the compound by crystallization from a suitable solvent, such as methanol, to obtain the pure pyrimidine derivative.[19]
In Vitro Biological Evaluation Cascade
A standard workflow for assessing the anticancer and anti-inflammatory potential of newly synthesized compounds is crucial for generating reliable SAR data.
Caption: Screening cascade for biological activity assessment.
Protocol: Anti-inflammatory Nitric Oxide (NO) Assay
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Analysis: Compare the nitrite levels in treated wells to the LPS-only control to determine the percentage inhibition of NO production. Calculate the IC50 value for active compounds.
Conclusion and Future Perspectives
The pyrimidin-4-ol scaffold is a testament to the power of privileged structures in drug discovery. The extensive body of research clearly demonstrates that the biological activity of these derivatives can be exquisitely controlled through strategic substitutions at the C2, C5, and C6 positions.
-
For anticancer applications , the focus remains on enhancing kinase selectivity to minimize off-target effects and overcoming the persistent challenge of drug resistance.[8][15] The development of covalent inhibitors or allosteric modulators based on the pyrimidine scaffold represents an exciting future direction.
-
In inflammation , optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent iNOS/COX-2 inhibitors will be key to translating in vitro success into viable clinical candidates.
The insights provided in this guide underscore the importance of systematic SAR studies. By understanding the causal relationships between chemical structure and biological function, researchers can more rationally design and synthesize novel pyrimidine derivatives with improved potency, selectivity, and therapeutic potential. The future for this versatile scaffold remains bright, with ample opportunities to develop next-generation therapies for a multitude of human diseases.
References
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- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023-06-27). RSC Advances.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023-05-30). International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018-05-01). Bioorganic & Medicinal Chemistry.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences.
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- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07).
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- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023-06-27). RSC Advances.
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- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021-02-02). Anti-Cancer Agents in Medicinal Chemistry.
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- Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. (2022-08-15). Bioorganic & Medicinal Chemistry Letters.
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A Researcher's Guide to Validating the Biological Target of 6-isopropyl-2-methylpyrimidin-4-ol: A Comparative Approach
For researchers in the vanguard of drug discovery and chemical biology, the identification of a bioactive small molecule represents a critical first step. However, the journey from a phenotypic screening hit to a validated therapeutic lead hinges on a crucial and often challenging process: target deconvolution and validation. This guide provides a comprehensive framework for validating the biological target of 6-isopropyl-2-methylpyrimidin-4-ol, a pyrimidine derivative that, for the purpose of this guide, we will assume has shown compelling activity in a phenotypic screen.
This document moves beyond a simple recitation of protocols. Instead, it offers a comparative analysis of key validation strategies, delving into the rationale behind experimental choices to empower you, the researcher, to design a robust and self-validating workflow.
The Challenge: From Phenotype to Target
This guide will compare and contrast three orthogonal pillars of target validation:
-
Direct Target Engagement: Does the compound physically interact with the putative target protein in a relevant biological context?
-
Target-Dependent Cellular Activity: Does modulation of the target protein replicate or occlude the phenotypic effects of the compound?
-
In Vitro Biochemical Validation: Does the compound directly affect the biochemical activity of the purified target protein?
Pillar 1: Demonstrating Direct Target Engagement in a Cellular Environment
Confirming that this compound physically binds to its hypothesized target within the complex milieu of a cell is a cornerstone of validation. Here, we compare two powerful techniques: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Strategy A: Affinity Purification-Mass Spectrometry (AP-MS)
The principle behind AP-MS is to use an immobilized version of the small molecule to "fish" for its binding partners from a cell lysate.[5][6][7] This is a widely used technique to isolate specific target proteins from a complex proteome.[6]
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
-
Affinity Probe Synthesis: Synthesize a derivative of this compound with a linker arm terminating in an affinity tag, such as biotin. The linker position must be carefully chosen to minimize disruption of the compound's binding pharmacophore.
-
Cell Lysis: Culture cells of interest (e.g., the cancer cell line from the initial screen) and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with streptavidin-coated agarose or magnetic beads that have been pre-incubated with the biotinylated this compound probe. A parallel incubation should be performed with beads linked only to biotin as a negative control.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by denaturing elution buffers.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.
| Parameter | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized ligand captures binding partners from lysate.[6] | Ligand binding stabilizes the target protein against thermal denaturation. |
| Pros | - Can identify unknown targets.[5] - Provides direct evidence of a physical interaction. | - Label-free and requires no compound modification. - Performed in live cells or lysates, preserving the native protein state. |
| Cons | - Requires chemical modification of the compound, which may alter its binding properties.[7] - Can be prone to false positives from non-specific binding. | - Requires a specific antibody for the target protein for Western blot analysis. - May not be suitable for all proteins. |
| Hypothetical Data | A specific enrichment of the hypothesized target protein in the eluate from the this compound-biotin beads compared to the control beads, as identified by a high peptide count in mass spectrometry. | A rightward shift in the melting curve of the target protein in the presence of this compound, indicating increased thermal stability. |
Strategy B: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context without the need for compound modification. The principle is that a small molecule binding to its target protein will stabilize the protein, making it more resistant to thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat intact cells or cell lysates with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated samples and heat them individually to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Centrifugation: For intact cells, lyse them after heating. For all samples, centrifuge to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of the specific target protein remaining by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot and plot the percentage of soluble protein as a function of temperature to generate melting curves.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 75 | 90 |
| 55 | 50 | 80 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | <1 | 15 |
This hypothetical data illustrates that in the presence of 10 µM this compound, the target protein remains soluble at higher temperatures, indicating direct binding and stabilization.
Pillar 2: Establishing Target-Dependent Cellular Activity
Demonstrating direct binding is necessary but not sufficient. The next critical step is to show that the observed cellular phenotype is a direct consequence of the compound's interaction with the hypothesized target. Genetic approaches are the gold standard for this.
Strategy: Target Knockdown or Knockout
By reducing or eliminating the expression of the target protein using techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing, we can test whether the cells' sensitivity to this compound is altered.
Caption: Workflow for Genetic Validation of a Drug Target.
-
Transfection: Transfect the relevant cell line with either an siRNA specifically targeting the mRNA of the hypothesized target protein or a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction in target protein expression by Western blot or qPCR.
-
Compound Treatment: Seed the remaining wild-type, control siRNA-treated, and target siRNA-treated cells and treat them with a range of concentrations of this compound.
-
Phenotypic Assay: After a suitable incubation period, perform the same phenotypic assay used in the initial screen (e.g., an MTT assay for cell viability).[8]
-
Data Analysis: Plot the dose-response curves for each cell population and compare the IC50 values.
If the hypothesized protein is the true target, the knockdown/knockout cells should exhibit resistance to this compound, resulting in a rightward shift of the dose-response curve and a significantly higher IC50 value compared to wild-type and control cells. This is because with less target protein present, a higher concentration of the compound is required to achieve the same phenotypic effect.
Pillar 3: In Vitro Biochemical Validation
The final pillar of validation is to demonstrate a direct effect of this compound on the biochemical function of the purified target protein. This provides the most direct evidence of target modulation.
Strategy: In Vitro Activity Assay
Assuming the target is an enzyme (e.g., a kinase), a biochemical assay can be developed to measure its activity in the presence and absence of the compound.
-
Protein Purification: Obtain a source of purified, active target kinase.
-
Assay Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a vehicle (DMSO) control.
-
Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the amount of product formed or substrate consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and plot the data to determine the IC50 value.
| Compound Concentration (nM) | % Kinase Activity |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 100 | 52 |
| 1000 | 15 |
| 10000 | 5 |
This data would yield a sigmoidal dose-response curve, from which an IC50 value can be calculated, providing quantitative evidence of direct target inhibition.
Conclusion: A Triad of Evidence for Confident Target Validation
Validating the biological target of a novel bioactive compound like this compound is a multi-faceted process that demands rigorous, orthogonal approaches. No single experiment is definitive. True confidence in a target is achieved by building a cohesive case from multiple lines of evidence.
By integrating direct target engagement studies like CETSA, demonstrating target-dependent cellular effects through genetic manipulation, and confirming direct biochemical modulation with in vitro assays, researchers can construct a compelling and robust validation package. This triad of evidence not only solidifies the mechanism of action of this compound but also provides a solid foundation for its future development as a chemical probe or therapeutic agent.
References
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- Semantic Scholar. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. [Link]
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A Senior Application Scientist's Guide to Pyrimidinol Synthesis: A Comparative Analysis of Efficacy
For the discerning researcher in drug discovery and medicinal chemistry, the pyrimidine nucleus is a cornerstone of molecular design. Its prevalence in biologically active compounds necessitates a deep understanding of the synthetic methodologies available for its construction. This guide offers an in-depth, objective comparison of the most prominent methods for pyrimidinol synthesis, moving beyond mere procedural lists to provide field-proven insights into the causality behind experimental choices. We will dissect the performance of classical, metal-catalyzed, and modern energy-driven methods, supported by experimental data, to empower you in selecting the optimal synthetic strategy.
The Enduring Classic: The Biginelli Reaction
First reported in 1893, the Biginelli reaction remains a workhorse for the synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidinols.[1] Its enduring popularity stems from its operational simplicity as a one-pot, three-component condensation.
Mechanistic Causality
The acid-catalyzed mechanism proceeds through a series of equilibrium steps. The initial and often rate-determining step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, affords the dihydropyrimidine product. The choice of a strong acid catalyst, like HCl, is crucial to protonate the aldehyde, increasing its electrophilicity and driving the initial condensation forward.[2]
Diagram 1: Biginelli Reaction Mechanism
Caption: Key stages of the acid-catalyzed Biginelli reaction.
Protocol & Performance
Experimental Protocol: Classical Biginelli Reaction [3]
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated HCl.
-
Add ethanol (10 mL) as the solvent.
-
Reflux the mixture for 1.5-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
The classical Biginelli reaction, while straightforward, often suffers from moderate yields and long reaction times.[4] To address these limitations, several modifications have been developed.
The Pinner Synthesis: A Versatile Alternative
Mechanistic Rationale
The reaction is acid or base-catalyzed. Under acidic conditions, the amidine is protonated, enhancing its electrophilicity. The enol or enolate of the 1,3-dicarbonyl compound then acts as the nucleophile, attacking the amidine carbon. A series of proton transfers and a final dehydration step lead to the formation of the aromatic pyrimidine ring. The choice of catalyst and solvent can be tuned to favor the desired product and accommodate a wide range of substrates.[2]
Diagram 2: Pinner Synthesis Workflow
Caption: A general experimental workflow for the Pinner synthesis.
Protocol & Performance
Experimental Protocol: Pinner Synthesis of a 4-Pyrimidinol [2]
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.2 eq) in ethanol in a round-bottom flask.
-
Heat the solution to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the desired pyrimidinol.
Metal-Catalyzed Cross-Coupling and Cyclization Strategies
The advent of transition metal catalysis has revolutionized pyrimidine synthesis, offering pathways with high efficiency, regioselectivity, and functional group tolerance.[5] Iridium and Iron-based catalysts have shown particular promise.
Iridium-Catalyzed Multicomponent Synthesis
A notable advancement is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[6] This method is highly atom-economical and sustainable.
Mechanistic Insights: The reaction is believed to proceed through a sequence of condensation and dehydrogenation steps. The PN5P–Ir–pincer complex catalyst facilitates the dehydrogenation of the alcohols to aldehydes in situ. These aldehydes then participate in a cascade of condensation reactions with the amidine, ultimately leading to the formation of the pyrimidine ring through C-C and C-N bond formations, liberating water and hydrogen gas as the only byproducts.[5]
Diagram 3: Iridium-Catalyzed Pyrimidine Synthesis
Caption: Conceptual pathway for Iridium-catalyzed pyrimidine synthesis.
Iron-Catalyzed Synthesis
Iron catalysis provides a more economical and environmentally benign alternative to precious metal catalysts. An operationally simple method involves the reaction of ketones, aldehydes, or esters with amidines in the presence of an in-situ generated iron(II)-complex and TEMPO.
Causality in Action: The proposed mechanism involves the formation of an enamine from the carbonyl compound, followed by a β-TEMPO elimination and subsequent cyclization with the amidine to form the pyrimidine ring. The iron catalyst is crucial for facilitating the redox processes involved in this cascade.
Experimental Protocols
Experimental Protocol: Iridium-Catalyzed Synthesis [5]
A representative procedure as specific protocols are highly substrate-dependent.
-
In a glovebox, charge a pressure-resistant reaction vessel with the amidine, the respective alcohols, the PN5P–Ir–pincer complex catalyst, and a suitable solvent (e.g., toluene).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 150 °C) for the required duration.
-
After cooling, carefully vent the vessel and concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography to isolate the pyrimidine product.
Experimental Protocol: Iron-Catalyzed Synthesis
A general protocol based on the described methodology.
-
To a reaction tube, add the carbonyl compound (ketone, aldehyde, or ester), the amidine, TEMPO, FeSO₄·7H₂O, and a ligand (e.g., 1,10-phenanthroline) in a suitable solvent.
-
Seal the tube and heat the mixture at the designated temperature for the specified time.
-
After cooling, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Modern Frontiers: Photochemical and Electrochemical Synthesis
Emerging techniques harnessing light and electricity offer green and highly efficient routes to pyrimidinols, often under mild conditions.
Photochemical 6π-Electrocyclization
This method involves the UV irradiation of a 1,3,5-hexatriene system embedded within a precursor molecule. The absorption of light promotes a 6π-electrocyclization, a pericyclic reaction governed by the Woodward-Hoffmann rules, to form a new ring. A subsequent sigmatropic shift can lead to the final pyrimidine-containing product.[7] This approach allows for the construction of complex, fused pyrimidine systems.[7]
Electrochemical Oxidative Domino Cyclization
Electrochemical synthesis provides a reagent-free method for oxidation. In a typical setup, an undivided cell with graphite electrodes is used. An oxidative domino cyclization can be initiated by passing a constant current through a solution of the starting materials (e.g., methyl azaarenes and 6-amino-pyrimidine-2,4-diones). This process can form multiple C-C and C-N bonds in a single pot, leading to fused pyrimidine structures.[8]
Experimental Considerations
Experimental Protocol: Photochemical Synthesis
A generalized procedure.
-
Dissolve the pyrimidine precursor in a suitable solvent (e.g., benzene) in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.
-
Irradiate the solution with a UV lamp (specific wavelength may be required) at room temperature, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the solvent and purify the product by chromatography.
Experimental Protocol: Electrochemical Synthesis [9]
-
In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve the starting materials and a supporting electrolyte (e.g., LiClO₄) in a suitable solvent (e.g., acetonitrile).
-
Apply a constant current to the cell and conduct the electrolysis at room temperature.
-
Monitor the reaction progress. Upon completion, evaporate the solvent and purify the residue to obtain the desired pyrimidine derivative.
Comparative Efficacy at a Glance
The choice of a synthetic method is ultimately guided by a balance of factors including yield, reaction time, substrate scope, scalability, and adherence to green chemistry principles. The following tables provide a comparative summary of the discussed methods.
Table 1: Performance Comparison of Pyrimidinol Synthesis Methods
| Method | Key Reactants | Catalyst/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Classical Biginelli | Aldehyde, β-Ketoester, Urea | Acid (e.g., HCl) | 1.5 - 3 hours | 60-70%[4] | Operationally simple, one-pot | Moderate yields, long reaction times |
| Microwave Biginelli | Aldehyde, β-Ketoester, Urea/Guanidine | Various catalysts | 7 - 12 minutes | 72-95%[4][10] | Rapid, high yields | Requires specialized equipment |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Varies | Moderate to Excellent[4] | Versatile, good for specific substitution patterns | Can require harsher conditions |
| Iridium-Catalyzed | Amidine, Alcohols | PN5P–Ir–pincer complex | Varies | Up to 93%[5] | High atom economy, sustainable, regioselective | Expensive, air-sensitive catalyst |
| Iron-Catalyzed | Carbonyl, Amidine | FeSO₄/Ligand, TEMPO | Varies | Up to 82% | Economical, environmentally benign | May have substrate limitations |
| Photochemical | Precursor with 1,3,5-hexatriene system | UV light | Varies | Varies | Access to complex structures, mild conditions | Can have low quantum yields, specialized setup |
| Electrochemical | Various precursors | Electric current | Varies | Moderate to Good[8] | Reagent-free oxidation, green | Substrate-specific, requires electrochemical setup |
Table 2: Green Chemistry & Scalability Comparison
| Method | Atom Economy | Solvent/Energy | Scalability | Overall Green Profile |
| Classical Biginelli | Good (byproduct is H₂O) | Often requires heating and organic solvents | Readily scalable | Moderate |
| Microwave Biginelli | Good | Can be solvent-free, but high energy input | Scalable with appropriate reactors | Good to Excellent |
| Pinner Synthesis | Good (byproduct is H₂O) | Often requires organic solvents and heating | Generally scalable | Moderate |
| Iridium-Catalyzed | Excellent (byproducts are H₂O and H₂) | Organic solvents, high temperature | Demonstrated on a lab scale | Excellent |
| Iron-Catalyzed | Good | Organic solvents, heating | Potentially scalable | Good |
| Photochemical | Excellent (intramolecular) | Organic solvents, UV light energy | Can be challenging due to light penetration | Moderate to Good |
| Electrochemical | Good | Often uses organic solvents, but avoids chemical oxidants | Can be scalable with flow cells | Good to Excellent |
Conclusion and Future Outlook
The synthesis of pyrimidinols is a mature field, yet it continues to evolve with the development of novel catalytic systems and energy-driven methodologies. The classical Biginelli and Pinner reactions remain highly relevant for their simplicity and versatility. However, for applications demanding higher efficiency, sustainability, and novel molecular architectures, metal-catalyzed, photochemical, and electrochemical methods offer compelling advantages.
As a senior application scientist, my recommendation is to select a method based on a holistic evaluation of the target molecule's complexity, the required scale of synthesis, and the principles of green chemistry. For rapid library synthesis, microwave-assisted Biginelli reactions are often unparalleled. For complex, highly substituted pyrimidines with a focus on sustainability, the iridium-catalyzed multicomponent synthesis is a powerful tool. The burgeoning fields of photochemistry and electrochemistry are poised to deliver even more elegant and efficient solutions in the near future. A thorough understanding of the mechanistic underpinnings of each method, as presented in this guide, is the key to not only successfully synthesizing your target pyrimidinols but also to innovating upon these established platforms.
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- Wang, H., et al. (2020). An electrochemical off–on method for pyrimidin-2(1H)-one synthesis via three-component cyclization. Green Chemistry, 22(12), 3855-3860. [Link]
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Bridging the Gap: A Senior Application Scientist's Guide to In-Vivo Validation of Pyrimidine Compounds
For researchers, scientists, and drug development professionals vested in the therapeutic potential of pyrimidine-based compounds, the journey from a promising in-vitro result to a viable clinical candidate is both exciting and fraught with challenges. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] However, the promising low micromolar or even nanomolar IC50 values observed in cell-based assays do not always translate to efficacy in a complex biological system. This guide provides an in-depth, experience-driven comparison of methodologies for the crucial in-vivo validation of pyrimidine compounds, focusing on anticancer applications. We will dissect the "why" behind experimental choices, ensuring a robust and self-validating approach to preclinical development.
The Rationale: Why In-Vivo Validation is Non-Negotiable
In-vitro assays, while essential for initial screening and mechanistic studies, represent a simplified and controlled environment.[2] They often lack the complex interplay of factors present in a living organism, such as drug absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[3][4] Furthermore, the tumor microenvironment, with its intricate network of stromal cells, immune cells, and vasculature, plays a pivotal role in tumor progression and therapeutic response, an aspect largely absent in monolayer cell cultures.[5] Therefore, in-vivo studies are indispensable for assessing the true therapeutic potential and safety profile of a novel pyrimidine compound.
Experimental Design: A Multi-Faceted Approach to In-Vivo Validation
A well-designed in-vivo study is a multi-pronged investigation that goes beyond simply observing tumor shrinkage. It is a systematic evaluation of a compound's behavior and effects within a living system.
Workflow for In-Vivo Validation of Pyrimidine Compounds
Caption: A streamlined workflow for the in-vivo validation of pyrimidine compounds.
Selecting the Right Animal Model: A Critical First Step
The choice of animal model is paramount to the clinical relevance of your study.[3] While no single model perfectly recapitulates human disease, a thoughtful selection can provide invaluable insights.[5]
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenograft | Human cancer cell lines are implanted under the skin of immunodeficient mice (e.g., nude, SCID).[3] | Simple, rapid tumor growth, easy to measure tumor volume.[6] | Lacks the natural tumor microenvironment, not suitable for studying metastasis.[7] |
| Orthotopic Models | Tumor cells are implanted into the corresponding organ of origin in the animal.[8] | More clinically relevant tumor microenvironment, allows for the study of metastasis.[7][8] | Technically more challenging, may require imaging to monitor tumor growth. |
| Patient-Derived Xenograft (PDX) | Fragments of a patient's tumor are directly implanted into immunodeficient mice.[9][10] | Preserves the heterogeneity and architecture of the original human tumor.[10] | Expensive, slower tumor growth, requires a source of patient tissue.[11] |
| Syngeneic Models | Murine cancer cells are implanted into immunocompetent mice of the same genetic background.[3] | Intact immune system, allows for the study of immunomodulatory effects of the drug. | May not fully represent the complexity of human cancers. |
Expert Insight: For novel pyrimidine compounds with an unknown mechanism of action, starting with a subcutaneous xenograft model is a cost-effective way to establish initial efficacy. However, for compounds targeting pathways known to be influenced by the microenvironment or for studying metastatic potential, orthotopic or PDX models are highly recommended.
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding Drug Behavior and Effect
A comprehensive understanding of a compound's ADME properties is crucial for designing an effective dosing regimen.[3][4]
Key Pharmacokinetic Parameters
| Parameter | Description | Significance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the drug concentration to reduce by half. |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | Crucial for determining oral dosing. |
Example of Pharmacokinetic Data for a Pyrimidine Derivative:
A study on the pyridopyrimidine derivative 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine in male rats showed rapid absorption with peak plasma concentrations reached before 1 hour after oral administration.[12] The absolute bioavailability was estimated to be around 90%, indicating excellent oral absorption.[12]
Expert Insight: It is important to note that for many pyrimidine analogues, which act as prodrugs, plasma concentration may not directly correlate with intracellular concentrations of the active metabolites.[11][13] Therefore, whenever feasible, measuring the intracellular levels of the phosphorylated pyrimidine nucleotides in tumor tissue can provide a more accurate picture of target engagement.[11][13]
Efficacy and Toxicity Assessment: The Balancing Act
The ultimate goal of in-vivo validation is to demonstrate that a pyrimidine compound can inhibit tumor growth at a dose that is well-tolerated by the animal.
Assessing Efficacy
The primary endpoint for efficacy is typically tumor growth inhibition (TGI). This is calculated by comparing the change in tumor volume in the treated group to the control group.
Comparative In-Vitro vs. In-Vivo Activity of a Pyrimidine-Based EGFR Inhibitor (CO-1686)
| Parameter | In-Vitro Activity | In-Vivo Activity | Reference(s) |
| Compound | CO-1686 (Rociletinib) | CO-1686 (Rociletinib) | [14] |
| Target | EGFR (mutant-selective) | EGFR (mutant-selective) | [14] |
| Metric | IC50 | Tumor Growth Inhibition | [14] |
| Value | Potent nM inhibition against EGFRL858R/T790M | Dose-dependent tumor response in H1975 xenograft models | [14] |
| Cell Line(s) | H1975, PC-9, HCC827 | H1975 (human NSCLC) | [14] |
| Animal Model | N/A | Nude mice | [14] |
Monitoring Toxicity
A thorough toxicity assessment is crucial for establishing a safe therapeutic window.
Key Toxicity Monitoring Parameters:
-
Body Weight: A significant decrease in body weight is a common indicator of toxicity.
-
Clinical Observations: Daily monitoring for changes in appearance, behavior, and activity.
-
Hematology and Blood Chemistry: Analysis of blood samples to assess organ function.
-
Histopathology: Microscopic examination of major organs at the end of the study to identify any tissue damage.
Acute Toxicity (LD50): The median lethal dose (LD50) is the dose required to kill 50% of a test population. While it provides a basic measure of acute toxicity, modern drug development focuses more on identifying the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[6] For example, one study determined the LD50 of a novel pyrimidine derivative to be 618.75 mg/kg when administered intraperitoneally in mice.[15]
Delving Deeper: Mechanistic Insights from In-Vivo Studies
Beyond efficacy and toxicity, in-vivo models offer the opportunity to validate the proposed mechanism of action of your pyrimidine compound.
Signaling Pathway Analysis
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell signaling pathways.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine compound.
Expert Insight: At the end of an in-vivo study, tumor tissues should be collected and analyzed for biomarkers related to the target pathway. For example, if your pyrimidine compound targets a specific kinase, you can perform Western blotting or immunohistochemistry to assess the phosphorylation status of its downstream substrates. This provides direct evidence of target engagement and helps to correlate efficacy with the intended mechanism of action.
Detailed Experimental Protocols
Subcutaneous Xenograft Mouse Model for Efficacy Testing
This protocol is a general guideline and should be adapted based on the specific cell line and compound being tested.[3]
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)[3]
-
Female athymic nude mice (4-6 weeks old)[3]
-
Cell culture medium and supplements
-
Matrigel (optional, can improve tumor take rate)
-
Test pyrimidine compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Cell Implantation: Harvest cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrimidine compound and vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week.[3] Observe the animals daily for any clinical signs of toxicity.[3]
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or if significant toxicity is observed.[3][9]
-
Tissue Collection: At necropsy, excise the tumors and weigh them. Collect major organs for histopathological analysis.[3]
Acute Toxicity (LD50) Determination
This protocol outlines the "up-and-down" method for determining the LD50.[15]
Materials:
-
Test pyrimidine compound
-
Vehicle for drug formulation
-
Male and female mice (e.g., Swiss albino)
Procedure:
-
Dose Selection: Start with a dose estimated to be just below the toxic level based on in-vitro cytotoxicity data.
-
Sequential Dosing: Administer the compound to one animal.
-
Observation: Observe the animal for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
Data Analysis: Continue this process until a sufficient number of reversals (survival followed by death, or vice versa) have been observed. The LD50 is then calculated using statistical methods appropriate for this design.[15]
Conclusion: A Data-Driven Path to the Clinic
The in-vivo validation of pyrimidine compounds is a critical and complex phase in drug development. A scientifically rigorous and well-documented approach is essential for making informed decisions about which candidates to advance to clinical trials. By carefully selecting animal models, thoroughly characterizing pharmacokinetics, and meticulously assessing both efficacy and toxicity, researchers can build a compelling data package that supports the therapeutic potential of their novel pyrimidine-based agents. This guide provides a framework for designing and interpreting these crucial studies, ultimately bridging the gap between promising in-vitro findings and the development of new medicines to combat disease.
References
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Comparative Cross-Reactivity Analysis of 6-isopropyl-2-methylpyrimidin-4-ol in Immunoassays for Diazinon Detection
A Senior Application Scientist's Guide to Method Specificity and Interference Mitigation
Introduction: The Hidden Player in Diazinon Analysis
6-isopropyl-2-methylpyrimidin-4-ol, also known as 2-isopropyl-6-methyl-4-pyrimidinol or IMHP, is a primary hydrolysis product and a significant metabolite of the widely used organophosphate insecticide, Diazinon.[1][2] While Diazinon itself is the primary target for environmental and food safety monitoring, the presence of its metabolites, such as this compound, can pose a significant challenge to the accuracy of analytical methods.[1][3] Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are frequently employed for high-throughput screening of Diazinon residues due to their sensitivity and cost-effectiveness.[4][5][6] However, the antibodies used in these assays can sometimes bind to structurally similar molecules, a phenomenon known as cross-reactivity, leading to overestimated concentrations of the target analyte.[7][8]
This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound. We will delve into the experimental design, present a detailed protocol for a competitive ELISA, and showcase comparative data to illustrate the importance of characterizing assay specificity. This information is critical for researchers, scientists, and drug development professionals to ensure the reliability and accuracy of their immunoassay data for Diazinon.
The Rationale for Cross-Reactivity Assessment
The core principle behind evaluating cross-reactivity is to determine the specificity of the antibody used in an immunoassay. An ideal antibody would bind exclusively to the target analyte (Diazinon). In reality, antibodies may recognize and bind to other compounds that share similar structural features, or epitopes.[9] this compound shares the core pyrimidine ring structure with its parent compound, Diazinon, making it a prime candidate for cross-reactivity.
Diazinon is metabolized in organisms and degrades in the environment, leading to the formation of metabolites including this compound and the more toxic diazoxon.[1][10][11] Therefore, environmental and biological samples are likely to contain a mixture of Diazinon and its degradation products. An immunoassay that cross-reacts with these metabolites will produce a result that reflects the combined concentration of these compounds, not just Diazinon, leading to a potential overestimation of the parent compound's presence and toxicity.[4] Understanding the degree of cross-reactivity is essential for accurate risk assessment.
Experimental Design and Methodology
A competitive ELISA is the most suitable format for assessing the cross-reactivity of small molecules like this compound.[12][13] This method relies on the competition between the free analyte in the sample (or standard) and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Selection of Cross-Reactants
A robust cross-reactivity study should include a panel of compounds that are structurally related to the target analyte or are likely to be present in the same samples. For a Diazinon immunoassay, a logical selection of cross-reactants would include:
-
Diazinon: The target analyte, used to generate the standard curve.
-
This compound (IMHP): The primary focus of this study.
-
Diazoxon: A major and more potent metabolite of Diazinon.[4][5][10][14]
-
Pirimiphos-methyl and Chlorpyrifos: Other organophosphate pesticides with some structural similarities that could potentially be found in similar environmental settings.[4][5]
-
2-diethylamino-6-methylpyrimidin-4-ol: Another potential hydrolysis product of a related pesticide.
Experimental Workflow: Competitive ELISA
The following diagram illustrates the workflow for a competitive ELISA to determine cross-reactivity.
Caption: Logical flow for assessing and addressing immunoassay cross-reactivity.
Conclusion
The specificity of an immunoassay is a cornerstone of reliable analytical data. This guide demonstrates that while this compound is a metabolite of Diazinon, its potential to interfere in immunoassays must be experimentally verified. The provided framework for designing, executing, and interpreting cross-reactivity studies using competitive ELISA allows researchers to quantify the specificity of their antibodies. By systematically evaluating key metabolites like this compound and other structurally related compounds, scientists can ensure the integrity of their results, leading to more accurate environmental monitoring and food safety assessments. For assays showing significant cross-reactivity, it is imperative to either develop more specific reagents or employ confirmatory analytical methods to validate positive findings.
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- Competitive ELISA Protocol.
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A Comparative Benchmarking Guide to 6-isopropyl-2-methylpyrimidin-4-ol, a Novel EGFR Inhibitor
<
Introduction: The Rationale for Benchmarking Novel Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes such as proliferation, survival, and differentiation.[1][2] Its dysregulation, often through mutation or overexpression, is a well-established driver of various malignancies, making it a prime target for therapeutic intervention. The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4] However, the evolution of drug resistance necessitates a continuous search for novel inhibitors with improved potency, selectivity, and resistance profiles.
This guide introduces a hypothetical novel pyrimidin-4-ol derivative, 6-isopropyl-2-methylpyrimidin-4-ol (hereafter designated "Compound X"), as a potential EGFR inhibitor. To ascertain its therapeutic potential, a rigorous and objective comparison against established, clinically relevant inhibitors is paramount. We will benchmark Compound X against two first-generation EGFR TKIs: Gefitinib and Erlotinib .[3][5][6] Both are reversible, ATP-competitive inhibitors that have been widely used in clinical practice, providing a robust baseline for comparison.[4][][8]
This document provides a comprehensive framework for the preclinical evaluation of Compound X. It details the scientific rationale behind the experimental design, provides step-by-step protocols for key assays, and presents a clear structure for data analysis and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and scientifically sound benchmark analysis.
The EGFR Signaling Cascade and Inhibitor Action
Understanding the mechanism of action requires a clear picture of the EGFR signaling pathway. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes, leading to the autophosphorylation of tyrosine residues in its intracellular kinase domain.[9][10] This phosphorylation event creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[10][11] Gefitinib, Erlotinib, and presumably Compound X, act by competing with ATP for the binding site within the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.[4][][8][11][12]
Caption: High-level experimental workflow for benchmarking.
Experimental Protocols
Biochemical EGFR Kinase Assay (IC50 Determination)
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant EGFR kinase. It is the primary screen for potency and provides a direct measure of interaction with the target protein, independent of cellular factors like membrane permeability. We will utilize a luminescence-based assay that quantifies ADP production, a direct product of kinase activity. [13][14] Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare EGFR Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50µM DTT. [13][14] * Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase buffer.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR to ensure competitive binding dynamics.
-
Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in 100% DMSO, then further dilute in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted compound or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. [13] * Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Cell-Based EGFR Phosphorylation Assay (EC50 Determination)
Rationale: This assay validates target engagement within a cellular context. It measures the inhibition of ligand-induced EGFR autophosphorylation in whole cells, providing a more physiologically relevant measure of compound potency that accounts for cell permeability and intracellular target accessibility. A cell-based ELISA format is chosen for its high-throughput capability and quantitative nature. Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture A431 cells (a human epidermoid carcinoma line with high EGFR expression) in DMEM supplemented with 10% FBS.
-
Seed 20,000 cells per well into a 96-well tissue culture plate and incubate overnight. * Serum-starve the cells for 16-18 hours in low-serum media (0.1% FBS) prior to the experiment to reduce basal EGFR activity. [15]
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in serum-free media.
-
Pre-treat the serum-starved cells with the compounds or vehicle control for 1-2 hours. [15] * Stimulate EGFR phosphorylation by adding human EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C. [15][16]
-
-
Cell Fixing and Permeabilization:
-
Aspirate the media and fix the cells by adding 100 µL of 4% paraformaldehyde for 20 minutes.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. [16] * Add the primary antibody (anti-phospho-EGFR, Tyr1068) and incubate for 2 hours at room temperature. [17]In parallel wells, use an anti-total-EGFR antibody for normalization.
-
Wash the wells, then add an HRP-conjugated secondary antibody and incubate for 1 hour. * Wash again, then add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value (the effective concentration that causes 50% inhibition of EGFR phosphorylation) using a non-linear regression analysis.
-
Cell Viability/Proliferation Assay (GI50 Determination)
Rationale: This assay measures the ultimate biological effect of EGFR inhibition: the suppression of cancer cell proliferation. The MTT assay is a standard colorimetric method that quantifies metabolically active, viable cells. [18][19]A decrease in the MTT signal correlates with reduced cell viability, indicating the anti-proliferative effect of the compound.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., PC-9, an NSCLC line with an activating EGFR mutation) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight. [20]
-
-
Compound Treatment:
-
Add serial dilutions of Compound X, Gefitinib, and Erlotinib to the wells. Include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. * Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [18]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition) using non-linear regression.
-
Data Summary and Interpretation
The quantitative data from these experiments should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of Compound X's performance relative to the established benchmarks.
Table 1: Comparative Performance of EGFR Inhibitors (Hypothetical Data)
| Compound | Biochemical IC50 (nM) (Recombinant EGFR) | Cellular EC50 (nM) (A431 p-EGFR) | Anti-proliferative GI50 (nM) (PC-9 Cells) |
| Compound X | 15 | 45 | 60 |
| Gefitinib | 25 [21] | 77 [21] | 100 [22] |
| Erlotinib | 2 [23] | 30 [24] | 50 [25] |
Expert Interpretation:
The hypothetical data in Table 1 suggests that Compound X exhibits potent inhibition of the EGFR kinase. Its biochemical IC50 of 15 nM is comparable to, and slightly better than, Gefitinib, though less potent than Erlotinib in this specific assay. The transition from biochemical to cellular potency (IC50 to EC50) shows a predictable rightward shift, likely due to factors such as cell membrane permeability and intracellular ATP concentrations. The ratio of EC50 to IC50 for Compound X (45/15 = 3) is reasonable and in line with what is often observed for kinase inhibitors.
Crucially, the anti-proliferative GI50 value in an EGFR-mutant dependent cell line (PC-9) demonstrates that the on-target cellular activity translates into the desired biological effect. The performance of Compound X in this hypothetical scenario is promising, showing better anti-proliferative activity than Gefitinib and comparable activity to Erlotinib. These results would strongly support the further preclinical development of Compound X as a novel EGFR inhibitor.
Conclusion
This guide has outlined a structured, scientifically rigorous framework for benchmarking the novel compound this compound (Compound X) against the known EGFR inhibitors Gefitinib and Erlotinib. By integrating biochemical, cellular target engagement, and functional cell viability assays, this multi-tiered approach provides a comprehensive and self-validating evaluation of the compound's preclinical potential. The provided protocols offer a standardized methodology, while the emphasis on data interpretation underscores the importance of contextualizing results against established benchmarks. This systematic process is essential for making informed decisions in the drug discovery and development pipeline.
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- NIH. (n.d.). Statistical Analysis of EGFR Structures' Performance in Virtual Screening.
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A Comparative Study of Substituent Effects on the Pyrimidine Ring: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its function is paramount. The pyrimidine scaffold, a fundamental component of life's building blocks and a privileged structure in medicinal chemistry, offers a fascinating case study in how subtle modifications can dramatically alter chemical reactivity and biological activity.[1] This guide provides an in-depth, comparative analysis of substituent effects on the pyrimidine ring, moving beyond a simple recitation of facts to explain the underlying principles and provide practical, experimentally-grounded insights.
The Pyrimidine Core: An Electronic Landscape Primed for Modulation
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This π-deficiency, a consequence of the electronegative nitrogen atoms, governs its fundamental reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution unless activated by electron-donating groups.[2] The positions on the ring are not electronically equivalent; the C2, C4, and C6 positions are the most electron-deficient, while the C5 position is comparatively electron-rich. This electronic landscape is the canvas upon which substituents exert their influence.
Deconstructing Substituent Effects: A Tale of Two Forces
The influence of a substituent on the pyrimidine ring can be dissected into two primary components: electronic effects and steric effects. A thorough understanding of these forces is critical for predicting and tuning the properties of pyrimidine derivatives.
Electronic Effects: The Push and Pull of Electrons
Electronic effects describe the perturbation of the electron density of the pyrimidine ring by a substituent. These effects can be further categorized into inductive and resonance effects.
-
Inductive Effects (Field Effects): These are transmitted through the sigma (σ) bonds and are primarily dependent on the electronegativity of the atoms in the substituent. Electron-withdrawing groups (EWGs) with high electronegativity, such as halogens (-F, -Cl), nitro (-NO₂), and cyano (-CN), pull electron density away from the ring, increasing its electron deficiency. Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃, -C₂H₅), push electron density into the ring, partially mitigating its inherent π-deficiency.
-
Resonance Effects (Mesomeric Effects): These effects are transmitted through the pi (π) system and involve the delocalization of electrons between the substituent and the pyrimidine ring. Substituents with lone pairs of electrons, such as amino (-NH₂) and hydroxyl (-OH) groups, can donate electron density to the ring through resonance, a +R effect. Conversely, substituents with π-bonds, like carbonyl (-C=O) and nitro (-NO₂) groups, can withdraw electron density from the ring through resonance, a -R effect.
The interplay of these effects determines the overall electronic influence of a substituent. For instance, a methoxy group (-OCH₃) is electron-withdrawing by induction but electron-donating by resonance. The net effect often depends on the position of the substituent and the nature of the chemical transformation being studied.
Steric Effects: The Influence of Size and Shape
Steric effects arise from the spatial arrangement of atoms. The bulkiness of a substituent can hinder the approach of a reagent to a nearby reaction center, thereby slowing down a reaction. This steric hindrance is a critical consideration in the design of bioactive molecules, as it can influence how a molecule fits into the binding pocket of a target protein.
Quantifying Substituent Effects: From Empirical Parameters to Computational Models
To move from a qualitative understanding to a quantitative prediction of substituent effects, a variety of experimental and computational tools are employed.
Linear Free-Energy Relationships (LFERs): The Hammett and Taft Equations
LFERs provide a powerful framework for quantifying the electronic and steric effects of substituents.
-
The Hammett Equation: This classic LFER relates the rate or equilibrium constant of a reaction to the electronic properties of a substituent. The equation, log(k/k₀) = ρσ, uses the substituent constant (σ) to quantify the electronic effect of a substituent and the reaction constant (ρ) to measure the sensitivity of the reaction to these effects. While originally developed for substituted benzoic acids, Hammett-type analyses have been extended to heterocyclic systems like pyrimidine, providing valuable insights into their reactivity.[3]
-
Swain-Lupton and Taft Equations: To disentangle the contributions of inductive/field and resonance effects, the Swain-Lupton equation introduces the parameters F (field/inductive) and R (resonance). The Taft equation further separates electronic effects (σ*) from steric effects (Es), offering a more comprehensive model for predicting reactivity.[4][5]
Table 1: A Comparative Overview of Substituent Parameters
| Substituent | Hammett (σp) | Swain-Lupton (F) | Swain-Lupton (R) | Taft Polar (σ*) | Taft Steric (Es) |
| -H | 0.00 | 0.00 | 0.00 | 0.49 | 1.24 |
| -CH₃ | -0.17 | -0.04 | -0.13 | 0.00 | 0.00 |
| -C(CH₃)₃ | -0.20 | -0.07 | -0.13 | -0.30 | -1.54 |
| -F | 0.06 | 0.43 | -0.34 | - | -0.46 |
| -Cl | 0.23 | 0.41 | -0.15 | 1.05 | -0.97 |
| -Br | 0.23 | 0.44 | -0.17 | 1.00 | -1.16 |
| -OH | -0.37 | 0.29 | -0.64 | - | -0.55 |
| -OCH₃ | -0.27 | 0.26 | -0.51 | 0.52 | -0.55 |
| -NH₂ | -0.66 | 0.02 | -0.68 | 0.17 | -0.61 |
| -NO₂ | 0.78 | 0.67 | 0.16 | - | -2.52 |
| -CN | 0.66 | 0.51 | 0.19 | 1.30 | -0.51 |
Note: These values are compiled from various sources and can vary slightly depending on the reaction and solvent conditions.
Experimental Quantification of Substituent Effects
The acidity or basicity of a pyrimidine derivative, quantified by its pKa, is highly sensitive to the electronic effects of substituents. A common and reliable method for determining pKa is through UV-Vis spectrophotometry.
Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the pKa of a substituted pyrimidine by measuring the change in its UV-Vis absorbance as a function of pH.
Materials:
-
Substituted pyrimidine compound
-
A series of buffer solutions of known pH (e.g., citrate, phosphate, borate) covering a range of at least 2 pH units above and below the expected pKa.
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).
-
Prepare a series of solutions with a constant concentration of the pyrimidine derivative in the different buffer solutions.
-
Measure the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) where the absorbance changes most significantly with pH.
-
Plot absorbance versus pH at the chosen wavelength(s). The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, use the Henderson-Hasselbalch equation in conjunction with the absorbance data to calculate the pKa. For an acidic dissociation (HA ⇌ H⁺ + A⁻), the equation is: pKa = pH + log([HA]/[A⁻]) The ratio of the acidic and basic forms can be determined from the absorbance values at a wavelength where the two species have different molar absorptivities.
The electron-deficient nature of the pyrimidine ring makes it a good substrate for nucleophilic aromatic substitution (SNAr). The rate of these reactions is highly dependent on the nature of the substituents on the ring.
Experimental Protocol: Kinetic Analysis of SNAr Reactions
Objective: To determine the rate constants for the reaction of a series of substituted chloropyrimidines with a nucleophile.
Materials:
-
A series of substituted 2- or 4-chloropyrimidines
-
A nucleophile (e.g., piperidine, methoxide)
-
A suitable solvent (e.g., methanol, DMSO)
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Thermostatted cell holder or water bath
-
Stopwatch
Procedure:
-
Prepare stock solutions of the chloropyrimidine and the nucleophile in the chosen solvent.
-
Equilibrate the solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the reactants in a cuvette or reaction vial.
-
Monitor the reaction progress over time by measuring the change in absorbance of the reactant or product at a specific wavelength, or by taking aliquots at different time points and analyzing them by HPLC.
-
Determine the initial rate of the reaction from the plot of absorbance/concentration versus time.
-
Calculate the second-order rate constant (k₂) by performing the experiment with different initial concentrations of the reactants and analyzing the data using the appropriate rate law.
Computational Chemistry: An In Silico Laboratory
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for studying substituent effects.[6][7] These methods allow for the calculation of various electronic properties that correlate with reactivity.
Typical Computational Workflow:
-
Structure Optimization: The 3D structure of the substituted pyrimidine is optimized to find its lowest energy conformation.
-
Frequency Calculation: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Calculation of Electronic Properties: A variety of properties can be calculated, including:
-
Atomic Charges: Reveal the electron distribution within the molecule.
-
Molecular Electrostatic Potential (MEP): Maps the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.
-
Substituent Effects in Action: A Comparative Analysis
The true power of understanding substituent effects lies in its application to real-world scenarios, particularly in the realm of drug discovery. The biological activity of pyrimidine derivatives is often exquisitely sensitive to the nature and position of substituents.[1][2]
Impact on Reactivity: Nucleophilic Aromatic Substitution
As previously mentioned, the SNAr reaction is a cornerstone of pyrimidine chemistry. The rate of this reaction is significantly influenced by substituents. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. Conversely, electron-donating groups destabilize this intermediate and slow the reaction down.
Table 2: Relative Rates of SNAr for Substituted 2-Chloropyrimidines
| Substituent at C5 | Relative Rate (k_rel) | Electronic Effect |
| -NO₂ | High | Strong EWG |
| -CN | Moderate-High | EWG |
| -Cl | Moderate | EWG |
| -H | 1.0 | Reference |
| -CH₃ | Low | Weak EDG |
| -OCH₃ | Very Low | Strong EDG (Resonance) |
Note: This is a representative trend. Actual values depend on the specific nucleophile and reaction conditions.
Modulation of Biological Activity
The influence of substituents on the biological activity of pyrimidines is a vast and complex field. However, some general principles can be illustrated. For instance, in the development of kinase inhibitors, a common strategy involves the use of pyrimidine as a scaffold that can form hydrogen bonds with the hinge region of the kinase. The substituents on the pyrimidine ring are then varied to optimize potency, selectivity, and pharmacokinetic properties.
For example, the addition of a bulky, lipophilic group can enhance binding by occupying a hydrophobic pocket in the enzyme. Conversely, the introduction of a polar group can improve aqueous solubility. The electronic nature of the substituents can also fine-tune the basicity of the pyrimidine nitrogens, which can be critical for forming key hydrogen bonds with the target protein.
Conclusion: A Predictive Framework for Pyrimidine Chemistry
The systematic study of substituent effects provides a powerful predictive framework for the rational design of pyrimidine derivatives with tailored properties. By understanding the fundamental principles of electronic and steric effects and employing a combination of experimental and computational techniques, researchers can navigate the vast chemical space of substituted pyrimidines with greater efficiency and precision. This guide has aimed to provide not just a collection of facts, but a logical and experimentally grounded approach to understanding and harnessing the power of substituent effects in the fascinating world of pyrimidine chemistry.
References
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- Salman, S. R. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Journal of Applicable Chemistry, 3(4), 1546-1553.
- Stenutz, R. (n.d.). Field and Resonance values according to Swain.
- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
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- Williams, S. G., & Norrington, F. E. (1971). Determination of positional weighting factors for the Swain and Lupton substituent constants f and r. Journal of the American Chemical Society, 93(23), 6355-6357.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrimidine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the accurate quantification of pyrimidines—the fundamental components of nucleic acids and various therapeutic agents—is paramount. The choice of analytical methodology and the rigor of its validation form the bedrock of reliable data, ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of common analytical techniques for pyrimidine quantification, grounded in the principles of scientific integrity and regulatory compliance. As your Senior Application Scientist, I will not just present protocols but elucidate the rationale behind the experimental choices, empowering you to make informed decisions for your specific analytical challenges.
The Imperative of Method Validation in Pyrimidine Analysis
The core principle of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8] This is achieved by assessing a set of key performance parameters, which we will explore in detail.
Core Validation Parameters: A Causality-Driven Approach
The ICH Q2(R2) guideline outlines the essential validation characteristics.[4][9][10] Let's delve into these, not as a checklist, but as a logical framework for building a robust and trustworthy method.
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][11] For pyrimidine analysis, this is crucial to avoid interference from structurally similar endogenous compounds or excipients in a formulation. A lack of specificity can sometimes be compensated for by combining two or more analytical procedures.[12]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11] This is fundamental for accurate quantification and is typically demonstrated by a linear regression analysis of analyte concentration versus the instrumental response.
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7] For the assay of a drug substance or finished product, the range is typically 80% to 120% of the test concentration.[7]
Accuracy: The closeness of test results obtained by the method to the true value.[2][11] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix. Accuracy should be established across the specified range of the analytical procedure.[7][12]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is usually expressed as the relative standard deviation (RSD). We consider three levels of precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[7]
-
Reproducibility: Expresses the precision between laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage. Robustness testing should be considered during the development phase.[12]
The following diagram illustrates the logical flow of the validation process, emphasizing the interconnectedness of these core parameters.
Caption: Logical Workflow of Analytical Method Validation.
Comparison of Analytical Techniques for Pyrimidine Quantification
The choice of analytical technique is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three commonly employed techniques for pyrimidine quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | UV-Vis Spectrophotometry |
| Specificity | Moderate to High. Dependent on chromatographic separation. Co-elution can be an issue.[13] | Excellent. Mass-to-charge ratio provides definitive identification, even with co-eluting peaks.[13] | Low to Moderate. Prone to interference from other UV-absorbing compounds in the sample matrix.[3] |
| Sensitivity | Good (ppm to high ppb range).[13] | Excellent (ppb to ppt range).[13] | Moderate (ppm range). |
| Linearity (R²) | Typically > 0.999 | Typically > 0.995 | Typically > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% is a common acceptance criterion. | 98.0% - 102.0% is a common acceptance criterion. | 98.0% - 102.0% is a common acceptance criterion. |
| Precision (%RSD) | Typically < 2.0% | Typically < 15% for bioanalytical methods. | Typically < 2.0% |
| Limit of Detection (LOD) | ~0.043 µg/mL (for Thiamine)[10] | ~0.03 ppm (for a pyrimidine derivative)[14] | ~0.5 µg/mL (for a pyrimidine derivative) |
| Limit of Quantitation (LOQ) | ~0.132 µg/mL (for Thiamine)[10] | ~0.08 ppm (for a pyrimidine derivative)[14] | ~1.5 µg/mL (for a pyrimidine derivative) |
| Run Time | 8 - 15 minutes | 6 - 15 minutes | ~5 minutes |
| Cost | Moderate initial investment and running costs.[12] | High initial investment and running costs.[13] | Low initial investment and running costs. |
| Complexity | Moderate. Method development can be complex.[12] | High. Requires specialized expertise for operation and data interpretation. | Low. Relatively simple to operate. |
Note: The performance data presented are indicative and can vary based on the specific pyrimidine analyte, sample matrix, and instrumentation. The data for LOD, LOQ, and run time are for specific examples and should be considered as representative.
Experimental Protocol: Validation of an HPLC Method for Pyrimidine Quantification
This protocol outlines the validation of a reversed-phase HPLC method for the quantification of a pyrimidine derivative in a bulk drug substance, following ICH guidelines.
1. Materials and Reagents:
-
Pyrimidine reference standard (certified purity)
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffer salts (e.g., phosphate, acetate)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of buffer and acetonitrile (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of the pyrimidine (e.g., 265 nm)
-
Injection Volume: 10 µL
4. Validation Protocol Execution:
4.1. Specificity:
-
Analyze blank (diluent), placebo (if applicable), and the pyrimidine standard.
-
Forced degradation studies: Expose the pyrimidine to acid, base, oxidative, thermal, and photolytic stress. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main pyrimidine peak.
4.2. Linearity and Range:
-
Prepare a series of at least five concentrations of the pyrimidine standard across the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
4.3. Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of pyrimidine into a placebo or blank matrix.
-
Prepare each concentration level in triplicate.
-
Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
4.4. Precision:
-
Repeatability: Analyze six replicate preparations of the pyrimidine standard at 100% of the target concentration. The RSD should be ≤ 1.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
4.6. Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (± 2%)
-
pH of the mobile phase buffer (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze the system suitability parameters for each condition. The results should remain within the acceptance criteria.
The following diagram provides a visual representation of this HPLC validation workflow.
Caption: Experimental Workflow for HPLC Method Validation.
Conclusion: Selecting the Optimal Method
The choice of an analytical method for pyrimidine quantification is not a one-size-fits-all decision.
-
UV-Vis spectrophotometry offers a simple, cost-effective solution for the quantification of pure pyrimidine substances where interfering compounds are not a concern.[15][16]
-
HPLC with UV detection provides a robust and reliable workhorse for routine quality control, offering a good balance of specificity, sensitivity, and cost.[12][17]
-
LC-MS/MS is the gold standard for complex matrices, trace-level quantification, and when absolute certainty of identification is required.[13][18] Its superior sensitivity and specificity make it indispensable for bioanalytical studies and the analysis of complex mixtures.[19]
A thorough and well-documented method validation is not merely a regulatory hurdle but a fundamental scientific practice that ensures the integrity and reliability of your data. By understanding the principles behind each validation parameter and the comparative strengths of different analytical techniques, you are well-equipped to develop and implement robust methods for pyrimidine quantification that will stand up to the highest scientific and regulatory scrutiny.
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A Tale of Two Isomers: Unraveling the Biological Activities of Pyrimidin-4-ol and Pyrimidin-2-ol
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Design
In the vast and intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] However, the subtle yet profound impact of isomeric variations within this scaffold is a subject of critical importance for drug development professionals. This guide provides an in-depth comparison of the biological activities of two key isomers: pyrimidin-4-ol and pyrimidin-2-ol.
While direct comparative studies on the parent molecules are sparse, a wealth of data on their derivatives allows us to draw crucial insights into their structure-activity relationships (SAR). This analysis will delve into the fundamental chemical properties that differentiate these isomers, explore their varied biological impacts through data on their derivatives, and provide detailed experimental protocols for their evaluation.
The Decisive Role of Tautomerism: A Gateway to Differential Activity
The cornerstone of the disparity in biological function between pyrimidin-4-ol and pyrimidin-2-ol lies in their tautomeric equilibria. Tautomers are structural isomers that readily interconvert, and in the case of hydroxypyrimidines, this manifests as a keto-enol equilibrium. The position of the hydroxyl group dictates the predominant tautomeric form under physiological conditions, which in turn governs the molecule's hydrogen bonding capabilities, shape, and overall interaction with biological targets.
Pyrimidin-4-ol predominantly exists in its keto tautomeric form, pyrimidin-4(3H)-one . This form presents a hydrogen bond donor (at N3) and a hydrogen bond acceptor (at the C4-carbonyl oxygen).
Pyrimidin-2-ol , conversely, favors its keto tautomer, pyrimidin-2(1H)-one . This configuration offers a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the C2-carbonyl oxygen.
This seemingly minor shift in the placement of a proton has profound implications for how these molecules fit into the active sites of enzymes or the binding pockets of receptors.
Caption: Tautomeric equilibria of pyrimidin-4-ol and pyrimidin-2-ol.
Comparative Biological Landscape: Insights from Derivatives
The differential biological activities of pyrimidin-4-ol and pyrimidin-2-ol derivatives are evident across various therapeutic areas. The following sections and the summary table highlight these differences, drawing from studies on substituted analogs.
Anticancer and Kinase Inhibitory Activity
| Derivative Class | Target/Cell Line | Activity Metric (IC50) | Isomer Scaffold | Reference(s) |
| 2-Amino-4-aryl-pyrimidine of ursolic acid | MCF-7 (Breast Cancer) | 0.48 ± 0.11 µM | Pyrimidin-4-ol | [3] |
| 2-Amino-4-aryl-pyrimidine of ursolic acid | HeLa (Cervical Cancer) | 0.74 ± 0.13 µM | Pyrimidin-4-ol | [3] |
| Furo[2,3-d]pyrimidinone analogues | HCT-116 (Colorectal) | 4.2 - 12.8 µM | Pyrimidin-4-one | [4] |
| 4-(Pyridin-4-yl)pyrimidin-2-ol derivatives | Kinase targets (general) | Potential as inhibitors | Pyrimidin-2-ol | [5] |
| Triazolotriazin-7-one derivatives | Lung cancer cell line | 36.6 - 40.1 µM | Pyrimidine | [6] |
Note: The table presents data for derivatives to illustrate the biological potential of the respective scaffolds. IC50 values represent the concentration of a drug required for 50% inhibition in vitro.
Antimicrobial Activity
Both pyrimidin-2-ol and pyrimidin-4-ol derivatives have been explored for their antimicrobial properties. The mechanism of action often involves the disruption of essential microbial enzymes or interference with microbial growth pathways. Studies on substituted pyrimidin-2-ol/thiol/amine derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[7][8] The structure-activity relationship studies in this context have shown that the presence of electron-withdrawing groups on phenyl substituents can enhance the antimicrobial efficacy.[8]
Structure-Activity Relationship (SAR) Insights: A Deeper Dive
The biological data, primarily from derivative studies, underscores the profound impact of the hydroxyl group's position.
-
Pyrimidin-4-ol Derivatives in Kinase Inhibition: The pyrimidin-4-one tautomer, with its N3-H donor and C4=O acceptor, mimics the hydrogen bonding pattern of the adenine hinge-binding motif in ATP. This makes it a privileged scaffold for designing ATP-competitive kinase inhibitors. The substituents at the 2 and 6 positions can be modified to achieve selectivity and potency.
-
Pyrimidin-2-ol Derivatives: The pyrimidin-2-one core offers a different hydrogen bonding pattern (N1-H donor, C2=O acceptor). This can be advantageous for targeting different classes of enzymes or receptors where this specific arrangement is complementary to the binding site.
Caption: Hypothetical kinase hinge binding comparison.
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the biological activities of pyrimidinol isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the kinase inhibition by the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds (pyrimidin-4-ol and pyrimidin-2-ol isomers and their derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound dilution (or DMSO for control)
-
Substrate
-
Purified kinase
-
-
Initiation of Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes). Ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validation System:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO (vehicle) to represent 0% inhibition.
-
No-Enzyme Control: To determine the background signal.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the pyrimidinol isomers against bacterial strains.
Principle: The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Controls:
-
Growth Control: Wells with CAMHB and inoculum only (no compound).
-
Sterility Control: Wells with CAMHB only (no inoculum).
-
Positive Control: Wells with a known antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.
-
Data Recording: Record the MIC value for each compound against each bacterial strain.
Conclusion and Future Perspectives
The isomeric relationship between pyrimidin-4-ol and pyrimidin-2-ol provides a compelling case study in the subtleties of medicinal chemistry. While both scaffolds are fertile ground for the discovery of new therapeutic agents, their distinct tautomeric preferences lead to different three-dimensional shapes and hydrogen bonding capabilities, ultimately influencing their biological activity profiles.
The available data on their derivatives suggests that the pyrimidin-4-one core may be more universally applicable for targeting ATP-binding sites in kinases. However, the unique geometry of the pyrimidin-2-one scaffold holds untapped potential for the design of novel inhibitors against other enzyme classes or for targeting specific receptor subtypes.
Future research should focus on direct, head-to-head comparisons of these isomers and their systematically substituted derivatives against a broad panel of biological targets. Such studies, coupled with co-crystallography and computational modeling, will be instrumental in fully elucidating their structure-activity relationships and unlocking their full therapeutic potential.
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A Researcher's Guide to Evaluating the Therapeutic Index of Novel Pyrimidine-Based Compounds
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, particularly in the development of anticancer and antiviral therapeutics.[1][2][3][4] These heterocyclic compounds, integral to the structure of nucleic acids, often exert their therapeutic effects by interfering with DNA and RNA synthesis or by inhibiting key kinases involved in cell proliferation and survival.[3][5][6] However, this very mechanism of action necessitates a meticulous evaluation of their therapeutic index (TI) – a quantitative measure of a drug's safety margin.[7][8] A favorable TI is paramount for a compound's progression from a preclinical candidate to a life-saving therapy, ensuring that its efficacy is not overshadowed by unacceptable toxicity.[9][10][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic index of novel pyrimidine-based compounds. Moving beyond a mere recitation of protocols, we will delve into the rationale behind experimental design, the integration of in vitro and in vivo data, and the application of pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge the translational gap.
The Therapeutic Index: A Critical Gatekeeper in Drug Development
The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[2][4][7] In preclinical studies, this is often expressed as:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect. In early preclinical studies, this may be represented by the LD50 (Median Lethal Dose).
-
ED50 (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.
A higher TI indicates a wider margin between the effective and toxic doses, suggesting a safer drug.[7][8] Conversely, a narrow therapeutic index signifies that the doses required for efficacy are close to those that cause toxicity, necessitating careful dose monitoring in a clinical setting.[9][12]
Strategic Evaluation of Pyrimidine-Based Compounds: A Phased Approach
A robust evaluation of the therapeutic index is not a single experiment but a multi-faceted investigation that progresses from high-throughput in vitro screens to complex in vivo models. This phased approach allows for early identification of promising candidates and the deselection of those with unfavorable safety profiles, conserving resources and adhering to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[13]
Phase 1: In Vitro Characterization - Establishing a Baseline
The initial phase of TI evaluation focuses on in vitro assays to determine a compound's potency against its intended target and its general cytotoxicity against a panel of cell lines.
In Vitro Efficacy: Beyond Simple IC50
For pyrimidine-based compounds, which often target specific enzymes or cellular processes, efficacy assessment should go beyond a simple half-maximal inhibitory concentration (IC50).
-
Target Engagement Assays: Directly measure the interaction of the compound with its molecular target (e.g., kinase binding assays, enzyme activity assays). This provides evidence that the compound is hitting its intended target.
-
Cellular Potency Assays: Determine the compound's ability to elicit a desired biological response in a relevant cancer cell line. For pyrimidine-based anticancer agents, this often involves assessing the inhibition of cell proliferation.
In Vitro Cytotoxicity: A Multi-faceted Approach
A crucial aspect of in vitro TI evaluation is to assess the compound's toxicity against both cancerous and non-cancerous cell lines. This provides an early indication of selectivity. It is advisable to employ multiple cytotoxicity assays that measure different cellular endpoints.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the pyrimidine-based compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity.[11][14]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).[14]
The NR assay assesses the viability of cells based on their ability to incorporate and retain the supravital dye neutral red within their lysosomes.[15][16][17]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
NR Staining: After treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.
-
Dye Extraction: Wash the cells and then extract the dye from the viable cells using a destaining solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the control.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures mitochondrial dehydrogenase activity | High throughput, sensitive | Can be affected by metabolic changes |
| LDH | Measures membrane integrity via LDH release | Simple, non-destructive to remaining cells | Less sensitive for early apoptosis |
| Neutral Red | Measures lysosomal integrity | Sensitive to early cytotoxic events | Can be influenced by lysosomal pH |
Phase 2: In Vivo Validation - Translating to a Biological System
Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and toxicity in a whole organism. The choice of animal model is critical and should be relevant to the intended therapeutic application.[12] For anticancer pyrimidine-based compounds, xenograft and syngeneic mouse models are commonly used.[12][18][19]
In Vivo Efficacy: Demonstrating Anti-Tumor Activity
The primary goal of in vivo efficacy studies is to determine if the compound can inhibit tumor growth in a living system.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrimidine-based compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. The Response Evaluation Criteria in Solid Tumors (RECIST) or modified versions for preclinical studies can be used for standardized assessment.[20][21][22]
Key Biomarkers for Efficacy:
-
Tumor Volume and Weight: The most direct measures of anti-tumor activity.
-
Ki-67 Staining: A marker of cell proliferation.
-
TUNEL Assay: A method for detecting apoptotic cells.
-
Phosphorylated Target Proteins: For kinase inhibitors, assessing the phosphorylation status of the target protein and downstream effectors in the tumor tissue can confirm target engagement.
In Vivo Toxicology: Defining the Safety Profile
In vivo toxicology studies are essential for identifying potential target organs for toxicity and establishing a dose-response relationship for adverse effects. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations and follow guidelines from regulatory bodies like the FDA and OECD.[23][24]
-
Animal Selection: Use a relevant rodent species (e.g., rats or mice).
-
Dose Administration: Administer the compound daily for 28 days at multiple dose levels, including a control group.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, and record body weight and food consumption regularly.
-
Clinical Pathology: Collect blood and urine samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and conduct a histopathological examination of all major organs and tissues.
-
Data Analysis: Determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity.
Phase 3: PK/PD Modeling and TI Refinement - The Path to Prediction
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a powerful tool for integrating data from in vitro and in vivo studies to predict the therapeutic index in humans.[7][25][26][27] This approach helps to understand the relationship between drug exposure (PK) and its pharmacological effect (PD), both efficacy and toxicity.[13][28][29]
Key PK/PD Modeling Approaches:
-
Allometric Scaling: This method uses the relationship between body weight and physiological parameters across different animal species to predict human pharmacokinetic parameters such as clearance and volume of distribution.[16][17][30][31][32]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's absorption, distribution, metabolism, and excretion (ADME).[10][14][23][33][34] These models can integrate in vitro data and animal PK data to predict drug concentrations in various human tissues.
-
In Vitro to In Vivo Extrapolation (IVIVE): IVIVE is a technique that uses in vitro data, often in conjunction with PBPK models, to predict in vivo outcomes.[2][5][11][12][35] For example, in vitro cytotoxicity data can be used to predict the in vivo doses that may cause toxicity.
By establishing a quantitative relationship between drug exposure and both efficacy and toxicity markers, PK/PD modeling allows for a more refined estimation of the therapeutic index and helps in selecting a safe and effective starting dose for first-in-human clinical trials.
Conclusion and Future Directions
The evaluation of the therapeutic index for novel pyrimidine-based compounds is a critical and complex process that requires a strategic and integrated approach. By combining robust in vitro assays, well-designed in vivo studies, and sophisticated PK/PD modeling, researchers can build a comprehensive understanding of a compound's efficacy and safety profile. This data-driven approach not only de-risks the drug development process but also aligns with the ethical imperative to minimize animal testing. As our understanding of cancer biology and the mechanisms of drug action continues to evolve, so too will the methods for evaluating the therapeutic index. The integration of systems biology, advanced in vitro models (e.g., organoids and microphysiological systems), and artificial intelligence will undoubtedly further refine our ability to predict clinical outcomes from preclinical data, ultimately leading to the development of safer and more effective therapies for patients.
In conducting and reporting in vivo experiments, researchers are strongly encouraged to adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[1][3][7][8][9]
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A Researcher's Guide to Comparative Transcriptomics of Pyrimidine Analog-Treated Cells
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different therapeutic agents is paramount. Pyrimidine analogs, a cornerstone of chemotherapy for decades, represent a class of drugs with diverse mechanisms of action that ultimately disrupt cellular proliferation.[1] While their clinical efficacy is well-established, a deeper understanding of their distinct impacts on the cellular transcriptome can unlock new therapeutic strategies, identify biomarkers for patient stratification, and illuminate mechanisms of drug resistance.
This guide provides an in-depth comparison of the transcriptomic landscapes of cells treated with various pyrimidine analogs. We will move beyond a simple listing of differentially expressed genes to explore the causality behind these changes, grounded in the unique pharmacology of each agent. This guide is designed to be a self-validating system, providing you with the foundational knowledge and practical methodologies to design, execute, and interpret your own comparative transcriptomic studies.
The Diverse Mechanisms of Pyrimidine Analogs
Pyrimidine analogs exert their cytotoxic effects by interfering with the synthesis and function of nucleic acids.[2] However, the specific molecular pathways they disrupt vary significantly, leading to distinct downstream consequences that can be captured by RNA sequencing (RNA-seq).
-
5-Fluorouracil (5-FU): A classic antimetabolite, 5-FU's primary mechanism involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3] This leads to a "thymineless death" by stalling DNA replication. Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, further contributing to cellular stress and apoptosis.[3]
-
Gemcitabine (dFdC): This deoxycytidine analog is phosphorylated to its active diphosphate and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis. The triphosphate form is incorporated into DNA, where it masks the strand for further elongation, a process known as "masked chain termination," ultimately leading to apoptosis.[4]
-
Decitabine (5-aza-2'-deoxycytidine): Unlike 5-FU and gemcitabine, which primarily target DNA synthesis, decitabine is a hypomethylating agent.[4] After incorporation into DNA, it covalently traps DNA methyltransferases (DNMTs), leading to a global reduction in DNA methylation. This can reactivate tumor suppressor genes that were silenced by hypermethylation, inducing cell cycle arrest and apoptosis.[4]
These distinct mechanisms of action form the basis of our hypothesis that a comparative transcriptomic analysis will reveal unique gene expression signatures for each of these pyrimidine analogs.
Designing a Robust Comparative Transcriptomics Experiment
A well-designed experiment is crucial for generating high-quality, interpretable transcriptomic data. Here, we outline a comprehensive workflow, explaining the rationale behind each step.
Experimental Workflow
Caption: Experimental workflow for comparative transcriptomics.
Step-by-Step Methodology
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question. For this example, we will use a pancreatic cancer cell line (e.g., MiaPaCa-2 or PANC-1), as both 5-FU and gemcitabine are used in the treatment of pancreatic cancer.[5] This provides a clinically relevant context for our comparison.
-
Cell Culture and Treatment:
-
Culture the selected cell line under standard conditions until it reaches approximately 70-80% confluency.
-
Treat the cells with each pyrimidine analog (5-FU, gemcitabine, decitabine) at a predetermined IC50 concentration for a specific time point (e.g., 24 or 48 hours). It is crucial to include a vehicle-treated control group (e.g., DMSO).
-
Perform at least three biological replicates for each treatment condition to ensure statistical power.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a reputable kit (e.g., Qiagen RNeasy Kit).
-
Assess the quantity and quality of the extracted RNA. The RNA Integrity Number (RIN) should be greater than 8 to ensure the use of high-quality, intact RNA for sequencing.
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. Poly-A selection is a common method to enrich for messenger RNA (mRNA).
-
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of reads for robust statistical analysis.
-
Bioinformatics Analysis Pipeline
The raw sequencing data must undergo a series of computational analyses to identify differentially expressed genes and enriched biological pathways.
Bioinformatics Workflow
Caption: Differential activation of the DNA Damage Response pathway.
This diagram illustrates that while all three pyrimidine analogs can induce DNA damage and activate the DDR, the specific nature of the damage and the magnitude of the response, as reflected in the transcriptomic data, will differ. For instance, Gemcitabine is a potent activator of the ATR/Chk1 pathway due to the replication stress it induces. [6][7]5-FU, through its misincorporation into DNA, can also trigger this pathway, while Decitabine's effects may be more indirect, stemming from the re-expression of genes involved in cell cycle control.
Conclusion: From Transcriptome to Therapeutic Insight
Comparative transcriptomics of cells treated with pyrimidine analogs offers a powerful lens through which to view the distinct cellular responses to these important drugs. By moving beyond a simple list of differentially expressed genes and considering the underlying mechanisms of action, researchers can gain a more profound understanding of their therapeutic effects and potential liabilities. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for conducting rigorous and insightful comparative transcriptomic studies. The resulting data can be instrumental in identifying novel drug combinations, elucidating mechanisms of resistance, and ultimately, advancing the development of more effective cancer therapies.
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Comparative Guide to Confirming the Mechanism of Action of 6-isopropyl-2-methylpyrimidin-4-ol
A Senior Application Scientist's In-Depth Technical Guide for Researchers
This guide provides a detailed examination of the biological activity of 6-isopropyl-2-methylpyrimidin-4-ol, clarifying its role within the broader context of organophosphate toxicology. Rather than a standalone active agent, this pyrimidinol is a principal breakdown product of the widely used insecticide, Diazinon. Therefore, to confirm its mechanism of action is to understand its place in the metabolic journey of its parent compound—from inert precursor to potent neurotoxin and, finally, to a detoxified metabolite.
We will dissect the established mechanism of Diazinon, compare the enzymatic inhibitory power of its key metabolites, and provide the experimental framework necessary for independent verification.
The Primary Mechanism: Metabolic Activation and Acetylcholinesterase Inhibition
The insecticidal and toxic properties of Diazinon are not intrinsic to the parent molecule itself. Instead, Diazinon acts as a pro-drug, requiring metabolic activation to become a potent neurotoxin. This process is central to understanding the role of its subsequent metabolites.
From Diazinon to the Potent Inhibitor: Diazoxon
Diazinon is an organothiophosphate, a class of compounds that are generally poor inhibitors of their target enzyme, acetylcholinesterase (AChE).[1] Its toxicity is almost entirely dependent on its conversion to an oxygen analog, diazoxon.[1][2]
-
Metabolic Activation: This bioactivation is an oxidative desulfuration process, where the sulfur atom double-bonded to the phosphorus atom is replaced by an oxygen atom.[3] This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases within the target organism (e.g., in the insect fat body or the mammalian liver).[2][3]
-
Target Enzyme: The molecular target for diazoxon is Acetylcholinesterase (AChE).[4][5] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating the nerve signal.[6][7]
-
Irreversible Inhibition: Diazoxon is a potent, irreversible inhibitor of AChE.[1][8] It acts by phosphorylating a serine hydroxyl group within the active site of the enzyme, forming a stable, covalent bond.[6][9] This renders the enzyme non-functional.
-
Physiological Consequence: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of cholinergic receptors.[4][10] This hyperstimulation results in a state known as a "cholinergic crisis," characterized by muscle spasms, paralysis, and ultimately, death of the insect.[10]
The following diagram illustrates this critical activation and inhibition pathway.
Caption: Metabolic activation of Diazinon and inhibition of Acetylcholinesterase.
Confirming the Mechanism of this compound
While the conversion to diazoxon is the activation pathway, the organism also possesses detoxification routes. The primary detoxification mechanism is hydrolysis, which cleaves the ester bond of the organophosphate. This hydrolysis is what produces this compound (also known as pyrimidinol).
-
Detoxification Pathway: Both Diazinon and the highly toxic diazoxon can be hydrolyzed by esterase enzymes (like paraoxonase) or through chemical degradation.[11][12] This cleavage breaks the molecule into two parts: the diethyl phosphate (or thiophosphate) portion and the pyrimidine ring, this compound.
-
Confirmation of Inactivity: The crucial point in confirming the mechanism of action of this pyrimidinol metabolite is to assess its ability to inhibit the primary target, AChE. Experimental data shows that this compound does not inhibit acetylcholinesterase .[13] Its formation represents the successful detoxification and neutralization of the toxic organophosphate.
Therefore, the "mechanism of action" of this compound, in the context of neurotoxicity, is one of non-action . It is the inert end-product of a detoxification pathway.
Comparative Analysis of Inhibitory Potency
To place the activity of these compounds in perspective, we can compare their half-maximal inhibitory concentrations (IC₅₀). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates a more potent inhibitor.
The table below summarizes the comparative inhibitory potency of Diazinon, its metabolites, and other common organophosphate insecticides against acetylcholinesterase.
| Compound | Class | Role | Target Enzyme | IC₅₀ Value (Molar, M) | Reference |
| Diazinon | Organothiophosphate | Parent Compound | Acetylcholinesterase | > 2.0 x 10⁻⁴ M | [13] |
| Diazoxon | Organophosphate | Active Metabolite | Acetylcholinesterase | 5.1 x 10⁻⁷ M | [13] |
| This compound | Pyrimidinol | Detoxified Metabolite | Acetylcholinesterase | Does not inhibit AChE | [13] |
| Chlorpyrifos-oxon | Organophosphate | Active Metabolite | Acetylcholinesterase | ~3.0 x 10⁻⁹ M | [5] |
| Paraoxon | Organophosphate | Active Metabolite | Acetylcholinesterase | ~4.1 x 10⁻⁸ M to 1.1 x 10⁻⁷ M | [2][4] |
Note: IC₅₀ values can vary based on the enzyme source (e.g., species, tissue) and assay conditions.
This data quantitatively confirms the core concepts:
-
The parent compound, Diazinon, is a very weak inhibitor with an IC₅₀ value orders of magnitude higher than its active metabolite.
-
The active metabolite, Diazoxon, is a potent inhibitor with sub-micromolar potency.
-
The hydrolysis product, this compound, is inactive as an AChE inhibitor.
-
The potency of diazoxon is comparable to, though slightly less than, other well-known active organophosphate metabolites like chlorpyrifos-oxon and paraoxon.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
To empirically validate the inhibitory potency of these compounds, the most common method is the spectrophotometric assay developed by Ellman.[6][7] This assay provides a reliable and high-throughput method for measuring AChE activity.
Assay Principle
The Ellman's assay uses acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[7][14] The presence of an inhibitor will slow this rate.
Experimental Workflow Diagram
Caption: Workflow for determining AChE inhibition using the Ellman's assay.
Detailed Step-by-Step Methodology
This protocol is adapted for a 96-well microplate format.
A. Reagents and Materials:
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
AChE enzyme solution (e.g., from electric eel, purified or in a tissue homogenate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent), 10 mM in buffer
-
Acetylthiocholine iodide (ATCI), 10 mM in deionized water (prepare fresh)
-
Test Inhibitors (Diazoxon, this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring final concentration is <1%)
-
96-well microplate
-
Microplate spectrophotometer capable of reading at 412 nm in kinetic mode
B. Procedure:
-
Plate Setup: Designate wells for Blanks (no enzyme), Controls (no inhibitor, 100% activity), and Test Samples (with varying concentrations of inhibitor).
-
Reagent Addition: In each well, add reagents in the following order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0).
-
10 µL of inhibitor solution at various concentrations (or solvent for Control wells).
-
20 µL of DTNB solution (10 mM).
-
-
Enzyme Addition:
-
Add 10 µL of AChE enzyme solution to the Control and Test wells.
-
Add 10 µL of buffer to the Blank wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes.
C. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (V = ΔAbs/min).
-
Calculate Percent Inhibition: Use the rates from the control (V_control) and inhibitor (V_inhibitor) wells to calculate the percentage of inhibition for each inhibitor concentration:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Conclusion
The mechanism of action of this compound is definitively that of an inactive, detoxified metabolite. The neurotoxic effects associated with its parent compound, Diazinon, are exclusively attributed to the potent, irreversible inhibition of acetylcholinesterase by the bioactivated metabolite, diazoxon. The formation of this compound via hydrolysis is a critical detoxification step that renders the molecule incapable of inhibiting this primary enzymatic target. This comparative guide, supported by quantitative data and established experimental protocols, provides a clear and authoritative framework for understanding the distinct roles of these related compounds in toxicology and neurobiology.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Isopropyl-2-methylpyrimidin-4-ol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final and arguably most critical stage is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-Isopropyl-2-methylpyrimidin-4-ol, ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the "why," fostering a culture of safety and scientific integrity that builds trust and goes beyond the product itself.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a substituted pyrimidine, a class of heterocyclic aromatic compounds. While specific toxicological data for this exact compound is not extensively published, its structural similarity to other biologically active pyrimidines and its classification as a metabolite of the organophosphate pesticide diazinon necessitate a cautious approach.[1] The available Safety Data Sheet (SDS) for this compound and related pyrimidine derivatives consistently indicates that it should be treated as hazardous waste.
Key hazard considerations include:
-
Irritant: Causes skin and serious eye irritation.
-
Respiratory Irritant: May cause respiratory irritation.
From a regulatory standpoint, chemical waste disposal in laboratories is governed by stringent guidelines from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These regulations mandate that hazardous waste be properly identified, segregated, stored, and disposed of by licensed professionals.
Waste Classification:
Based on its characteristics as a chemical irritant and its organic nature, this compound waste would likely fall under specific EPA hazardous waste codes. While not explicitly listed, it could be classified based on its characteristics. For instance, if it exhibits ignitability, corrosivity, reactivity, or toxicity, it would be assigned a "D" code.[2] More broadly, as a discarded chemical intermediate, it falls under the general purview of regulated laboratory chemical waste.
The Cornerstone of Safe Disposal: Segregation and Incompatibility
The fundamental principle guiding the disposal of any chemical is the prevention of unintended reactions. Improper segregation of chemical waste is a primary cause of laboratory accidents. For this compound, a thorough understanding of its chemical compatibility is paramount.
While specific reactivity data for this compound is limited, general knowledge of pyrimidine chemistry provides a basis for safe handling and segregation.
Table 1: Chemical Incompatibility Profile for this compound Waste
| Incompatible Material | Potential Hazard | Rationale |
| Strong Oxidizing Agents | Vigorous, potentially explosive reactions. | The pyrimidine ring and its alkyl substituents can be oxidized, leading to a rapid release of energy. |
| Strong Acids | Potential for vigorous or violent reaction and degradation. | The nitrogen atoms in the pyrimidine ring are basic and can be protonated in a potentially exothermic reaction. |
| Strong Bases | Potential for reaction and degradation. | While pyrimidinols can exist in equilibrium with their keto tautomers, strong bases can catalyze reactions.[3] |
Therefore, waste containers holding this compound must be clearly labeled and stored separately from containers with strong oxidizing agents, strong acids, and strong bases.
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure a safe, compliant, and verifiable disposal process from the point of generation to final removal by a licensed waste contractor.
Phase 1: Waste Collection at the Point of Generation
-
Container Selection:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound (e.g., high-density polyethylene - HDPE, glass).
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.
-
-
Labeling:
-
Immediately label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation begins.
-
The primary hazards (e.g., "Irritant").
-
-
-
Waste Addition:
-
For solid waste (e.g., pure compound, contaminated lab consumables), carefully transfer it into the designated container using appropriate personal protective equipment (PPE).
-
For solutions, pour carefully into the liquid waste container. Do not mix with other solvent wastes unless their compatibility has been verified.
-
Never fill a liquid waste container more than 90% full to allow for vapor expansion.
-
Phase 2: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Segregation: Store the this compound waste container segregated from incompatible materials as outlined in Table 1. Use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.
Phase 3: Final Disposal via Licensed Waste Contractor
-
Professional Disposal: The universally recommended and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.
-
Incineration as the Preferred Method: The primary disposal route for this type of organic chemical waste is high-temperature incineration.
The Rationale for Incineration:
High-temperature incineration in a controlled environment with flue gas scrubbing is the preferred disposal method for several key reasons:
-
Complete Destruction: The high temperatures effectively break down the organic structure of this compound into simpler, less harmful components.
-
Prevention of Environmental Contamination: This method prevents the chemical from entering landfills or water systems, where it could have long-term adverse effects.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow, the following diagram illustrates the decision-making and operational steps involved in the proper disposal of this compound.
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is not merely a regulatory hurdle but a professional responsibility. By understanding the inherent hazards, adhering to strict segregation protocols, and entrusting the final disposal to qualified professionals, we uphold our commitment to a safe laboratory environment and the preservation of our ecosystem. This detailed guide serves as a practical tool to empower researchers to manage the complete lifecycle of their chemical reagents with confidence and scientific integrity.
References
- Baluja, S., et al. (2015). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 123(1), 437-446.
- Google Patents. (n.d.). Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine.
- National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one.
- National Center for Biotechnology Information. (2020, May 26). Metabolism of insecticide diazinon by Cunninghamella elegans ATCC36112.
- National Center for Biotechnology Information. (2021, November 1). Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System.
- National Center for Biotechnology Information. (2022, December 12). Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin.
- ResearchGate. (n.d.). Possible degradation pathways of diazinon.
- U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
Sources
Navigating the Safe Handling of 6-Isopropyl-2-methylpyrimidin-4-OL: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. This guide provides essential, immediate safety and logistical information for handling 6-Isopropyl-2-methylpyrimidin-4-OL (CAS No. 34126-99-3), a compound that requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist, offering a framework for safe operational and disposal plans grounded in established safety protocols and the specific hazard profile of this chemical.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough risk assessment is paramount. This compound is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The GHS07 pictogram, an exclamation mark, is a visual alert to these hazards[1]. Understanding these risks is the first step in mitigating them. The potential for respiratory irritation necessitates handling in a controlled environment to prevent inhalation of dust or aerosols. The skin and eye irritation warnings demand a robust barrier in the form of appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Inspect gloves for integrity before each use. |
| Skin and Body Protection | Long-sleeved laboratory coat. | Ensure it is kept clean and replaced when contaminated. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH/MSHA approved respirator is required. | Follow local and national regulations for respirator use. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical for minimizing risk.
Engineering Controls: Creating a Safe Workspace
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent bench paper to contain any potential spills.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to contain any airborne particles. Use anti-static weighing paper or a tared container.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid to avoid splashing. If sonication is required, ensure the container is securely capped.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing[2]. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the chemical is handled[3]. Wash hands thoroughly after handling, even if gloves were worn[1][2].
Disposal Plan: Responsible Management of Chemical Waste
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Keep it separate and clearly identified.
-
Containerization: Collect all solid and liquid waste in a clearly labeled, sealed container. The label should include the chemical name, "Hazardous Waste," and any associated hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. The recommended method of disposal is incineration. Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be disposed of as hazardous waste.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the key decision points and safety measures in the handling and disposal workflow for this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for groundbreaking research.
References
- Safety Data Sheet for this compound. Fluorochem.
- SAFETY D
- Personal protective equipment for handling 4-Methoxypyrimidin-5-ol. Benchchem.
- Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem.
- This compound. ChemScene.
- Safety D
- SAFETY D
- 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem.
- Personal Protective Equipment (PPE). CHEMM.
- This compound. ChemicalBook.
- SAFETY D
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Heterocyclic Compounds: Health Hazards. ILO.
- SAFETY D
- Isopropyl alcohol. Zaera Research Group, University of California Riverside.
- Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- Occupational Health Guidelines for Chemical Hazards. NIOSH | CDC.
- Working with Toxic chemicals Guideline. KAUST Health & Safety.
- CAS 34126-99-3 | this compound. Alchem Pharmtech.
- 2-Isopropyl-6-methylpyrimidin-4-ol. Tokyo Chemical Industry UK Ltd.
- Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Labor
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
